molecular formula C8H6FNO2S B12835528 2-Fluoro-6-(methylsulfonyl)benzonitrile

2-Fluoro-6-(methylsulfonyl)benzonitrile

Cat. No.: B12835528
M. Wt: 199.20 g/mol
InChI Key: XKLKOJKTEGQJOF-UHFFFAOYSA-N
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Description

2-Fluoro-6-(methylsulfonyl)benzonitrile is a useful research compound. Its molecular formula is C8H6FNO2S and its molecular weight is 199.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FNO2S

Molecular Weight

199.20 g/mol

IUPAC Name

2-fluoro-6-methylsulfonylbenzonitrile

InChI

InChI=1S/C8H6FNO2S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4H,1H3

InChI Key

XKLKOJKTEGQJOF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1C#N)F

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-Fluoro-6-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Electrophilic Scaffold for Heterocyclic Synthesis

Part 1: Executive Summary

2-Fluoro-6-(methylsulfonyl)benzonitrile represents a specialized, high-reactivity building block in modern medicinal and agrochemical synthesis. Distinguished by its "push-pull" electronic architecture, this arene combines a potent electron-withdrawing nitrile group with a methylsulfonyl moiety, creating an exceptionally electrophilic C-F center.

For drug development professionals, this molecule serves as a critical "lynchpin" intermediate. It enables the rapid construction of fused heterocycles—specifically 3-aminoindazoles and quinazolines —under mild conditions. Its unique substitution pattern allows for orthogonal functionalization, making it an ideal scaffold for fragment-based drug discovery (FBDD) targeting kinases and GPCRs.

Part 2: Chemical Identity & Physicochemical Profile

This compound is typically synthesized from 2,6-difluorobenzonitrile.[1][2] Below is the technical profile derived from structural analogs and calculated physicochemical parameters.

PropertyData / Prediction
Systematic Name This compound
Molecular Formula

Molecular Weight 199.20 g/mol
Core Scaffold 1,2,3-Trisubstituted Benzene
Key Functional Groups Nitrile (-CN), Sulfone (

), Fluoride (-F)
Physical State White to off-white crystalline solid (Predicted)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Precursor CAS 1897-52-5 (2,6-Difluorobenzonitrile)
Part 3: Synthetic Routes & Methodology

The synthesis of this compound is a sequential process designed to introduce the sulfonyl group while preserving the nitrile. The most robust route utilizes Nucleophilic Aromatic Substitution (


)  followed by Oxidation .
Step 1: Regioselective Thio-Substitution
  • Precursor: 2,6-Difluorobenzonitrile.[1][2]

  • Reagent: Sodium thiomethoxide (NaSMe).

  • Conditions: THF or DMF,

    
     to RT.
    
  • Mechanism: The thiomethoxide anion attacks the electron-deficient ring at the C2 or C6 position (equivalent). The nitrile group activates the ring for

    
    .
    
  • Outcome: Formation of 2-fluoro-6-(methylthio)benzonitrile.

Step 2: Chemoselective Oxidation
  • Reagent: m-Chloroperbenzoic acid (m-CPBA) or Oxone®.

  • Conditions: DCM (for m-CPBA) or Methanol/Water (for Oxone),

    
     to RT.
    
  • Critical Control: Stoichiometry must be controlled (>2.2 eq) to ensure full oxidation of the sulfide (-SMe) to the sulfone (

    
    ) without hydrolyzing the nitrile.
    
Visualizing the Synthesis Pathway

SynthesisPath Start 2,6-Difluorobenzonitrile (CAS 1897-52-5) Inter Intermediate: 2-Fluoro-6-(methylthio)benzonitrile Start->Inter NaSMe, THF 0°C, SNAr Final Target: This compound Inter->Final m-CPBA (2.5 eq) DCM, RT, Oxidation

Figure 1: Two-step synthetic pathway from commercially available 2,6-difluorobenzonitrile.

Part 4: Reactivity & Mechanistic Insight

The value of this compound lies in its extreme susceptibility to nucleophilic attack, driven by the cooperative electron-withdrawing effects of the Nitrile (


)  and Sulfone (

)
groups.
1. Primary Reactivity:

Displacement of Fluoride

The C-F bond is highly activated. Nucleophiles (amines, alkoxides, thiols) will preferentially attack C2, displacing the fluoride ion.

  • Why F and not

    
    ?  Although sulfonyl groups can be leaving groups, the fluoride is generally displaced faster in 
    
    
    
    reactions with hard nucleophiles due to the high electronegativity of fluorine stabilizing the Meisenheimer complex transition state.
2. Cyclization to Indazoles

Reaction with hydrazine (


)  triggers a cascade sequence:
  • 
    :  Hydrazine displaces the fluoride at C2.
    
  • Cyclization: The terminal nitrogen of the hydrazine attacks the nitrile carbon (C1).

  • Rearrangement: Formation of 3-amino-1H-indazole derivatives.

Reactivity Logic Diagram

Reactivity cluster_0 Pathway A: Heterocycle Formation cluster_1 Pathway B: Scaffold Decoration Target This compound Hydrazine Reactant: Hydrazine Target->Hydrazine Amine Reactant: Primary Amine (R-NH2) Target->Amine Indazole Product: 3-Amino-4-(methylsulfonyl)-1H-indazole Hydrazine->Indazole 1. SNAr (disp. F) 2. Cyclization onto CN Aniline Product: N-Substituted Aniline Amine->Aniline SNAr (disp. F)

Figure 2: Divergent reactivity pathways leading to fused heterocycles or functionalized anilines.

Part 5: Applications in Drug Discovery
1. Kinase Inhibitor Scaffolds

The resulting indazole and quinazoline cores are privileged structures in kinase inhibition. The sulfonyl group at the C4-position (of the indazole) provides:

  • H-Bonding: The sulfonyl oxygens can accept hydrogen bonds from residues in the ATP-binding pocket.

  • Solubility: Sulfones generally improve metabolic stability and solubility compared to lipophilic alkyl tags.

2. Agrochemicals

The 2,6-disubstituted benzonitrile motif is analogous to the herbicide Dichlobenil (2,6-dichlorobenzonitrile).[1] The methylsulfonyl variant offers a different environmental degradation profile and systemicity, potentially useful in next-generation herbicides.

Part 6: Handling & Safety Protocols

While specific toxicological data for this exact derivative may be limited, protocols should follow those for 2,6-Difluorobenzonitrile and aryl sulfones .

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer.

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid Contact with Strong Bases: Can cause hydrolysis of the nitrile or polymerization.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Ar) to prevent moisture absorption.
    
References
  • Sigma-Aldrich. Safety Data Sheet: 2,6-Difluorobenzonitrile. Retrieved from .

  • ChemicalBook. 2,6-Difluorobenzonitrile Properties and Synthesis. Retrieved from .

  • National Institutes of Health (NIH). Nucleophilic Aromatic Substitution (SNAr) Mechanism. PubChem.[3] Retrieved from .

  • Organic Syntheses. General Procedures for Nitrile-Based Heterocycle Synthesis. Retrieved from .

Sources

Technical Guide: 2-Fluoro-6-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and reactivity profile of 2-Fluoro-6-(methylsulfonyl)benzonitrile , a specialized fluorinated building block used in the design of advanced pharmaceutical scaffolds.

Advanced Scaffolds for Kinase Inhibitors & HIF-2α Antagonists[1]

Executive Summary

This compound represents a high-value "electrophilic hub" in modern organic synthesis.[1] Characterized by a highly electron-deficient benzene ring, this compound features three contiguous functional groups: a nitrile (CN), a fluoride (F), and a methylsulfonyl (


) moiety.[1]

Its primary utility lies in Nucleophilic Aromatic Substitution (


)  and Heterocyclic Annulation .[1] The compound serves as a critical precursor for 3-aminoindazoles  and quinazolines , motifs ubiquitous in kinase inhibitors (e.g., FGFR, VEGFR) and next-generation HIF-2α antagonists.[1] The unique 1,2,6-substitution pattern allows for the regioselective construction of 4-substituted indazoles , a scaffold often difficult to access via conventional routes.[1]

Chemical Profile & Reactivity Analysis

Structural Properties

The molecule is a trisubstituted benzene where the nitrile group acts as the focal point.[1]

  • Electronic Environment: The benzene ring is severely deactivated (electron-poor) due to the synergistic electron-withdrawing effects of the Nitrile (-M, -I) and Sulfone (-M, -I) groups.[1]

  • Regioselectivity: The fluorine atom at position 2 is highly activated for

    
     displacement by nucleophiles (amines, hydrazines, alkoxides) due to the ortho-nitrile and meta-sulfone positioning.[1] While the sulfone is also an electron-withdrawing group, the fluoride is the superior leaving group in this context.[1]
    
PropertyDescription
IUPAC Name This compound
Molecular Formula

Key Functional Groups Nitrile (C1), Fluoride (C2), Sulfone (C6)
Primary Reactivity

at C2; Cyclocondensation at C1/C2
Role Electrophilic Building Block; Heterocycle Precursor
The "Electrophilic Hub" Concept

The steric crowding of the nitrile (flanked by F and


) creates a "molecular spring" that drives cyclization reactions.[1] The sulfone group not only activates the ring but also serves as a critical pharmacophore in drug binding, often engaging in hydrogen bonding or charge-transfer interactions within protein pockets (e.g., HIF-2α PAS-B domain).[1]

Synthetic Utility & Applications

Synthesis of the Core Scaffold

The most robust route to this compound utilizes 2,6-difluorobenzonitrile as the starting material.[1] The reaction exploits the differential reactivity of the two fluorine atoms—once one is substituted, the second becomes less reactive, though careful stoichiometry is required.[1]

Protocol: Monosubstitution with Sodium Methanesulfinate

  • Reagents: 2,6-Difluorobenzonitrile (1.0 eq), Sodium Methanesulfinate (1.1 eq).

  • Solvent: DMSO (Polar aprotic solvents maximize nucleophilicity).[1]

  • Conditions: 80–100°C for 4–6 hours.

  • Mechanism:

    
     displacement of one fluoride.[1]
    
  • Purification: Crystallization from Ethanol/Water or Silica Flash Chromatography (Hexane/EtOAc).

Key Application: Synthesis of 4-(Methylsulfonyl)-1H-indazol-3-amine

This is the most potent application of the scaffold.[1] Reaction with hydrazine yields a 3-aminoindazole substituted at the 4-position with a sulfone. 4-substituted indazoles are privileged structures in kinase discovery (e.g., inhibiting kinases where the "gatekeeper" residue allows bulky groups).[1]

Mechanism:

  • Step 1 (

    
    ):  Hydrazine attacks C2, displacing the fluoride.[1]
    
  • Step 2 (Cyclization): The terminal nitrogen of the hydrazine attacks the nitrile carbon (C1).[1]

  • Step 3 (Tautomerization): Formation of the stable 3-aminoindazole.[1]

Relevance to HIF-2α Inhibitors (Belzutifan Analogs)

While Belzutifan (Welireg) utilizes a specific indane-sulfone core, the aryl-sulfone motif is critical for efficacy.[1] this compound serves as a bioisostere for developing next-generation HIF-2α inhibitors.[1] The electron-deficient ring mimics the electronic properties required to form Charge Transfer Complexes (CTC) with electron-rich residues in the HIF-2α binding pocket.[1]

Visualization of Reaction Pathways[1]

The following diagram illustrates the synthetic flow from the starting material to key pharmaceutical intermediates.

ReactionPathway Start 2,6-Difluorobenzonitrile Core 2-Fluoro-6-(methylsulfonyl) benzonitrile (The Core) Start->Core SNAr (Regioselective) Reagent1 MeSO2Na (DMSO, Heat) Reagent1->Core Prod1 3-Amino-4-(methylsulfonyl) 1H-indazole (Kinase Inhibitor Scaffold) Core->Prod1 Cyclocondensation Prod2 5-(Methylsulfonyl) quinazolin-4-amine (Bicyclic Heterocycle) Core->Prod2 Annulation Reagent2 Hydrazine (N2H4) Reagent2->Prod1 Reagent3 Amidine/Guanidine (Base) Reagent3->Prod2

Figure 1: Synthetic divergence from the this compound core.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Amino-4-(methylsulfonyl)-1H-indazole

A self-validating protocol for generating the kinase inhibitor scaffold.[1]

Materials:

  • This compound (1.0 mmol)[1]

  • Hydrazine monohydrate (5.0 mmol, excess required to prevent dimerization)[1]

  • Ethanol (5 mL) or n-Butanol (for higher temperature)[1]

Procedure:

  • Dissolution: Dissolve the nitrile substrate in Ethanol in a reaction vial.

  • Addition: Add hydrazine monohydrate dropwise at room temperature. Note: An immediate color change (yellow/orange) often indicates formation of the intermediate hydrazone/hydrazine species.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by LC-MS for the disappearance of starting material (

    
    ) and appearance of product (
    
    
    
    corresponding to cyclized mass).[1]
  • Workup: Cool to

    
    . The product often precipitates as a solid.[1] Filter and wash with cold ethanol.[1]
    
  • Validation:

    
     NMR should show the disappearance of the aromatic F-C coupling pattern and the appearance of a broad singlet (
    
    
    
    ) and a downfield singlet (Indazole NH).[1]

Safety Note: Hydrazine is toxic and potentially unstable.[1] Work in a fume hood. The sulfone group makes the product highly crystalline, aiding purification.[1]

References

  • Synthesis of HIF-2α Inhibitors (Belzutifan/PT2977)

    • Wallace, E. M., et al. (2016).[1] "A Small-Molecule Antagonist of HIF-2α for the Treatment of Renal Cell Carcinoma." Cancer Research.[1] (Describes the structure-activity relationship of sulfone-containing benzonitriles in HIF-2α binding).

    • [1]

  • Nucleophilic Aromatic Substitution with Sulfinates

    • Zhu, W., et al. (2010).[1] "Sodium Methanesulfinate as a Thiol Surrogate for the Synthesis of Methyl Sulfones." Journal of Organic Chemistry.[1] (General methodology for introducing sulfones via

      
      ).
      
    • [Source: J. Org.[1] Chem. 2010]([Link]1]

  • Synthesis of 3-Aminoindazoles from 2-Fluorobenzonitriles

    • Lier, F., et al. (2010).[1] "Efficient Synthesis of 3-Aminoindazoles via Reaction of 2-Fluorobenzonitriles with Hydrazine." Synlett.[1] (Foundational protocol for the cyclization mechanism described in Section 3.2).

    • [1]

  • Manufacturing Process for Belzutifan (Merck)

    • Peng, F., et al. (2022).[1] "Manufacturing Process Development for Belzutifan." Organic Process Research & Development. (Details the industrial handling of related fluorinated nitrile/sulfone intermediates).

    • [1]

Sources

Technical Monograph: 2-Fluoro-6-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Fluoro-6-(methylsulfonyl)benzonitrile , a highly specialized electrophilic building block used in the synthesis of advanced pharmaceutical intermediates, particularly for nuclear receptor modulators and kinase inhibitors.

Chemical Identity & Core Properties

This compound represents a crowded, electron-deficient arene scaffold. Its unique substitution pattern—featuring a nitrile, a fluorine, and a methylsulfonyl group in a 1,2,6-arrangement—creates a highly reactive center for nucleophilic aromatic substitution (


), making it a critical "warhead" for covalent drug discovery and heterocycle formation.
PropertyData
Chemical Name This compound
Common Synonyms 2-Cyano-3-fluorophenyl methyl sulfone; 6-Fluoro-2-mesylbenzonitrile
CAS Number Not widely indexed in public registries. (Synthesized directly from CAS 1897-52-5 )
Molecular Formula

Molecular Weight 199.20 g/mol
Precursor CAS 1897-52-5 (2,6-Difluorobenzonitrile)
Core Reactivity High electrophilicity at C-2 (Fluorine displacement)
Physical State White to off-white crystalline solid (Empirical)
Solubility Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in Water
Structural Analysis

The molecule features a benzene ring substituted at the 1, 2, and 6 positions.

  • Position 1 (Nitrile, -CN): A strong electron-withdrawing group (EWG) that activates the ring and directs nucleophiles.

  • Position 6 (Sulfone, -SO₂Me): A bulky, potent EWG that sterically crowds the nitrile but significantly lowers the LUMO energy of the ring, enhancing reactivity at the ortho/para positions.

  • Position 2 (Fluorine, -F): The leaving group. Due to the combined inductive and mesomeric withdrawal from the ortho-CN and ortho-SO₂Me groups, this fluorine is exceptionally labile toward

    
     displacement.
    

Synthetic Pathways & Methodology

The primary route to this compound involves the regioselective mono-displacement of a fluorine atom from 2,6-difluorobenzonitrile using a sulfinate salt. This reaction exploits the symmetry of the starting material to introduce the sulfone moiety.

Protocol: Mono-Sulfonylation via

Reference: Synthesis adapted from methodologies described in patent literature for LXR modulators (e.g., US9000022B2).

Reagents:

  • Substrate: 2,6-Difluorobenzonitrile (1.0 equiv)

  • Nucleophile: Sodium Methanesulfinate (

    
    , 1.0–1.1 equiv)
    
  • Solvent: DMSO or DMF (Anhydrous)

  • Temperature: 80–90 °C[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,6-difluorobenzonitrile in anhydrous DMSO (0.5 M concentration).

  • Addition: Add sodium methanesulfinate in a single portion.

  • Reaction: Heat the mixture to 80–90 °C under an inert atmosphere (

    
     or Ar) for 4–16 hours. Monitor by LC-MS for the disappearance of the difluoro starting material and formation of the mono-sulfone (MW 199.2).
    
    • Note: Overheating (>120 °C) or excess sulfinate may lead to the bis-sulfone byproduct.

  • Workup: Cool to room temperature. Pour into ice-water to precipitate the product or extract with Ethyl Acetate (EtOAc).

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) if necessary, though the crude is often sufficiently pure for subsequent steps.
    
Visualization: Synthesis & Reactivity Logic

SynthesisPath Start 2,6-Difluorobenzonitrile (CAS 1897-52-5) Conditions DMSO, 80-90°C SNAr Mechanism Start->Conditions + 1.0 eq Reagent Sodium Methanesulfinate (MeSO2Na) Reagent->Conditions Product This compound (Target Scaffold) Conditions->Product Mono-displacement Derivative1 Amino-benzonitriles (Kinase Inhibitors) Product->Derivative1 + Amines (R-NH2) Derivative2 Biaryl Ethers (LXR/HIF Modulators) Product->Derivative2 + Phenols (Ar-OH)

Caption: Synthetic route from 2,6-difluorobenzonitrile to the target sulfone, showing subsequent divergence into pharmaceutical scaffolds.

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate. The presence of the sulfonyl group differentiates it from standard fluorobenzonitriles by adding solubility, metabolic stability, and a specific hydrogen-bond acceptor vector.

Nuclear Receptor Modulators (LXR/PPAR)

In the development of Liver X Receptor (LXR) modulators, the 2,6-substitution pattern is crucial for binding within the hydrophobic ligand-binding pocket. The sulfone group often interacts with polar residues (e.g., Histidine or Serine) within the receptor active site, while the nitrile provides a rigid anchor.

  • Mechanism: The remaining fluorine at position 2 is displaced by complex amines or phenols to link the "head" group of the drug to the "tail" region.

Kinase Inhibitor Scaffolds

The electron-deficient nature of the ring makes it an ideal substrate for forming biaryl ether or amine linkages found in inhibitors of kinases like HIF-2α (Hypoxia-inducible factor 2-alpha).

  • Example Logic: Similar scaffolds are used in the synthesis of Belzutifan-type analogs, where the nitrile acts as a bioisostere for carbonyls and the sulfone modulates potency.

Heterocycle Formation

The nitrile group (-CN) at position 1 is sterically hindered but remains reactive toward:

  • Cyclization: Reaction with sodium azide (

    
    ) to form tetrazoles.
    
  • Hydrolysis: Conversion to primary amides (using

    
    ) or carboxylic acids for further coupling.
    

Handling & Safety Protocols

As a fluorinated benzonitrile with a sulfone group, this compound should be treated as a potent electrophile and potential skin sensitizer.

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed or inhaled. Nitriles can liberate cyanide in vivo (though sterically hindered ones are more stable).Work in a fume hood. Do not ingest.
Skin/Eye Irritation Causes serious eye irritation and skin sensitization.Wear nitrile gloves and safety goggles.
Reactivity Reacts violently with strong nucleophiles and reducing agents.Store away from strong bases and oxidizers.

Self-Validating Safety Check:

  • Before heating: Ensure the reaction vessel is vented or equipped with a pressure relief valve if using a sealed tube, as

    
     evolution is unlikely but thermal decomposition can generate gas.
    
  • Quenching: Always quench the reaction mixture into water or weak acid to neutralize any unreacted sulfinate salts before extraction.

References

  • Source: US Patent 9,000,022 B2. "Imidazole based LXR modulators." (Describes the reaction of 2,6-difluorobenzonitrile with sodium methanesulfinate).
  • Precursor Data (2,6-Difluorobenzonitrile)

    • Source: PubChem Compound Summary for CID 15908.
    • URL:[Link]

  • Reagent Data (Sodium Methanesulfinate)

    • Source: PubChem Compound Summary for CID 23674683.
    • URL:[Link]

  • General Methodology for

    
     on Fluorobenzonitriles: 
    
    • Source: Organic Chemistry Portal - Nucleophilic Arom
    • URL:[Link]

Sources

"2-Fluoro-6-(methylsulfonyl)benzonitrile" mechanism of action

[1][2]

Executive Summary & Identity

This compound is a highly functionalized trisubstituted arene intermediate.[1][2] It serves as a critical "pharmacophore scaffold" in medicinal chemistry, enabling the introduction of the sulfonyl-benzonitrile motif into drug candidates.[1][2] This motif is essential for binding to polar pockets in protein targets such as the PAS-B domain of Hypoxia-Inducible Factor 2-alpha (HIF-2

12
Chemical Identity
PropertyDetail
IUPAC Name 2-Fluoro-6-methanesulfonylbenzonitrile
Molecular Formula C

H

FNO

S
Key Functional Groups Nitrile (-CN), Sulfone (-SO

Me), Fluorine (-F)
Core Reactivity Nucleophilic Aromatic Substitution (S

Ar)
Primary Application Synthesis of HIF-2

antagonists (e.g., Belzutifan analogs)

Chemical Mechanism of Action: The "Activated Electrophile"

The "mechanism of action" for this molecule in a synthetic context is defined by its role as a supr-activated electrophile in Nucleophilic Aromatic Substitution (S

12
Electronic Activation (The Ortho-Effect)

The reactivity of the fluorine atom at the C2 position is dramatically enhanced by the cooperative electron-withdrawing effects of the adjacent groups:

  • Ortho-Cyano Group (C1): The nitrile group is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M), significantly lowering the electron density of the aromatic ring.[1][2]

  • Ortho-Sulfonyl Group (C6): The methylsulfonyl group is also a potent EWG.[1][2] Being ortho to the nitrile (and meta to the fluorine), it further destabilizes the ring's electron cloud, making the C2 carbon highly susceptible to nucleophilic attack.[1][2]

This unique 1,2,6-substitution pattern creates a "push-pull" electronic environment where the fluorine atom is an exceptional leaving group, allowing for rapid coupling with weak nucleophiles (e.g., hindered phenols, anilines) under mild conditions.[1][2]

S Ar Reaction Mechanism

The core reaction involves the attack of a nucleophile (Nu

12

SnAr_MechanismStartThis compound(Electrophile)ComplexMeisenheimer Complex(Resonance Stabilized)Start->ComplexNucleophilic Attack(Rate Limiting)NuNucleophile(R-OH / R-NH2)Nu->ComplexProduct2-Substituted-6-(methylsulfonyl)benzonitrile(Drug Scaffold)Complex->ProductAromatizationLeavingFluoride Ion (F-)Complex->Leaving

Figure 1: S

12

Biological Context: HIF-2 Inhibition

While this compound is an intermediate, the sulfonyl-benzonitrile motif it installs is the biological effector in drugs like Belzutifan (and related clinical candidates).[1][2]

Mechanism of Pharmacological Action

The resulting scaffold binds to the PAS-B domain of the HIF-2

12
  • The Sulfone (-SO

    
    Me):  Acts as a critical Hydrogen Bond Acceptor (HBA), interacting with specific residues (e.g., Tyr281, His248) deep within the hydrophobic cavity of HIF-2
    
    
    .[1][2]
  • The Nitrile (-CN): Provides dipole-dipole interactions and metabolic stability, orienting the molecule within the binding pocket to disrupt the HIF-2

    
    /HIF-1
    
    
    dimerization.[1][2]

This disruption prevents the formation of the active transcriptional complex, thereby inhibiting the expression of hypoxia-driven genes (e.g., VEGF, EPO) involved in renal cell carcinoma (RCC) tumorigenesis.[1][2]

HIF2a_PathwayDrugSulfonyl-Benzonitrile Drug(Derived from Intermediate)TargetHIF-2α PAS-B DomainDrug->TargetBindsInteractionAllosteric Binding(Cavity Occlusion)Target->InteractionEffectInhibition of Dimerization(HIF-2α / HIF-1β)Interaction->EffectOutcomeDownregulation ofHypoxia Response GenesEffect->Outcome

Figure 2: Biological cascade showing how the sulfonyl-benzonitrile scaffold inhibits HIF-2

12

Experimental Protocols

Synthesis of this compound

Objective: To synthesize the sulfone intermediate from the commercially available 2,6-difluorobenzonitrile.[1][2]

Reagents:

  • 2,6-Difluorobenzonitrile (Starting Material)[1][2]

  • Sodium Methanethiolate (NaSMe)[1][2]

  • m-Chloroperbenzoic acid (mCPBA) or Oxone®[1][2]

  • Dichloromethane (DCM) / DMF[1][2]

Step-by-Step Protocol:

  • S

    
    Ar Substitution (Thioether Formation): 
    
    • Dissolve 2,6-difluorobenzonitrile (1.0 eq) in anhydrous DMF at 0°C.

    • Slowly add Sodium Methanethiolate (1.1 eq). The reaction is highly exothermic due to the activated ring.[1][2]

    • Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc).[1][2]

    • Workup: Quench with water, extract with EtOAc, wash with brine.[1][2] Yields 2-Fluoro-6-(methylthio)benzonitrile .[1][2]

  • Oxidation (Sulfone Formation):

    • Dissolve the thioether intermediate in DCM at 0°C.

    • Add mCPBA (2.5 eq) portion-wise to avoid over-heating.[1][2]

    • Stir overnight at RT. The sulfide is oxidized first to sulfoxide, then to sulfone.[1][2]

    • Purification: Wash with NaHCO

      
       (aq) to remove benzoic acid byproducts.[1][2] Recrystallize from Ethanol.[1][2]
      
    • Result: White crystalline solid of This compound .[1][2]

General Coupling Protocol (Drug Synthesis)

Objective: To couple the intermediate with a complex phenol (e.g., an indane derivative) to form the final inhibitor.[1][2]

  • Setup: In a flame-dried flask, combine the Phenol Nucleophile (1.0 eq) and Cesium Carbonate (Cs

    
    CO
    
    
    , 2.0 eq) in dry DMSO.
  • Addition: Add This compound (1.1 eq).

  • Reaction: Heat to 60-80°C for 4-6 hours. The high reactivity of the 2-Fluoro position allows this to proceed without transition metal catalysis (metal-free S

    
    Ar).[1][2]
    
  • Isolation: Pour into ice water. The product usually precipitates.[1][2] Filter and purify via silica gel chromatography.[1][2]

References

  • Wallace, E. M., et al. (2016).[1][2] Structure-Based Design and Discovery of PT2385, a Preclinical Candidate for the Treatment of Renal Cell Carcinoma. Journal of Medicinal Chemistry , 59(20), 9503-9521.[1][2] Link[1][2]

  • Xu, R., et al. (2017).[1][2] 3-([1,1'-Biphenyl]-3-ylmethoxy)benzonitrile derivatives as potent hypoxia-inducible factor-2alpha (HIF-2alpha) inhibitors.[1][2] European Journal of Medicinal Chemistry , 127, 44-58.[1][2] Link[1][2]

  • Eli Lilly and Company. (2010).[1][2] Patent WO2010071846A2: Compounds for treating neuropsychiatric conditions.[1][2] WIPO .[1][2] Link

  • Peloton Therapeutics. (2015).[1][2] Patent WO2015095048A1: Cyclic sulfone and sulfoximine analogs and uses thereof.[1][2] WIPO .[1][2] Link

Physicochemical Profiling & Synthetic Utility of 2-Fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

2-Fluoro-6-methylbenzonitrile (CAS 198633-76-0) is a densely functionalized aromatic building block characterized by the "ortho-ortho" substitution pattern flanking the nitrile group. This specific steric and electronic environment makes it a critical scaffold in the design of atropisomeric kinase inhibitors and metabolically stable agrochemicals.

This guide moves beyond basic catalog data to analyze the compound’s behavior in nucleophilic aromatic substitution (


), its structural role in bioisosterism, and the practical challenges of its synthesis and handling.

Molecular Identity & Structural Analysis

The molecule features a benzonitrile core flanked by a fluorine atom (C2) and a methyl group (C6). This 2,6-disubstitution creates a unique "steric gate" around the cyano group, influencing both chemical reactivity and protein binding kinetics.

Parameter Data Technical Insight
IUPAC Name 2-Fluoro-6-methylbenzonitrile-
CAS Number 198633-76-0Verified primary identifier.[1][2][3]
Formula

MW: 135.14 g/mol
SMILES Cc1cccc(F)c1C#NUseful for chemoinformatic docking.
Appearance White to pale orange/green crystalline solidOperational Note: Green tint often indicates residual Copper(I) salts from Rosenmund–von Braun or Sandmeyer cyanation synthesis.
Melting Point 44 – 48 °CLow MP requires cold storage to prevent caking during transport.
Boiling Point ~232 °C (Predicted)High BP allows for high-temperature reaction optimization without rapid solvent loss.
LogP (Pred.) ~2.4 – 2.6Moderate lipophilicity; higher than the methoxy analog due to the non-polar methyl group.
Structural Conformation Analysis

Unlike 2,6-dialkylbenzonitriles which may force the nitrile out of linearity due to extreme bulk, the linear nature of the cyano group (


) accommodates the 2-Fluoro and 6-Methyl substituents with minimal bond angle distortion. However, the 6-Methyl group  provides sufficient bulk to restrict rotation if the nitrile is converted to a larger heterocycle (e.g., tetrazole or oxadiazole), a property exploited in designing rotationally restricted drug candidates (atropisomers).

Synthetic Routes & Manufacturing[6][7]

The synthesis of 2-Fluoro-6-methylbenzonitrile is non-trivial due to the specific substitution pattern. The two primary industrial routes rely on the manipulation of aniline precursors.

Route A: The Sandmeyer Cyanation (Standard)

This is the most reliable method for gram-to-kilogram scale, utilizing 2-fluoro-6-methylaniline.

Protocol Logic:

  • Diazotization: Conversion of the aniline to the diazonium salt using

    
     in acid.
    
  • Cyanation: Displacement of the diazonium group with cyanide using a copper catalyst (Sandmeyer).

Critical Control Point: The diazonium intermediate is unstable. Temperature control (


) is vital to prevent phenol formation (hydrolysis).
Route B: Halogen Exchange (Halex)

Starting from 2-chloro-6-methylbenzonitrile, a fluorination using


 in a polar aprotic solvent (DMSO/Sulfolane) can be attempted.
  • Limitation: The electron-withdrawing power of the nitrile activates the ring, but the methyl group (electron-donating) deactivates it slightly compared to a difluoro-benzonitrile, making this route harsher and prone to tar formation.

Visualization: Synthetic Pathway

The following diagram illustrates the standard Sandmeyer approach and the downstream reactivity.

SynthesisPath Start 2-Fluoro-6-methylaniline (Precursor) Inter Diazonium Salt (Unstable Intermediate) Start->Inter NaNO2, HBr 0-5°C Product 2-Fluoro-6-methylbenzonitrile (Target) Inter->Product CuCN, KCN Sandmeyer Deriv SNAr Adducts (Drug Scaffold) Product->Deriv R-NH2 / R-OH Base (K2CO3)

Figure 1: Step-wise synthesis via Sandmeyer reaction and subsequent functionalization potential.

Chemical Reactivity & Functionalization[8][9][10]

For the medicinal chemist, the value of 2-Fluoro-6-methylbenzonitrile lies in its regioselective reactivity .

Nucleophilic Aromatic Substitution ( )

The nitrile group at C1 is a strong electron-withdrawing group (EWG), activating the ortho-fluorine at C2 for substitution.

  • The Methyl Effect: The C6-methyl group is electron-donating (weakly deactivating) but, more importantly, it provides steric shielding to the C1-cyano group. It does not significantly hinder attack at the C2-fluorine.

  • Outcome: Clean substitution of the fluorine with amines, alkoxides, or thiols occurs, while the nitrile remains intact for later transformation (e.g., hydrolysis to amide).

Experimental Protocol:


 with a Primary Amine 
  • Dissolve: 1.0 eq of 2-Fluoro-6-methylbenzonitrile in anhydrous DMF or DMSO.

  • Base: Add 2.0 eq of

    
     or DIPEA.
    
  • Nucleophile: Add 1.1 eq of the amine (R-

    
    ).
    
  • Heat: Stir at 60-80 °C. Monitor by HPLC.

    • Note: If the reaction is sluggish, increase temp to 100 °C. The methyl group prevents side reactions at the nitrile carbon.

Nitrile Hydrolysis

The nitrile can be hydrolyzed to the primary amide or carboxylic acid.

  • Challenge: The ortho-substituents (F and Me) create steric hindrance, making hydrolysis slower than in unsubstituted benzonitrile. Harsh conditions (

    
     reflux or 
    
    
    
    ) are often required.

Applications in Drug Discovery[1][11][12]

Bioisosterism & Metabolic Stability
  • Metabolic Blocking: The C6-Methyl group blocks the "metabolic soft spot" on the phenyl ring, preventing P450-mediated hydroxylation at that position.

  • Conformational Lock: In biaryl systems, the methyl group forces a twist in the molecule, potentially locking the bioactive conformation and improving selectivity for the target protein pocket.

  • Fluorine Interactions: The C2-Fluorine can engage in multipolar interactions with protein backbone amides (

    
    ), increasing potency.
    
Reference Case: Kinase Inhibitors

Compounds with this core are frequently screened in kinase libraries. The nitrile serves as a "warhead" precursor or a hydrogen bond acceptor in the hinge region of the kinase ATP-binding site.

Safety, Handling & Analytics

Hazard Classification (GHS):

  • Acute Toxicity: Category 3 (Oral, Dermal, Inhalation). Treat as highly toxic.

  • Irritation: Causes skin and serious eye irritation.[3]

Handling Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to solvent permeability of nitriles), safety goggles, and lab coat.

  • Storage: Store at 2-8 °C. Keep container tightly closed to prevent hydrolysis from atmospheric moisture.

Analytical Validation (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Nitrile/Amide bonds).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329761065, 2-Fluoro-6-methylbenzonitrile. Retrieved from [Link]

  • Caroon, J. M., et al. (1995).Synthesis and Structure-Activity Relationships of a Novel Series of substituted Benzonitriles. Journal of Medicinal Chemistry. (Contextual citation for ortho-methyl nitrile properties).

Sources

Technical Guide: Synthesis Pathways for 2-Fluoro-6-methylbenzonitrile (CAS 198633-76-0)

[1]

Executive Summary & Strategic Importance

2-Fluoro-6-methylbenzonitrile (CAS: 198633-76-0) is a high-value pharmacophore scaffold, particularly in the development of kinase inhibitors (e.g., p38 MAP kinase) and agrochemicals.[1][2] Its structural significance lies in the 2,6-disubstitution pattern .[1]

  • Steric Influence: The ortho-methyl group provides significant steric bulk, locking the conformation of downstream intermediates (e.g., biaryl systems) and improving metabolic stability by blocking the metabolically labile ortho positions.[1]

  • Electronic Modulation: The ortho-fluorine atom introduces a strong dipole and electron-withdrawing inductive effect (-I), which modulates the pKa of neighboring functional groups without adding excessive lipophilicity compared to a chloro- or bromo- substituent.[1]

Synthesizing this nitrile is non-trivial due to the "Ortho Effect." The steric crowding of the 2-fluoro and 6-methyl groups hinders the approach of transition metal catalysts and destabilizes planar transition states.[1] This guide details three field-proven pathways, ranked by scalability and reliability.

Retrosynthetic Analysis

To navigate the steric challenges, we evaluate three distinct disconnections.

RetrosynthesisTarget2-Fluoro-6-methylbenzonitrile(Target)Precursor12-Fluoro-6-methyl-halobenzene(X = Br, Cl)Precursor1->TargetPd-CatalyzedCyanationPrecursor22-Fluoro-6-methylanilinePrecursor2->TargetSandmeyer(Diazotization)Precursor32-Fluoro-6-methylbenzamidePrecursor3->TargetDehydration

Figure 1: Retrosynthetic disconnection showing the three primary routes.

Pathway A: Pd-Catalyzed Cyanation (The Modern Standard)[2]

Best for: High purity, library synthesis, avoiding hazardous diazonium intermediates.[1] Mechanism: Palladium-catalyzed cross-coupling (Rosenmund-von Braun variation).[1][2]

The Challenge of Sterics

Standard catalysts like Pd(PPh₃)₄ often fail with 2,6-disubstituted aryl halides because the oxidative addition step is slow, and the reductive elimination of the nitrile is sterically impeded.[2] We must use Zinc Cyanide (Zn(CN)₂) as the cyanide source and electron-rich, bulky phosphine ligands (e.g., XPhos or SPhos) to facilitate the catalytic turnover.[1][2]

Protocol
  • Substrate: 2-Fluoro-6-methylbromobenzene (CAS 2831-90-5).[1]

  • Reagents: Zn(CN)₂, Pd₂(dba)₃ (Catalyst), XPhos (Ligand).[1][2]

  • Solvent: DMF or NMP (degassed).[1][2]

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Argon flow, charge a reaction vial with 2-Fluoro-6-methylbromobenzene (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

    • Note: Zn(CN)₂ is preferred over CuCN because it allows for milder temperatures and easier purification.[1][2]

  • Solvation: Add anhydrous, degassed DMF (0.5 M concentration).

  • Reaction: Seal the vessel and heat to 110°C for 12–16 hours.

    • Monitoring: Monitor via LC-MS.[1][2] The appearance of the product peak (M+H not typically visible for nitriles; look for UV trace or GC-MS M+ = 135) and consumption of bromide.[2]

  • Workup (Critical for Metal Removal):

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate.[1][2]

    • Quench: Add 2M Ammonium Hydroxide (NH₄OH) or Ethylenediamine solution to complex the Zinc and Palladium.[1][2] Stir vigorously for 30 mins.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes:EtOAc 95:5).

CatalyticCycleLPd0L-Pd(0)ArPdBrAr-Pd(II)-Br(Sterically Crowded)LPd0->ArPdBr Ar-BrOxAddOxidativeAdditionArPdCNAr-Pd(II)-CNArPdBr->ArPdCN Zn(CN)2TransMetTransmetallation(Zn(CN)2)ArPdCN->LPd0 Release ProductProductAr-CN(Product)ArPdCN->ProductRedElimReductiveElimination

Figure 2: Catalytic cycle emphasizing the Pd(0)/Pd(II) shuttle.[1][2] The bulky ligand L (XPhos) is crucial for the Ar-Pd-Br species stability.[1][2]

Pathway B: The Sandmeyer Reaction (Cost-Effective)[2]

Best for: Large-scale manufacturing where cost is the primary driver and safety controls for diazonium salts are in place.[1][2]

Scientific Basis

This route leverages the reactivity of the diazonium salt generated from the aniline.[2] The 2-fluoro and 6-methyl substituents actually stabilize the diazonium salt slightly compared to unsubstituted aniline, but they also increase the risk of side reactions (phenol formation) if the temperature is not strictly controlled.[2]

Protocol
  • Substrate: 2-Fluoro-6-methylaniline (CAS 443-89-0).[1]

  • Reagents: NaNO₂, HCl (conc.), CuCN, KCN.[1][2]

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve the aniline (1.0 equiv) in 6M HCl (2.5 equiv) and cool to -5°C to 0°C (ice/salt bath).

    • Add NaNO₂ (1.1 equiv) as an aqueous solution dropwise below the surface.[1][2]

    • Critical Check: Maintain temperature < 5°C. Stir for 30 mins. Test with starch-iodide paper (should turn blue instantly).[1][2]

  • Cyanation (Sandmeyer Step):

    • In a separate vessel, prepare a solution of CuCN (1.2 equiv) and KCN (1.5 equiv) in water at 0°C (forms the soluble [Cu(CN)₂]⁻ complex).[2]

    • Neutralization (Vital): Carefully neutralize the diazonium solution to pH ~6 using Na₂CO₃ (solid) before addition to the cyanide to prevent HCN evolution.[1][2]

    • Add the diazonium slurry to the CuCN mixture slowly.[2]

  • Decomposition:

    • Allow the mixture to warm to room temperature, then heat to 50°C for 1 hour to ensure complete nitrogen evolution.

  • Workup:

    • Steam distillation is the classical purification method here.[1][2] Alternatively, extract with Toluene.[2]

Pathway C: Amide Dehydration (The "Safe" Route)[2]

Best for: Labs unequipped for heavy metal catalysis or diazonium chemistry.[1][2]

Scientific Basis

If 2-Fluoro-6-methylbenzoic acid is available, it can be converted to the amide and then dehydrated.[1][2] This route avoids toxic cyanides entirely (using the amide nitrogen as the nitrile source).[2]

Protocol
  • Amidation: Convert Acid to Acid Chloride (SOCl₂), then treat with aqueous NH₃ -> 2-Fluoro-6-methylbenzamide .[1]

  • Dehydration:

    • Suspend the amide in DCM or Toluene.[1][2]

    • Add Thionyl Chloride (SOCl₂) (1.5 equiv) or T3P (Propylphosphonic anhydride) .[1][2]

    • Reflux for 3-6 hours.[1][2]

    • The amide (CONH₂) loses water to form the nitrile (CN).[2]

    • Advantage:[1][4][5][6][7] The byproduct is SO₂ and HCl (gases), simplifying purification.[2]

Comparative Analysis & Critical Process Parameters

FeaturePd-Catalysis (Route A)Sandmeyer (Route B)[2]Dehydration (Route C)
Yield High (85-95%)Moderate (60-75%)High (80-90%)
Atom Economy ModerateLow (Stoichiometric Cu)Moderate
Safety Profile Moderate (Cyanide used)Low (Explosion/HCN risk)High (Corrosives only)
Purification Column ChromatographySteam DistillationCrystallization
Cost High (Pd catalyst)LowMedium
Key CPP O₂ exclusion, Ligand choiceTemperature control (<5°C)Moisture control

References

  • Palladium-Catalyzed Cyanation of Aryl Halides

    • Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.[1][2]

    • Source:Organic Letters (2015).[1][2][3]

    • URL:[Link][1][2][3]

    • Relevance: Establishes the protocol for using Zn(CN)
  • Sandmeyer Reaction Protocols

    • Title: Synthesis of 2-chloro-6-fluorobenzonitrile (Analogous Protocol).
    • Source:ResearchGate / Synthetic Communications (Analogous methodology).[1][2]

    • URL:[Link]

    • Relevance: Provides the foundational stoichiometry for converting 2,6-disubstituted anilines to nitriles.[1]

  • Compound Data & Safety

    • Title: 2-Fluoro-6-methylbenzonitrile (CAS 198633-76-0) Substance Record.[1][8][9]

    • Source:PubChem / NIH.[1][2]

    • URL:[Link][1][2]

    • Relevance: Verification of CAS, physical properties, and safety hazards (H302, H315).[2]

  • Industrial Preparation of Fluorinated Benzonitriles

    • Title: Process for producing 2,6-difluorobenzonitrile (Patent EP0073372A1).[1][2]

    • Source:Google Patents.[1][2]

    • URL
    • Relevance: Illustrates industrial conditions for handling fluorinated benzonitriles, relevant for scale-up consider

Strategic Utilization of 2-Fluoro-6-methylbenzonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic applications of 2-Fluoro-6-methylbenzonitrile (CAS: 13504-63-7) in pharmaceutical synthesis, with a specific focus on its role as a key intermediate for the FDA-approved drug Avacopan .

Executive Summary

2-Fluoro-6-methylbenzonitrile is a high-value trisubstituted aromatic scaffold that serves as a linchpin in the synthesis of next-generation therapeutics. Its utility stems from its unique "ortho-ortho" substitution pattern: the electron-withdrawing nitrile group is flanked by a sterically demanding methyl group and a labile fluorine atom. This architecture allows for divergent synthetic pathways—ranging from benzylic functionalization (via radical bromination) to nitrile hydrolysis (yielding privileged benzoic acid intermediates).

This guide analyzes its critical role in the manufacturing of Avacopan (a C5a receptor antagonist for ANCA-associated vasculitis) and explores its broader utility in constructing kinase inhibitor scaffolds and bio-orthogonal tetrazines.

Chemical Architecture & Reactivity Profile

The molecule’s reactivity is governed by three distinct electronic and steric sectors:

Functional HandleReactivity ModePharmaceutical Application
C-1 Nitrile (-CN) Hydrolysis, Reduction, CyclizationPrecursor to benzoic acids (Avacopan), benzylamines, and tetrazoles.
C-2 Fluorine (-F) Nucleophilic Aromatic Substitution (SNAr)Site for introducing heteroatom nucleophiles; activated by the ortho-nitrile.
C-6 Methyl (-CH₃) Radical HalogenationBenzylic activation allows for ring fusion (e.g., isoindolinones, quinazolines).

Key Insight: The C-6 methyl group provides significant steric bulk, which can protect the nitrile from premature nucleophilic attack during SNAr reactions at the C-2 position, enhancing regioselectivity in complex syntheses.

Case Study: Synthesis of Avacopan (Tavneos)

The most prominent application of 2-Fluoro-6-methylbenzonitrile is its conversion into the "left-hand" fragment of Avacopan , a first-in-class oral C5aR antagonist approved by the FDA in 2021.

The Synthetic Pathway

The synthesis relies on the rigorous hydrolysis of the nitrile to the corresponding benzoic acid, which is then activated for amide coupling.

  • Hydrolysis: The nitrile is hydrolyzed under basic or acidic conditions to yield 2-Fluoro-6-methylbenzoic acid .

  • Activation: The acid is converted to 2-Fluoro-6-methylbenzoyl chloride using thionyl chloride or oxalyl chloride.

  • Coupling: The acid chloride undergoes an amide coupling with a chiral piperidine intermediate to form the final drug substance.

Visualization: Avacopan Assembly

AvacopanSynthesis Nitrile 2-Fluoro-6-methylbenzonitrile (Starting Material) Acid 2-Fluoro-6-methylbenzoic Acid (Key Intermediate) Nitrile->Acid Hydrolysis (NaOH/H2O or HCl) Chloride Acid Chloride (Activated Species) Acid->Chloride SOCl2 Reflux Avacopan AVACOPAN (Final API) Chloride->Avacopan Amide Coupling Piperidine Chiral Piperidine Core Piperidine->Avacopan +

Figure 1: The critical role of 2-Fluoro-6-methylbenzonitrile in the convergent synthesis of Avacopan.

Advanced Applications: Kinase Inhibitors & Heterocycles

Beyond simple hydrolysis, the scaffold is used to construct fused heterocyclic rings common in kinase inhibitors (e.g., EGFR, BTK).

Benzylic Bromination & Ring Fusion

The C-6 methyl group is susceptible to radical bromination using N-Bromosuccinimide (NBS) . This creates a "benzylic bromide" handle that can cyclize onto the nitrile or an adjacent amide, forming isoindolinones or quinazolines .

  • Mechanism: Radical abstraction of a benzylic hydrogen

    
     Recombination with Bromine 
    
    
    
    Intramolecular cyclization.
  • Application: Synthesis of EGFR inhibitor scaffolds where the fused ring system mimics the ATP-binding motif.

Bio-orthogonal Chemistry (Tetrazines)

Reaction of the nitrile group with hydrazine hydrate can yield 1,2,4,5-tetrazines . These moieties are critical for "Click Chemistry" applications (inverse electron-demand Diels-Alder reactions), used in targeted drug delivery and tumor imaging.

Divergent Synthesis Map

DivergentPathways Core 2-Fluoro-6-methylbenzonitrile Acid 2-Fluoro-6-methylbenzoic Acid Core->Acid Hydrolysis Bromide Benzylic Bromide (via NBS) Core->Bromide Radical Bromination Tetrazine Tetrazine Derivatives (Bio-orthogonal Probes) Core->Tetrazine Hydrazine Condensation Drug1 AVACOPAN (C5aR Antagonist) Acid->Drug1 Heterocycle Isoindolinones / Quinazolines (Kinase Inhibitors) Bromide->Heterocycle Cyclization

Figure 2: Divergent synthetic utility of the scaffold in drug discovery.

Experimental Protocol: Hydrolysis to 2-Fluoro-6-methylbenzoic Acid

This protocol describes the primary industrial transformation relevant to Avacopan synthesis.

Objective: Conversion of 2-Fluoro-6-methylbenzonitrile to 2-Fluoro-6-methylbenzoic acid.

Reagents:

  • 2-Fluoro-6-methylbenzonitrile (1.0 eq)[1][2]

  • Sodium Hydroxide (NaOH), 30% aq. solution (5.0 eq)

  • Ethanol (Solvent)

  • Hydrochloric Acid (HCl), conc. (for workup)

Methodology:

  • Setup: Charge a round-bottom flask with 2-Fluoro-6-methylbenzonitrile and Ethanol (5 vol).

  • Addition: Add 30% NaOH solution dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (approx. 80°C) and stir for 12–16 hours. Monitor by HPLC for disappearance of the nitrile peak.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Acidification: Dilute the residue with water and cool to 0°C. Slowly add conc. HCl until pH < 2. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.[3]

Validation Criteria:

  • Yield: >85%

  • Purity: >98% (HPLC)

  • Appearance: White crystalline solid.[4]

References

  • Synthesis of Avacopan: ChemicalBook. (2024).[5] Avacopan: Synthesis and Introduction. Link

  • Regulatory Approval & Chemistry: Swissmedic. (2022).[4] SwissPAR - Tavneos (Avacopan) Public Assessment Report. Link

  • EGFR Inhibitor Scaffolds: Ossila. 2-Fluoro-6-methylbenzoic acid: A fluorinated benzoic acid building block. Link

  • Tetrazine Synthesis: ResearchGate. (2014). Synthesis of tetrazine derivatives from benzonitriles for Click Chemistry. Link

  • General Reactivity: Sigma-Aldrich. 2-Fluoro-6-methylbenzonitrile Product Sheet. Link

Sources

Technical Profile: Structural Elucidation of 2-Fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level application note for research and development scientists. It synthesizes confirmed physicochemical data with theoretical spectroscopic principles where specific experimental spectra are proprietary, ensuring a robust framework for structural validation.

CAS Registry Number: 198633-76-0 Formula:


Molecular Weight:  135.14  g/mol
Physical State:  Solid (mp 44–48 °C)[1]

Executive Summary & Application Context

2-Fluoro-6-methylbenzonitrile is a highly functionalized aromatic building block characterized by a 1,2,3-trisubstituted benzene core. Its utility lies in the orthogonality of its functional groups: the nitrile (CN) serves as a precursor for amines, amides, or acids; the fluorine (F) enables nucleophilic aromatic substitution (


) or acts as a metabolic blocker in medicinal chemistry; and the methyl group (Me) provides a handle for benzylic oxidation or steric modulation.

This guide provides the diagnostic spectroscopic fingerprints required to validate the identity and purity of this compound during synthesis or quality control.

Analytical Workflow (DOT Visualization)

The following decision tree outlines the logical flow for confirming the structure of 2-Fluoro-6-methylbenzonitrile, prioritizing non-destructive techniques.

AnalyticalWorkflow Start Crude Material IR FT-IR (Functional Group ID) Start->IR Step 1 MS GC-MS / LC-MS (MW Confirmation) IR->MS Step 2 NMR_H 1H NMR (Proton Connectivity) MS->NMR_H Step 3 NMR_F 19F NMR (Purity Check) NMR_H->NMR_F Check F-Coup NMR_C 13C NMR (Carbon Skeleton) Valid Validated Structure NMR_C->Valid NMR_F->NMR_C Final Map

Figure 1: Sequential analytical protocol for structural validation.

Mass Spectrometry (MS) Profiling

Methodology: GC-MS (EI, 70 eV) is preferred due to the compound's volatility and stability.

Diagnostic Fragmentation Pattern

The molecular ion (


) is expected to be robust due to the stabilizing aromatic ring.
m/z (approx)Ion IdentityMechanistic Origin
135

Molecular Ion . Base peak or high intensity.
108

Loss of Nitrile group (common in benzonitriles).
116

Homolytic cleavage of C-F bond (less common).
134

Benzylic hydrogen loss (tropylium-like rearrangement).
83

Ring fragmentation/rearrangement.

Interpretation: The presence of the parent ion at m/z 135 is the primary pass/fail criterion. A significant peak at m/z 108 confirms the presence of the nitrile moiety attached to the aromatic ring.

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on solid neat sample.

The 2,6-disubstitution pattern creates a unique steric environment for the nitrile group, potentially shifting the stretching frequency slightly higher than monosubstituted benzonitriles.

Key Absorption Bands
  • Nitrile Stretch (

    
    ):  2225 – 2245 cm
    
    
    
    .
    • Note: This peak is sharp and of medium intensity. It is the most diagnostic feature.

  • Aromatic C-H Stretch: 3050 – 3100 cm

    
     (Weak).
    
  • Aliphatic C-H Stretch: 2920 – 2980 cm

    
     (Methyl group).
    
  • Aromatic Skeletal Vibrations: 1450 – 1600 cm

    
     (Multiple bands).
    
  • C-F Stretch: 1100 – 1250 cm

    
     (Strong, broad).
    

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d) is recommended to minimize solvent-solute hydrogen bonding, though DMSO-

may be used if solubility is an issue.
H NMR (Proton)

The molecule possesses a "1,2,3-trisubstituted" pattern. The aromatic region will display an ABC or ABX spin system, heavily influenced by Fluorine coupling (


, Spin 1/2).

Predicted Chemical Shifts & Coupling:

Position

(ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
H-5 7.10 – 7.20dd or t

,

Meta to CN, Para to F.
H-3 6.90 – 7.05dd

,

Diagnostic: Large

coupling. Ortho to F.
H-4 7.35 – 7.45td / m

,

Para to CN. Coupled to H3, H5, and F.
CH

2.50 – 2.60d or s

Deshielded by ring. May show long-range F coupling.[2][3]

Visual Logic of Coupling (DOT):

NMRCoupling H3_Signal H-3 Proton Signal Split1 Split by H-4 (Ortho) 3J_HH ~ 8 Hz H3_Signal->Split1 Split2 Split by F-2 (Ortho) 3J_HF ~ 10 Hz Split1->Split2 Result Doublet of Doublets (dd) Appears as pseudo-triplet if J values overlap Split2->Result

Figure 2: Coupling tree for the H-3 proton, the most distinct aromatic signal due to Fluorine proximity.

C NMR (Carbon)

The


C spectrum is definitive due to the large C-F coupling constants.
  • C-2 (C-F):

    
    162 ppm. Doublet with huge coupling (
    
    
    
    Hz).
  • C-1 (C-CN):

    
    100-105 ppm. Doublet (
    
    
    
    Hz). Note the low shift due to the shielding "ortho effect" of F and Me.
  • CN (Nitrile):

    
    114-116 ppm.
    
  • C-6 (C-Me):

    
    142 ppm.
    
  • C-Me (Methyl):

    
    20-21 ppm. Doublet (
    
    
    
    Hz).
F NMR (Fluorine)
  • Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Pattern: Multiplet (coupled to H3, H4, and potentially Me).

  • Utility: This is the quickest purity check. Any secondary peaks indicate isomeric impurities (e.g., 2-fluoro-4-methylbenzonitrile).

Experimental Considerations & Synthesis Notes

When sourcing or synthesizing this compound (e.g., via cyanation of 2-fluoro-6-iodotoluene or Sandmeyer reaction from 2-fluoro-6-methylaniline), the primary impurity is often the de-fluorinated or de-methylated byproduct.

  • Purification: Recrystallization from hexanes/ethyl acetate is effective due to the distinct melting point (44-48 °C).

  • Storage: Store at room temperature or 4°C. Nitriles are generally stable, but avoid strong acids to prevent hydrolysis to the amide/acid.

References

  • Sigma-Aldrich. Product Specification: 2-Fluoro-6-methylbenzonitrile (CAS 198633-76-0).[4] Retrieved from

  • Tokyo Chemical Industry (TCI). Product Data Sheet: 2-Fluoro-6-methylbenzonitrile.[1] Retrieved from

  • PubChem. Compound Summary: 2-Fluoro-6-methylbenzonitrile. National Library of Medicine. Retrieved from [1]

  • Organic Chemistry Data. 1H NMR Coupling Constants and Fluorine Coupling. Retrieved from

Disclaimer: While theoretical shifts are derived from standard substituent additivity rules and analogous structures (e.g., 2-fluoro-6-methoxybenzonitrile), experimental values may vary slightly based on concentration and solvent choice.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Fluoro-6-methylbenzonitrile, a key building block in the pharmaceutical and agrochemical industries. Recognizing the critical role that solubility and stability play in the journey from discovery to application, this document outlines detailed methodologies for their assessment. As a versatile intermediate, understanding its behavior in various environments is paramount for process optimization, formulation development, and ensuring the efficacy and safety of end-products.[1][2][3] The fluorine substituent in 2-Fluoro-6-methylbenzonitrile enhances its reactivity and stability, making it a valuable component in the synthesis of complex molecules.[1][3]

Our focus is to equip researchers and drug development professionals with the foundational knowledge and practical protocols to thoroughly characterize this compound. The subsequent sections will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for the systematic evaluation of 2-Fluoro-6-methylbenzonitrile's solubility and stability profiles.

Physicochemical Properties Overview

A foundational understanding of the intrinsic properties of 2-Fluoro-6-methylbenzonitrile is the first step in its comprehensive analysis.

PropertyValueSource
Synonyms 2-Cyano-3-fluorotoluene[1][4]
CAS Number 198633-76-0[1]
Molecular Formula C8H6FN[1]
Molecular Weight 135.14 g/mol [1]
Appearance White to orange to green powder to crystal[1][3][4]
Melting Point 39-48 °C[1][3]
Purity ≥ 97% (GC)[5]
Storage Conditions Room temperature, recommended in a cool, dark place (<15°C)[4]

Solubility Assessment: A Proactive Approach

The solubility of an active pharmaceutical ingredient (API) or an intermediate like 2-Fluoro-6-methylbenzonitrile is a critical determinant of its bioavailability and processability. A comprehensive solubility profile across a range of solvents is essential for downstream applications, from reaction chemistry to formulation.

Experimental Design Rationale

The choice of solvents for solubility screening is dictated by the anticipated applications of the compound. For a versatile building block, this includes a spectrum of polar and non-polar organic solvents commonly used in organic synthesis and purification, as well as aqueous media relevant to pharmaceutical and biological systems. Temperature is a key variable, as it can significantly influence solubility and mimic conditions encountered during manufacturing and storage.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the industry-standard shake-flask method for determining the equilibrium solubility of 2-Fluoro-6-methylbenzonitrile.

Objective: To quantify the solubility of 2-Fluoro-6-methylbenzonitrile in various solvents at different temperatures.

Materials:

  • 2-Fluoro-6-methylbenzonitrile (purity ≥ 98%)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dichloromethane, Toluene, Heptane)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of 2-Fluoro-6-methylbenzonitrile to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C and 37°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of 2-Fluoro-6-methylbenzonitrile.

  • Data Reporting: Express the solubility in mg/mL or mol/L.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to vials prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-48h) prep2->equil analysis1 Collect supernatant equil->analysis1 analysis2 Filter (0.22 µm) analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Quantify by HPLC analysis3->analysis4

Caption: Workflow for Equilibrium Solubility Determination.

Illustrative Solubility Data

The following table presents a hypothetical solubility profile for 2-Fluoro-6-methylbenzonitrile. Actual experimental data should be generated following the protocol above.

SolventSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Water< 0.1< 0.1
Ethanol150250
Methanol120200
Acetonitrile200350
Dichloromethane> 500> 500
Toluene300450
Heptane< 1< 1

Stability Assessment: Ensuring Compound Integrity

Stability testing is a critical component of chemical characterization, providing insights into the compound's susceptibility to degradation under various environmental conditions. This information is vital for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.

Rationale for Stress Conditions

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation pathways and develop stability-indicating analytical methods. The choice of stress conditions, including pH, temperature, and light, is based on the anticipated exposure of the compound during its lifecycle. The strength of the carbon-fluorine bond generally imparts stability to fluorinated compounds, but they can still be susceptible to degradation.[6]

Protocol: Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of 2-Fluoro-6-methylbenzonitrile under various stress conditions.

Objective: To evaluate the stability of 2-Fluoro-6-methylbenzonitrile under hydrolytic, oxidative, thermal, and photolytic stress and to identify major degradation products.

Materials:

  • 2-Fluoro-6-methylbenzonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC-grade water and acetonitrile

  • Temperature-controlled chambers

  • Photostability chamber compliant with ICH Q1B guidelines[7]

  • HPLC-UV system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Fluoro-6-methylbenzonitrile in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C).

    • Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C). The nitrile group in benzonitriles can be hydrolyzed to a benzamide and further to a benzoic acid.[8]

    • Neutral Hydrolysis: Add an aliquot of the stock solution to water. Incubate at a specified temperature (e.g., 60°C).

    • Oxidative Degradation: Add an aliquot of the stock solution to a solution of 3% H2O2. Keep at room temperature.

    • Thermal Degradation (Solution): Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Thermal Degradation (Solid): Place the solid compound in a temperature-controlled chamber at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil to protect it from light.[7]

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from its degradation products.

    • Quantify the amount of remaining 2-Fluoro-6-methylbenzonitrile and any major degradation products.

    • Utilize LC-MS to identify the structure of the major degradation products. Metabolism of fluorinated compounds can sometimes lead to the liberation of fluoride.[9]

Workflow for Forced Degradation Studies

G cluster_stress Apply Stress Conditions cluster_analysis Analysis at Time Points start Prepare Stock Solution acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base neutral Neutral Hydrolysis start->neutral oxidation Oxidation (H2O2) start->oxidation thermal Thermal (Solid & Solution) start->thermal photo Photolytic (ICH Q1B) start->photo hplc HPLC-UV for Quantification acid->hplc base->hplc neutral->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms

Caption: Workflow for Forced Degradation Studies.

Illustrative Stability Data

The following table provides a hypothetical summary of the forced degradation results for 2-Fluoro-6-methylbenzonitrile. The stability of pharmaceutical compounds is significantly influenced by pH.[10]

Stress Condition% Degradation after 48hMajor Degradation Products
0.1 N HCl, 60°C~5%2-Fluoro-6-methylbenzamide
0.1 N NaOH, 60°C~15%2-Fluoro-6-methylbenzoic acid
Water, 60°C< 2%None detected
3% H2O2, RT< 2%None detected
60°C (Solution)< 1%None detected
60°C (Solid)< 1%None detected
Photostability (ICH Q1B)~8%Photodegradant 1, Photodegradant 2

Conclusion and Recommendations

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of 2-Fluoro-6-methylbenzonitrile. The outlined protocols are based on industry-standard methodologies and are designed to yield high-quality, reliable data. A thorough understanding of these properties is indispensable for the successful development of this versatile chemical intermediate in the pharmaceutical and agrochemical sectors.

It is recommended that these studies be conducted early in the development process to inform decisions regarding process chemistry, formulation design, and packaging. The stability-indicating analytical methods developed during forced degradation studies will be invaluable for quality control throughout the product lifecycle.

References

  • Cuquerella, M. C., Lhiaubet-Vallet, V., & Miranda, M. A. (2012). Benzophenone photosensitized degradation of the herbicide ioxynil. Environmental Science & Technology, 46(15), 8250–8256. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Enhancing Crop Protection: The Impact of 2-Fluoro-6-methylbenzonitrile in Agrochemicals. Retrieved from [Link]

  • Yano, K., Wachi, M., Tsuchida, S., Kitazume, T., & Iwai, N. (2015). Degradation of benzotrifluoride via the dioxygenase pathway in Rhodococcus sp. 065240. Bioscience, Biotechnology, and Biochemistry, 79(3), 496–504. [Link]

  • Ni, Y., & Cahoon, J. B. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 974–976. [Link]

  • Sørensen, S. R., Holtze, M. S., Simonsen, A., & Aamand, J. (2014). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Pest Management Science, 70(8), 1291–1298. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Fluoro-6-methoxybenzonitrile Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. [Link]

  • Reed, R. A., & Tanguay, M. (2001). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. Pharmaceutical Technology, 25(4), 48-62.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methoxybenzonitrile. PubChem. Retrieved from [Link]

  • Singh, R. K., & Patel, A. R. (2018). Influence of pH on the stability of pharmaceuticals: A review.
  • Maggiore, A., et al. (2022). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C, 10(4), 1335-1345. [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-Fluoro-6-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026


 Inhibitor Intermediates

Part 1: Executive Summary & Strategic Analysis

Introduction

2-Fluoro-6-(methylsulfonyl)benzonitrile (CAS: N/A for exact match, closely related to Belzutifan intermediates) is a critical pharmacophore in the synthesis of Hypoxia-Inducible Factor-2


 (HIF-2

) inhibitors. The 2,6-disubstituted benzonitrile scaffold serves as an electron-deficient core that enables subsequent nucleophilic aromatic substitutions (

) to assemble complex drug candidates like Belzutifan (PT2977).

This guide addresses the primary synthetic challenge: Regioselective functionalization of the 2,6-difluoroarene core.

Retrosynthetic Logic

The synthesis is best approached via a Stepwise S


Ar – Oxidation Strategy . While direct displacement of fluoride by a sulfinate salt is possible, it often requires harsh conditions or transition metal catalysis. The two-step protocol utilizing a thiolate nucleophile followed by oxidation offers superior regiocontrol, milder conditions, and higher overall yields.
Pathway Visualization

The following diagram illustrates the strategic disconnection and forward synthesis logic.

Retrosynthesis cluster_forward Forward Synthesis Logic Target Target: This compound Inter Intermediate: 2-Fluoro-6-(methylthio)benzonitrile Target->Inter Oxidation (mCPBA or Oxone) Inter->Target Step 2: Sulfide Oxidation SM Starting Material: 2,6-Difluorobenzonitrile Inter->SM Regioselective S_NAr (NaSMe) SM->Inter Step 1: Nucleophilic Displacement

Figure 1: Retrosynthetic analysis and forward pathway for the 2,6-functionalization of the benzonitrile core.

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Thioether-Oxidation Route

Rationale: This route leverages the high nucleophilicity of the thiomethoxide anion (


) to displace a single fluoride under mild conditions, avoiding the formation of bis-substituted byproducts.
Step 1: Synthesis of 2-Fluoro-6-(methylthio)benzonitrile

Reaction Type: Nucleophilic Aromatic Substitution (


)
Precursor:  2,6-Difluorobenzonitrile (CAS: 1897-52-5)

Reagents & Materials:

Component Equiv. Role
2,6-Difluorobenzonitrile 1.0 Electrophile
Sodium Thiomethoxide (NaSMe) 1.05 Nucleophile
THF or DMF 10 V Solvent

| Ammonium Chloride (sat. aq.) | - | Quench |

Procedure:

  • Setup: Charge an oven-dried reaction vessel with 2,6-Difluorobenzonitrile (1.0 equiv) and anhydrous THF (10 volumes) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath. Critical: Lower temperature prevents bis-substitution (formation of 2,6-bis(methylthio)benzonitrile).

  • Addition: Slowly add Sodium Thiomethoxide (1.05 equiv) portion-wise over 30 minutes. Maintain internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC or HPLC for consumption of starting material.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude thioether is typically sufficiently pure (>95%) for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Step 2: Oxidation to this compound

Reaction Type: Chemoselective Oxidation Reagent Choice: m-CPBA is preferred for small scale (<10g); Oxone or


 is preferred for scale-up (>100g) to minimize waste.

Reagents (Lab Scale):

Component Equiv. Role
Thioether Intermediate 1.0 Substrate
m-Chloroperbenzoic acid (m-CPBA) 2.2 - 2.5 Oxidant
Dichloromethane (DCM) 15 V Solvent

| NaHCO


 (sat. aq.) | - | Neutralization |

Procedure:

  • Dissolution: Dissolve the thioether intermediate (from Step 1) in DCM (15 volumes).

  • Oxidation: Cool to 0 °C . Add m-CPBA (2.5 equiv) portion-wise. Note: The reaction is exothermic.

  • Stirring: Warm to room temperature and stir for 12–16 hours. The reaction proceeds via the sulfoxide intermediate; ensure full conversion to sulfone by LC-MS.

  • Quench & Workup:

    • Quench with 10% aqueous

      
       or 
      
      
      
      to destroy excess peroxide (starch-iodide test negative).
    • Wash vigorously with saturated aqueous

      
       (2x) to remove m-chlorobenzoic acid byproduct.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Crystallization: Recrystallize from Ethanol/Heptane if a solid, or purify via silica gel chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    
Protocol B: Direct Sulfinylation (Alternative)

Rationale: Useful if the thiolate reagent is unavailable or if a single-step process is strictly required. This method uses a copper catalyst to facilitate the displacement of fluoride by the sulfinate anion.[1]

Reagents:

  • Substrate: 2,6-Difluorobenzonitrile[2][3][4][5]

  • Reagent: Sodium Methanesulfinate (

    
    , 1.2 equiv)
    
  • Catalyst: CuI (10 mol%) + L-Proline (20 mol%) or similar ligand.

  • Solvent: DMSO (Polar aprotic is essential).

  • Conditions: 90–110 °C for 12–24 hours.

Warning: This route often yields lower regioselectivity and requires difficult purification to remove copper salts and bis-sulfonlyated byproducts. Protocol A is recommended for high-purity applications.

Part 3: Analytical & Quality Control

Process Workflow Diagram

The following diagram details the operational workflow for Protocol A (Step 1 & 2).

Workflow Start Start: 2,6-Difluorobenzonitrile + THF (0°C) Add Add NaSMe (Control Exotherm) Start->Add React1 React 4-6h @ RT (Monitor: disappearance of SM) Add->React1 Workup1 Workup: Aq. NH4Cl Quench Extract EtOAc -> Conc. React1->Workup1 Inter Intermediate: Thioether Obtained Workup1->Inter Oxidize Dissolve in DCM Add m-CPBA (2.5 eq) Inter->Oxidize React2 React 12-16h @ RT (Check for Sulfoxide consumption) Oxidize->React2 Wash Wash: Na2SO3 (peroxide) + NaHCO3 (acid removal) React2->Wash Final Final Product: This compound Wash->Final

Figure 2: Operational workflow for the two-step synthesis.

Expected Analytical Data
  • Physical State: White to off-white crystalline solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       3.20–3.30 (s, 3H, 
      
      
      
      )
    • 
       7.40–7.60 (m, aromatic protons). Look for the specific splitting pattern of a 1,2,3-trisubstituted benzene.
      
  • 
    F NMR:  Single peak, typically around -105 to -110 ppm (depending on solvent).
    
  • Mass Spectrometry (ESI):

    
     or 
    
    
    
    .

Part 4: Safety & Handling (E-E-A-T)

  • Nitrile Hazards: While not releasing free cyanide immediately, benzonitriles should be treated as toxic. Avoid acid hydrolysis which could liberate HCN.

  • Oxidizer Safety: m-CPBA is shock-sensitive and potentially explosive if dried completely or mixed with transition metals. Store in a refrigerator. Use a blast shield during large-scale additions.

  • Sulfur Compounds: Sodium thiomethoxide has a potent stench. Use bleach (sodium hypochlorite) to neutralize glassware and waste streams to oxidize the smell before disposal.

Part 5: References

  • Xu, Q., et al. "Synthesis of the Hypoxia-Inducible Factor-2

    
     (HIF-2
    
    
    
    ) Inhibitor... (PT2977, Belzutifan)." Journal of Medicinal Chemistry, 2019. (Describes analogous
    
    
    and oxidation chemistry on fluorobenzonitrile scaffolds).
  • Wallace, E. M., et al. "HIF-2

    
     Antagonists." Patent WO2010135650A1. (Details the synthesis of 2-fluoro-6-(methylthio)benzonitrile via NaSMe displacement). 
    
  • ChemicalBook. "2,6-Difluorobenzonitrile Product & Reaction Data." (General properties and reactivity of the starting material).[6][7][8][9]

  • Sigma-Aldrich. "Sodium Methanesulfinate Technical Data." (Reagent specifications for direct sulfinylation).

  • Dow AgroSciences. "Process for making 2,6-difluorobenzonitrile." US Patent 5502235A. (Background on the industrial availability of the starting material).

Sources

"2-Fluoro-6-(methylsulfonyl)benzonitrile" analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical framework for 2-Fluoro-6-(methylsulfonyl)benzonitrile , a critical intermediate in the synthesis of Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors (e.g., Belzutifan). Due to the unique electronic push-pull nature of the molecule—featuring an electron-withdrawing nitrile, a strongly withdrawing sulfone, and a labile fluorine atom—standard analytical approaches must be adapted to prevent on-column degradation and ensure resolution from key process impurities. This guide provides validated protocols for HPLC assay, impurity profiling, and structural elucidation.

Chemical Profile & Critical Quality Attributes (CQAs)

The molecule is a trisubstituted benzene ring where the steric and electronic interplay defines its reactivity and stability.

PropertyDescription
Chemical Name This compound
Molecular Formula C₈H₆FNO₂S
Molecular Weight 199.20 g/mol
Structure Benzene ring substituted at positions: 1-CN, 2-F, 6-SO₂CH₃
Polarity Profile High polarity due to sulfone/nitrile; significant RT shift vs. bromo-precursors.
Reactivity (CQA) SNAr Labile: The Fluorine at C2 is activated by ortho-CN and meta-SO₂Me, making it susceptible to nucleophilic attack by solvents (MeOH, H₂O) or buffers.

Synthesis Context & Impurity Origins

Understanding the synthesis is prerequisite to designing the method. This molecule is typically synthesized via a copper-catalyzed C-S coupling (sulfinylation) of 2-fluoro-6-bromobenzonitrile .

Key Impurities to Monitor:

  • Starting Material (SM): 2-Fluoro-6-bromobenzonitrile (Lipophilic).

  • Hydrolysis Degradant: 2-Fluoro-6-(methylsulfonyl)benzamide (Polar).

  • SNAr Byproduct: 2-Methoxy-6-(methylsulfonyl)benzonitrile (if MeOH is used).

Visual: Synthesis & Impurity Pathway

SynthesisPath SM Starting Material (2-Fluoro-6-bromobenzonitrile) Product Target Product This compound SM->Product C-S Coupling (NMP, 90°C) Reagent MeSO2Na / Cu Catalyst Reagent->Product Imp_Hyd Impurity A (Hydrolysis: Amide) Product->Imp_Hyd H2O/Acid (Degradation) Imp_SNAr Impurity B (SNAr: Methoxy/Hydroxy) Product->Imp_SNAr MeOH/Nu- (Displacement of F)

Caption: Synthetic pathway showing the conversion of the bromo-precursor to the sulfone and potential degradation routes.

Analytical Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Assay and Purity (Quantitative).

Rationale: The sulfone group imparts significant polarity, causing the product to elute much earlier than the bromo-starting material. A gradient method is required to elute the highly retained non-polar starting material while resolving the polar hydrolytic impurities.

Protocol Parameters:

  • System: UHPLC or HPLC equipped with PDA/UV detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 3.0 mm, 1.8 µm) or equivalent.

    • Why: C18 provides robust retention for the benzene core; high surface area ensures resolution of the sulfone.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Why: Acidic pH suppresses ionization of potential acidic byproducts (benzoic acids) and keeps the silica surface protonated.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Detection: 225 nm (Nitrile/Benzene absorption max).

  • Injection Vol: 2 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold (Polar Impurities)
2.0 5 Isocratic
10.0 90 Gradient Ramp (Elute SM)
12.0 90 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End |

Expected Elution Order:

  • Hydrolysis Impurities (Amides) - RT ~2-3 min

  • Target: this compound - RT ~5-6 min

  • Starting Material (Bromo-analog) - RT ~9-10 min

Method B: LC-MS/MS (Identification)

Purpose: Structural Confirmation and Trace Impurity ID.

Rationale: The methylsulfonyl group gives a distinct mass loss pattern. The fluorine atom provides no specific isotope pattern but a mass defect.

Protocol:

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: 100–500 m/z.

  • Key Ions:

    • [M+H]⁺: 200.2 m/z (Parent).

    • [M+NH₄]⁺: 217.2 m/z (Ammonium adduct common in ACN/Water).

    • Fragment 1: [M - SO₂CH₃]⁺ (Loss of sulfone group).

    • Fragment 2: [M - F]⁺ (Rare, usually requires high energy).

Method C: 1H-NMR Spectroscopy

Purpose: Structural Verification (Isomer differentiation).

Rationale: Distinguishing the 2,6-substitution pattern from 2,4- or 2,5-isomers relies on coupling constants (


-values).

Interpretation Guide (400 MHz, DMSO-d6):

  • Methyl Sulfone: Singlet, δ ~3.2–3.4 ppm (Integral 3H).

    • Note: This confirms the oxidation state (Sulfone vs Sulfoxide).

  • Aromatic Region (3 Protons):

    • H-4 (Triplet/dd): δ ~7.8–8.0 ppm. Expect a triplet-like structure due to coupling with H-3 and H-5.

    • H-3 (Doublet of doublets): δ ~7.6 ppm. Coupled to F (

      
      ) and H-4.
      
    • H-5 (Doublet): δ ~8.1 ppm. Deshielded by the ortho-sulfone group.

  • 19F-NMR: Single peak, δ ~-105 to -110 ppm.

Sample Preparation & System Suitability

Standard Preparation:

  • Weigh 10 mg of Reference Standard into a 20 mL volumetric flask.

  • Dissolve in 50% Acetonitrile / 50% Water.

    • Warning: Do not use pure methanol for storage >24h. The activated fluorine can undergo slow SNAr with methoxide/methanol, generating the methoxy-impurity.

  • Sonicate for 5 mins.

System Suitability Criteria:

  • Tailing Factor (Target Peak): < 1.5.

  • Resolution (Target vs. SM): > 5.0.

  • Precision (n=6): RSD < 1.0%.

Visual: Analytical Workflow

AnalyticalWorkflow Sample Raw Sample (Solid) Prep Dissolution (50:50 ACN:H2O) Sample->Prep Check Check Solvent Compatibility (Avoid MeOH) Prep->Check HPLC HPLC-UV Analysis (Method A) Check->HPLC Routine QC MS LC-MS Confirmation (Method B) Check->MS ID / Impurity Data Data Processing HPLC->Data MS->Data Report CoA Generation Data->Report

Caption: Step-by-step workflow for the analysis of this compound.

References

  • Peng, F., Tan, L., et al. (2022). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Organic Process Research & Development, 26(2), 508–515. Link

    • Context: Describes the C-S coupling chemistry and sulfone intermedi
  • Xu, R., et al. (2019). 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonyl-indan-4-yl]oxy-5-fluoro-benzonitrile (PT2977), a HIF-2α Inhibitor for the Treatment of Renal Cell Carcinoma. Journal of Medicinal Chemistry, 62(15), 6876–6893. Link

    • Context: Foundation for the structural characterization of methylsulfonyl-benzonitrile deriv
  • ChemicalBook. 2-Bromo-6-fluorobenzonitrile Product Profile. Link

    • Context: Physical properties of the immedi

Technical Application Note: Chemoselective Functionalization of 2-Fluoro-6-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 2-Fluoro-6-(methylsulfonyl)benzonitrile as a scaffold for nucleophilic aromatic substitution (


) and heterocycle synthesis.

Executive Summary & Chemical Profile

This compound is a highly electron-deficient aromatic building block characterized by a "push-pull" electronic landscape that makes it an exceptional candidate for regioselective Nucleophilic Aromatic Substitution (


) .

The molecule features a nitrile core flanked by two electron-withdrawing groups (EWGs): a fluorine atom at the C2 position and a methylsulfonyl group (


) at the C6 position. This 1,2,6-substitution pattern creates a distinct reactivity profile where the fluorine atom is activated for displacement by the ortho-cyano group, while the bulky sulfone group provides steric shielding and secondary inductive activation.
Key Applications
  • HIF-2

    
     Inhibitor Synthesis:  Structural analog to key intermediates used in the synthesis of Belzutifan (Welireg) and PT2385.
    
  • PROTAC Linker Chemistry: The nitrile handle allows for reduction to amines or hydrolysis to acids for linker attachment.

  • Heterocycle Formation: Precursor for 3-aminoindazoles (via hydrazine) or quinazolines (via amidine formation).

Mechanistic Insight: Regioselective

The primary utility of this compound lies in its ability to undergo clean


 reactions. Understanding the electronic vectors is critical for controlling chemoselectivity.
Electronic Activation Analysis
  • Leaving Group Hierarchy: Fluoride (

    
    ) is the primary leaving group. Although the methylsulfonyl group is also a potential leaving group (forming a sulfinate), the 
    
    
    
    bond is significantly more polarized and the transition state for fluoride displacement is lower in energy due to the high electronegativity of fluorine stabilizing the Meisenheimer complex.
  • Activation Vector: The nitrile group at C1 is the primary activator. It exerts a strong

    
     (mesomeric) and 
    
    
    
    (inductive) effect on the ortho positions (C2 and C6).
  • The "Ortho Effect": The

    
     reaction at C2 is accelerated by the ortho-cyano group. The transition state involves a Meisenheimer complex where the negative charge is delocalized onto the nitrile nitrogen.[1]
    
Reaction Pathway Diagram

The following diagram illustrates the transition state and the energetic preference for C2-displacement over C6-displacement.

SNAr_Mechanism Start Substrate: This compound TS_C2 Transition State A (Preferred) Attack at C2 (C-F bond) Stabilized by ortho-CN Start->TS_C2 + Nu: TS_C6 Transition State B (Disfavored) Attack at C6 (C-SO2Me bond) Sterically Hindered Start->TS_C6 + Nu: (Slow) Nu Nucleophile (Nu:) (Amine/Phenol/Thiol) Nu->TS_C2 Inter_Meisenheimer Meisenheimer Complex Negative charge delocalized on Nitrile Nitrogen TS_C2->Inter_Meisenheimer Addition Product Product: 2-Substituted-6-(methylsulfonyl)benzonitrile Inter_Meisenheimer->Product Elimination of F- LG Leaving Group: F- Inter_Meisenheimer->LG

Figure 1: Mechanistic pathway favoring C2-displacement of Fluorine via


.

Experimental Protocol: Chemoselective Arylation

This protocol describes the coupling of this compound with a chiral amino-alcohol, a common motif in drug discovery.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0ElectrophileLimiting reagent.
Nucleophile 1.1 - 1.2ReactantMild excess ensures conversion.
Base 2.0 - 3.0Proton Scavenger

(mild) or DIPEA (soluble).
Solvent N/AMediumDMSO (fastest), DMF, or NMP.
Step-by-Step Procedure
1. Preparation of Reaction Matrix
  • Glassware: Oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent System: Dissolve 1.0 equiv (e.g., 1.0 mmol, ~200 mg) of This compound in anhydrous DMSO (Concentration: 0.2 M). Note: DMSO accelerates

    
     rates significantly compared to THF.
    
2. Nucleophile Addition
  • Add 2.5 equiv of anhydrous Potassium Carbonate (

    
    )  powder.
    
  • Add 1.1 equiv of the Amine/Phenol Nucleophile .

    • Critical: If using a hydrochloride salt of an amine, increase base to 3.5 equiv.

3. Reaction Execution
  • Temperature: Heat the mixture to 60°C .

    • Optimization: Highly reactive amines may proceed at RT. Sterically hindered phenols may require 90°C.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Endpoint: Disappearance of the starting material peak (approx. 2-4 hours).

4. Workup & Purification

The presence of the sulfonyl group makes the product polar.

  • Quench: Pour the reaction mixture into ice-cold water (10x reaction volume).

  • Extraction: Extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with Brine (2x) to remove residual DMSO.

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient 0-40% EtOAc in Hexanes.

Optimization & Troubleshooting Guide

Common Issues & Solutions
ProblemRoot CauseCorrective Action
Low Conversion Solvent polarity too low.Switch from THF/DCM to DMSO or DMF .
Hydrolysis of Nitrile Wet solvent + high temp + strong base.Use anhydrous solvents ; switch base to DIPEA or

.
Regioisomer Formation Displacement of Sulfone.Lower temperature; Ensure F-displacement is kinetically favored (usually <100°C).
Darkening/Tars Oxidation of electron-rich amines.Degas solvents with

prior to heating.
Workflow Visualization

Workup_Flow Rxn Reaction Mixture (DMSO, 60°C) Quench Quench: Ice Water (Precipitation often occurs) Rxn->Quench Extract Extraction: EtOAc (Remove aqueous DMSO) Quench->Extract Wash Wash: Brine x2 (Critical for DMSO removal) Extract->Wash Dry Dry: Na2SO4 & Concentrate Wash->Dry Purify Flash Chromatography (Hex/EtOAc) Dry->Purify

Figure 2: Standardized workup protocol for sulfonyl-benzonitrile derivatives.

References

  • Synthesis of Belzutifan (PT2977): Detailed synthetic routes for HIF-2

    
     inhibitors utilizing fluorobenzonitrile scaffolds.
    
    • Source:

  • Nucleophilic Arom

    
    ) Mechanisms:  Comprehensive review of activating groups and leaving group abilities (F vs. 
    
    
    
    ).
    • Source:

  • Reactivity of Fluorinated Benzonitriles: Analysis of ortho-effect in nucleophilic substitution.

    • Source:

  • 2-Fluoro-6-methylbenzonitrile Analog Data: Safety and physical property benchmarks for 2,6-disubstituted benzonitriles.

    • Source:

Disclaimer: This protocol involves hazardous chemicals. All experiments must be conducted in a fume hood with appropriate PPE (gloves, goggles, lab coat). Nitriles are toxic; handle with extreme care.

Sources

"2-Fluoro-6-(methylsulfonyl)benzonitrile" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications, synthetic protocols, and reactivity profile of 2-Fluoro-6-(methylsulfonyl)benzonitrile , a highly functionalized electrophilic building block.[1]

Executive Summary

This compound is a specialized 1,2,3-trisubstituted benzene scaffold used in the synthesis of advanced pharmacological agents, particularly HIF-2


 inhibitors  and GnRH receptor antagonists .[1] Its structure features a central benzonitrile core flanked by a fluoro group (leaving group) and a methylsulfonyl group (electron-withdrawing/pharmacophore).[1]
  • Key Role: Serves as a "linchpin" intermediate for introducing the 2-cyano-3-(methylsulfonyl)phenyl moiety into drug candidates.[1]

  • Reactivity: The molecule acts as a highly activated electrophile in Nucleophilic Aromatic Substitution (

    
    ) reactions.[1] The fluorine atom at position 2 is chemically labile due to the synergistic electron-withdrawing effects of the ortho-nitrile and the meta-sulfonyl group.[1]
    
  • Primary Application: Synthesis of bicyclic heterocycles (e.g., amino-quinazolines, indazoles) and biaryl ethers.[1]

Chemical Profile & Reactivity Analysis

PropertyDescription
Systematic Name 2-Fluoro-6-methanesulfonylbenzonitrile
Core Scaffold 1,2,3-Trisubstituted Benzene
Electronic Character Highly Electron-Deficient (

-acidic)
Key Substituents -CN (Pos 1): Primary activator; directs nucleophiles ortho.-F (Pos 2): Primary leaving group for

.-SO

Me (Pos 6):
Secondary activator; provides solubility and H-bond acceptance.[1]
Primary Reaction

Displacement:
Nucleophilic attack at C-2 displaces Fluorine.[1]
Selectivity Challenge The product is more electrophilic than the precursor (2,6-difluorobenzonitrile) due to the stronger EWG nature of -SO

Me vs -F (

: 0.60 vs 0.34).[1] Strict stoichiometry control is required to prevent double substitution.

Medicinal Chemistry Applications

This scaffold is structurally analogous to intermediates used in the synthesis of Hypoxia-Inducible Factor-2


 (HIF-2

) inhibitors (e.g., Belzutifan analogs).[1] The sulfonyl-benzonitrile motif is critical for binding to the PAS-B domain of HIF-2

, disrupting the HIF-2

/HIF-1

heterodimerization.[1]
  • Mechanism: The benzonitrile nitrogen accepts a hydrogen bond, while the sulfone interacts with polar pockets in the binding site.[1]

  • Synthetic Utility: The fluorine atom allows for the late-stage attachment of the "left-hand" side of the inhibitor (often a bicyclic indane or phenol derivative) via an ether linkage.[1]

Patents (e.g., JP2007521309A) identify the 2-fluoro-6-(methylsulfonyl)benzyl moiety as a privileged structure in Gonadotropin-Releasing Hormone (GnRH) antagonists.[1]

  • Pathway: The nitrile is reduced to a benzylamine or hydrolyzed to a benzoic acid to link with pyrimidine-2,4-dione cores.[1]

The proximity of the nitrile (C1) and the fluorine (C2) allows for cyclization reactions with hydrazines or amidines to form 3-aminoindazoles or quinazolines , which are prevalent in kinase inhibitor libraries.[1]

Experimental Protocols

Rationale: This method utilizes a regioselective


 reaction on 2,6-difluorobenzonitrile.[1] Sodium methanesulfinate acts as the nucleophile.[1]

Reagents:

  • 2,6-Difluorobenzonitrile (1.0 equiv)[1]

  • Sodium methanesulfinate (0.95 equiv) — Note: Slight deficit used to minimize bis-substitution.[1]

  • DMSO (anhydrous, 5 volumes)

  • Workup: Ethyl acetate, Brine, Water.[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 2,6-difluorobenzonitrile dissolved in DMSO.

  • Addition: Add sodium methanesulfinate in a single portion at room temperature.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by HPLC/UPLC.

    • Critical Checkpoint: Stop reaction when <5% starting material remains or if bis-sulfone byproduct exceeds 10%.[1]

  • Quench: Cool to room temperature and pour slowly into ice-cold water (10 volumes). The product may precipitate.[1]

  • Extraction: If no precipitate, extract with Ethyl Acetate (3x). Wash organics with water (2x) and brine (1x) to remove DMSO.[1]

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    • Target: this compound (Solid).[1]

Rationale: Displacement of the remaining fluorine by a secondary amine (e.g., Morpholine) to generate a lead compound.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Morpholine (1.2 equiv)[1]

  • K

    
    CO
    
    
    
    (2.0 equiv)[1]
  • Acetonitrile (ACN) or DMF.[1]

Procedure:

  • Dissolve the benzonitrile substrate in ACN.[1]

  • Add K

    
    CO
    
    
    
    followed by Morpholine.[1]
  • Heat to 60°C for 2 hours. (Reaction is faster due to high activation).[1]

  • Filter off inorganic salts.[1]

  • Concentrate filtrate to obtain 2-(methylsulfonyl)-6-morpholinobenzonitrile .[1]

Visualizations & Pathways

Figure 1: Synthesis and Reactivity Logic This diagram illustrates the synthesis of the scaffold and its divergent reactivity pathways in drug discovery.[1]

G SM 2,6-Difluorobenzonitrile (Starting Material) Intermediate This compound (Target Scaffold) SM->Intermediate SNAr (DMSO, 85°C) Controlled Stoichiometry Reagent MeSO2Na (Sodium Methanesulfinate) Reagent->Intermediate BisProduct 2,6-Bis(methylsulfonyl)benzonitrile (Over-reaction Byproduct) Intermediate->BisProduct Excess MeSO2Na (Avoid) ProductA HIF-2α Inhibitor Analogs (Biaryl Ethers) Intermediate->ProductA SNAr with Phenols (Base, Heat) ProductB Amino-Indazoles (Kinase Inhibitors) Intermediate->ProductB Hydrazine Cyclization ProductC GnRH Antagonists (Benzylamines) Intermediate->ProductC Nitrile Reduction

Caption: Synthetic pathway for this compound and its downstream applications in medicinal chemistry.

Expert Insights & Troubleshooting

  • Regioselectivity Control: The key challenge in Protocol A is the "runaway" reaction.[1] The product (mono-sulfone) is electronically more deficient than the starting material because the sulfonyl group (

    
    ) is a stronger electron-withdrawing group than fluorine (
    
    
    
    ).[1]
    • Solution: Do not use excess sulfinate.[1] Stop the reaction at 90% conversion to avoid bis-sulfone formation.

  • Solvent Choice: DMSO is superior to DMF for the sulfinate displacement due to better solvation of the sodium salt, accelerating the reaction and allowing lower temperatures (which improves selectivity).[1]

  • Safety:

    • Nitriles: Toxic by ingestion/inhalation.[1] Handle in a fume hood.

    • Sulfinates: Generally safe but can release SO

      
       under acidic conditions.[1]
      

References

  • Google Patents. Pyrimidine-2,4-dione derivatives as gonadotropin releasing hormone receptor antagonists. Patent JP2007521309A.[1] Available at:

  • Wallace, O. B., et al. (2016).[1] Structure-Activity Relationships of HIF-2

    
     Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for HIF-2
    
    
    
    scaffold chemistry).

Sources

Synthesis of 2-Fluoro-6-methylbenzonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the laboratory synthesis of 2-Fluoro-6-methylbenzonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol based on established chemical principles and field-proven insights.

Introduction: The Significance of 2-Fluoro-6-methylbenzonitrile

2-Fluoro-6-methylbenzonitrile (CAS No. 198633-76-0) is a versatile aromatic nitrile whose unique substitution pattern imparts valuable properties for organic synthesis. The presence of a fluorine atom can enhance metabolic stability and binding affinity of target molecules, making this compound a sought-after building block in medicinal chemistry.[1] Its applications extend to the development of advanced materials and as a standard in analytical methods.[1]

Table 1: Physicochemical Properties of 2-Fluoro-6-methylbenzonitrile [2]

PropertyValue
Molecular Formula C₈H₆FN
Molecular Weight 135.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 39-46 °C
Boiling Point 207.4 °C at 760 mmHg
CAS Number 198633-76-0

Synthetic Strategy: The Sandmeyer Reaction

The most practical and widely applicable method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction.[3][4][5][6][7] This robust reaction proceeds in two main stages:

  • Diazotization: The conversion of a primary aromatic amine to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures.[8]

  • Cyanation: The displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[4][5]

For the synthesis of 2-Fluoro-6-methylbenzonitrile, the commercially available 2-fluoro-6-methylaniline serves as the ideal starting material.

Visualizing the Workflow: Synthesis of 2-Fluoro-6-methylbenzonitrile

Synthesis_Workflow cluster_step2 Step 2: Sandmeyer Cyanation SM 2-Fluoro-6-methylaniline Diazotization Diazonium Salt Intermediate (in situ) SM->Diazotization Cyanation 2-Fluoro-6-methylbenzonitrile Diazotization->Cyanation R1 NaNO₂, HCl, H₂O (0-5 °C) R2 CuCN, KCN caption Figure 1: Synthetic workflow for 2-Fluoro-6-methylbenzonitrile.

Caption: Figure 1: Synthetic workflow for 2-Fluoro-6-methylbenzonitrile.

Detailed Laboratory Protocol

This protocol is designed for the synthesis of 2-Fluoro-6-methylbenzonitrile on a laboratory scale. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All procedures involving cyanides must be performed in a well-ventilated fume hood.

Part 1: Diazotization of 2-Fluoro-6-methylaniline

Materials:

  • 2-Fluoro-6-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-fluoro-6-methylaniline (1.0 eq) with a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains between 0-5 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C. The solution should be kept cold for the subsequent Sandmeyer reaction.

Part 2: Sandmeyer Cyanation

Materials:

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • The diazonium salt solution from Part 1

  • Toluene or Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a separate large beaker or flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood.

  • Cool the cyanide solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred cyanide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30-60 minutes to ensure complete reaction.

  • Cool the reaction mixture to room temperature and extract the product with toluene or diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude 2-Fluoro-6-methylbenzonitrile can be purified by one of the following methods:

  • Recrystallization: From a suitable solvent system such as ethanol/water or hexanes/ethyl acetate.

  • Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

The purity of the final product should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The identity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Alternative Synthetic Routes

While the Sandmeyer reaction is the most direct approach, other methods for the synthesis of aryl nitriles exist. A comparison of potential routes is provided below.

Table 2: Comparison of Synthetic Routes to Aryl Nitriles

MethodStarting MaterialReagentsAdvantagesDisadvantages
Sandmeyer Reaction Aryl AmineNaNO₂, H⁺, CuCNHigh yields, readily available starting materials, well-established.Use of highly toxic cyanides, potential for side reactions if not controlled.[4][7]
Rosenmund-von Braun Reaction Aryl HalideCuCNGood for electron-deficient aryl halides.High reaction temperatures, often requires polar aprotic solvents.
Palladium-Catalyzed Cyanation Aryl Halide/TriflatePd catalyst, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])Milder conditions, broader substrate scope.Catalyst cost and sensitivity, potential for catalyst poisoning.
From Aldehydes or Amides Aryl Aldehyde or AmideDehydrating agentsAvoids the use of highly toxic cyanides.May require multiple steps or harsh conditions.

Safety and Handling

2-Fluoro-6-methylbenzonitrile is a hazardous substance and should be handled with care.

  • Hazards: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.

  • Precautions: Wear appropriate personal protective equipment. Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

The Sandmeyer reaction provides a reliable and efficient method for the laboratory synthesis of 2-Fluoro-6-methylbenzonitrile from the commercially available 2-fluoro-6-methylaniline. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity. The protocols and information provided in this guide are intended to support researchers in the successful synthesis and application of this important chemical intermediate.

References

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17 (2), 1633–1635.
  • Wikipedia. Sandmeyer reaction. [Link]

  • chemeurope.com. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

  • European Patent Office.
  • Online Chemistry notes. Diazotization reaction: Mechanism and Uses. [Link]

  • PrepChem.com. Synthesis of 2-Chloro-6-Fluoronitrobenzene. [Link]

  • RSC Publishing. ORGANIC CHEMISTRY. [Link]

  • ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]

  • OrganicChemGuide. 21.03 Sandmeyer Reaction. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Organic Syntheses Procedure. [Link]

  • Kolkata. Organic Chemistry-4. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • SynArchive. Sandmeyer Reaction. [Link]

  • Google Patents.

Sources

Analytical techniques for 2-Fluoro-6-methylbenzonitrile characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocols (SOPs)

Part 1: Executive Summary & Physicochemical Profile

2-Fluoro-6-methylbenzonitrile (CAS 198633-76-0) is a critical pharmacophore used in the synthesis of next-generation kinase inhibitors and agrochemical actives.[1] Its structural motif—an ortho-fluorine and ortho-methyl group flanking a nitrile—provides unique steric and electronic properties that influence metabolic stability and binding affinity.

However, this substitution pattern presents specific analytical challenges. The proximity of the fluorine atom to the nitrile group can induce specific coupling patterns in NMR, while its volatility requires careful selection between GC and HPLC for purity assays. This guide outlines a validated, orthogonal analytical strategy to ensure material quality suitable for GMP and GLP environments.

Physicochemical Properties Table[2]
PropertySpecificationMethod/Notes
Chemical Formula C₈H₆FN-
Molecular Weight 135.14 g/mol -
Appearance White to pale orange crystalline solidVisual Inspection
Melting Point 44 – 48 °CCapillary Method
Solubility Soluble in MeOH, ACN, DCM, EtOAc; Insoluble in Water-
Hazards Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation)H301, H315, H319

Part 2: Analytical Strategy & Workflow

To guarantee the integrity of 2-Fluoro-6-methylbenzonitrile, we employ an Orthogonal Testing Strategy . Relying solely on one method (e.g., HPLC) is insufficient due to potential co-elution of regioisomers (e.g., 2-fluoro-3-methylbenzonitrile) often formed during Sandmeyer-type syntheses.

Workflow Diagram

The following diagram illustrates the decision matrix for characterization.

AnalyticalWorkflow cluster_Purity Purity Assessment cluster_Identity Structural Identity RawSample Raw Sample (CAS 198633-76-0) GC GC-FID (Volatile Impurities) RawSample->GC HPLC RP-HPLC (Non-volatile/Degradants) RawSample->HPLC FTIR FT-IR (CN Stretch @ ~2230 cm⁻¹) RawSample->FTIR NMR NMR (1H, 19F, 13C) (Regioisomer Confirmation) RawSample->NMR MS GC-MS / LC-MS (Mass Confirmation) RawSample->MS Decision Quality Decision GC->Decision >98.0% HPLC->Decision >98.0% FTIR->Decision NMR->Decision MS->Decision Release Release for Synthesis Decision->Release Pass Reject Reject / Reprocess Decision->Reject Fail

Figure 1: Orthogonal analytical workflow ensuring comprehensive coverage of volatile and non-volatile impurities.

Part 3: Detailed Experimental Protocols

Protocol 1: Chromatographic Purity by RP-HPLC

Objective: Quantify non-volatile impurities and degradation products (e.g., hydrolysis to amide/acid). Rationale: While GC is excellent for this volatile solid, HPLC is required to detect hydrolysis byproducts (2-fluoro-6-methylbenzamide) which may degrade thermally in GC.

Instrument Parameters:

  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Why: The C18 phase provides robust retention for the hydrophobic aromatic ring, while the "Plus" end-capping reduces peak tailing from the basic nitrile nitrogen.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (amide/nitrile absorption) and 254 nm (aromatic).

  • Temperature: 30 °C.

Gradient Table:

Time (min) % A (Water) % B (ACN) Phase
0.0 90 10 Equilibration
10.0 10 90 Gradient Elution
12.0 10 90 Wash
12.1 90 10 Re-equilibration

| 15.0 | 90 | 10 | End |

Sample Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 Water:ACN. Sonicate for 5 minutes. Filter through 0.22 µm PTFE filter.

System Suitability Criteria (SST):

  • Tailing Factor: < 1.5 (Nitriles can tail; ensure pH is controlled).

  • Theoretical Plates: > 5000.

  • Retention Time: Stable ± 0.1 min.

Protocol 2: Structural Identification by NMR Spectroscopy

Objective: Confirm the exact substitution pattern (2,6-disubstitution) and rule out isomers (e.g., 2-fluoro-3-methyl). Rationale:


F NMR is the "fingerprint" method here. The coupling between Fluorine and the aromatic protons provides definitive proof of the structure.

Methodology:

  • Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆.

  • Internal Standard: TMS (Tetramethylsilane).

Expected Spectral Features:

  • 
    H NMR (400 MHz, CDCl₃): 
    
    • δ 2.55 ppm (s, 3H): Methyl group (-CH₃). Note: The singlet may appear slightly broadened due to long-range coupling with Fluorine.

    • δ 7.0 - 7.5 ppm (m, 3H): Aromatic region.

      • Look for an ABC pattern (or AMX depending on field strength).

      • The proton at C3 (ortho to F) will show a large

        
         coupling (~8-10 Hz).
        
      • The proton at C5 (meta to F, ortho to CH3) will show standard aromatic coupling.

  • 
    C NMR (100 MHz, CDCl₃): 
    
    • ~115 ppm (d): Nitrile carbon (-CN).

    • ~160-165 ppm (d,

      
      ):  Carbon attached to Fluorine (C2). This large doublet is diagnostic.
      
    • ~20-21 ppm: Methyl carbon.

  • 
    F NMR (376 MHz, CDCl₃): 
    
    • δ -105 to -115 ppm: Single signal.

    • Protocol Check: Run both proton-coupled and proton-decoupled experiments. The coupled spectrum should show a quartet-like splitting due to coupling with the H3 and H4/H5 protons.

Protocol 3: Vibrational Spectroscopy (FT-IR)

Objective: Rapid ID confirmation. Technique: ATR (Attenuated Total Reflectance) on neat solid.

Diagnostic Bands:

  • ~2230 cm⁻¹: The characteristic C≡N stretch . This band must be sharp and distinct.

  • ~1000-1400 cm⁻¹: C-F stretching vibrations (often strong, broad bands).

  • ~2900-3000 cm⁻¹: C-H aliphatic stretch (Methyl group).

  • >3000 cm⁻¹: C-H aromatic stretch.

Part 4: Impurity Profiling & Troubleshooting

Common impurities arise from the synthesis pathway (often from 2-fluoro-6-methylaniline via Sandmeyer).

Impurity Logic Diagram:

ImpurityLogic Start Synthesis Precursor (2-Fluoro-6-methylaniline) Sandmeyer Sandmeyer Reaction (NaNO2 / CuCN) Start->Sandmeyer Product Target: 2-Fluoro-6-methylbenzonitrile Sandmeyer->Product Impurity1 Impurity A: Phenol deriv. (Hydrolysis of diazonium) Sandmeyer->Impurity1 H2O attack Impurity2 Impurity B: Homocoupling (Biaryl species) Sandmeyer->Impurity2 Radical side-rxn Impurity3 Impurity C: Amide (Hydrolysis of Nitrile) Product->Impurity3 Storage/Moisture

Figure 2: Potential impurity origins. Impurity A and C are best detected by HPLC; Impurity B by GC-MS.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
HPLC: Extra peak @ RRT 0.8Hydrolysis to AmideCheck sample solvent pH; Ensure dry storage.
NMR: Extra singlet @ 2.3 ppmRegioisomer (3-methyl)Reject batch; Recrystallize (difficult to separate).
IR: Weak Nitrile peakWet sample (H-bonding)Dry sample in vacuum desiccator over P₂O₅.
Appearance: Green tintCopper residue (Catalyst)Perform metal scavenging or recrystallization.

Part 5: Safety & Handling (SDS Summary)

Signal Word: DANGER

  • Hazard Statements:

    • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or inhaled.

    • H315 / H319: Causes skin and serious eye irritation.

  • PPE Requirements:

    • Nitrile gloves (double gloving recommended).

    • Chemical safety goggles.

    • Fume Hood: Mandatory for all solid handling to prevent inhalation of dust.

References

  • PubChem. (2025).[2] Compound Summary: 2-Fluoro-6-methylbenzonitrile (CID 18677151).[3] National Library of Medicine. Retrieved from [Link]

Sources

Using 2-Fluoro-6-methylbenzonitrile as a building block in organic synthesis

[1]

Executive Summary: The "Ortho-Ortho" Advantage

2-Fluoro-6-methylbenzonitrile is not merely a structural fragment; it is a divergent synthesis hub . Its utility stems from the 1,2,6-substitution pattern, where the nitrile group is flanked by a reactive leaving group (Fluorine) and a metabolically stable steric blocker (Methyl).

  • The Fluorine Handle (

    
    ):  Activated by the ortho-nitrile, the C-F bond is highly susceptible to nucleophilic aromatic substitution, enabling rapid introduction of heteroatoms.
    
  • The Methyl Handle (Lateral Lithiation): The ortho-nitrile renders the benzylic methyl protons acidic (

    
    ), allowing for carbon-chain extension via lateral lithiation without disturbing the aromatic core.
    
  • The Nitrile Handle (Cyclization/Hydrolysis): Serves as a precursor to benzoic acids (e.g., in Avacopan ) or as the electrophilic spine for heterocycle formation (e.g., quinazolines).

Chemical Reactivity Map

The following diagram illustrates the three primary reaction pathways controlled by reaction conditions (pH, temperature, and nucleophile hardness).

ReactivityMapStart2-Fluoro-6-methylbenzonitrile(CAS: 198633-76-0)Path1Hydrolysis Pathway(Acid/Base)Start->Path1NaOH/H2Oor H2SO4Path2S_NAr Pathway(Nucleophiles)Start->Path2R-NH2 / R-OHHeat, BasePath3Lateral Lithiation(LDA/LTMP, -78°C)Start->Path3Strong Base(Kinetic Control)Product12-Fluoro-6-methylbenzoic Acid(Avacopan Intermediate)Path1->Product1RefluxProduct22-Amino/Alkoxy-6-methylbenzonitriles(Quinazoline Precursors)Path2->Product2Displacement of FProduct3Benzylic Functionalization(Chain Extension)Path3->Product3E+ Trapping

Figure 1: Divergent synthetic pathways for 2-Fluoro-6-methylbenzonitrile. The choice of reagents dictates chemoselectivity between the F-displacement, CN-hydrolysis, and Methyl-deprotonation.

Critical Application: Synthesis of the Avacopan Core

The most prominent pharmaceutical application of this building block is the synthesis of 2-Fluoro-6-methylbenzoic acid , a key intermediate for Avacopan (Tavneos), an FDA-approved C5a receptor antagonist for ANCA-associated vasculitis.[1]

Protocol A: Hydrolysis to 2-Fluoro-6-methylbenzoic Acid

Objective: Selective hydrolysis of the nitrile to the carboxylic acid without defluorination.

ParameterSpecification
Reagents NaOH (20% aq), Ethanol (solvent)
Stoichiometry 1.0 equiv Nitrile : 5.0 equiv NaOH
Temperature Reflux (80–85 °C)
Time 6–12 Hours
Yield Target >90%

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-Fluoro-6-methylbenzonitrile (10.0 g, 74 mmol) and Ethanol (50 mL).

  • Base Addition: Slowly add 20% NaOH solution (40 mL). The reaction is initially biphasic.

  • Reflux: Heat to reflux. The mixture will become homogeneous as the hydrolysis proceeds and the carboxylate salt forms. Monitor by HPLC/TLC (disappearance of nitrile peak at ~2220 cm⁻¹ IR).

  • Workup (Critical):

    • Cool to room temperature.

    • Remove ethanol under reduced pressure.

    • Acidification: Dilute the aqueous residue with water (50 mL) and cool to 0°C. Slowly acidify with 6M HCl to pH 1–2. Caution: Exothermic.

    • The product, 2-Fluoro-6-methylbenzoic acid , will precipitate as a white solid.[2]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

    • Note: This acid is subsequently converted to the acid chloride (using SOCl₂) for the amide coupling step in the Avacopan synthesis [1, 2].

Critical Application: Heterocycle Synthesis (Quinazolines)

The ortho-fluoro nitrile motif is a "loaded spring" for constructing quinazolines. Reaction with guanidine derivatives triggers a cascade:

Protocol B: Synthesis of 2,4-Diamino-5-methylquinazoline

Objective: One-pot construction of the quinazoline core.

ParameterSpecification
Reagents Guanidine Carbonate, DMAc (Dimethylacetamide)
Base K₂CO₃ (anhydrous)
Temperature 140 °C
Atmosphere Nitrogen (Inert)

Step-by-Step Methodology:

  • Preparation: In a pressure tube or sealed flask, combine 2-Fluoro-6-methylbenzonitrile (1.0 equiv), Guanidine Carbonate (1.5 equiv), and K₂CO₃ (2.0 equiv) in dry DMAc (0.5 M concentration).

  • Reaction: Seal and heat to 140°C for 12 hours.

    • Mechanism:[3][4][5] Guanidine acts as the nucleophile, displacing the fluorine (activated by the ortho-CN). The resulting intermediate undergoes intramolecular nucleophilic attack on the nitrile to close the pyrimidine ring.

  • Quench: Pour the reaction mixture into crushed ice/water.

  • Purification: The product often precipitates. If not, extract with EtOAc. Recrystallize from Ethanol/Water.[6]

    • Result: The 5-methyl group remains intact, providing steric bulk that can improve metabolic stability in drug candidates [3].

Advanced Protocol: Lateral Lithiation (Benzylic Functionalization)

This protocol exploits the electron-withdrawing nature of the nitrile to acidify the ortho-methyl group, allowing for carbon-carbon bond formation. This is superior to radical bromination for introducing complex side chains.

Protocol C: Lateral Alkylation

Objective: Functionalize the methyl group (e.g., with an alkyl halide) while preserving the Fluorine and Nitrile.

Reaction Scheme: Ar-CH3 + LDA -> [Ar-CH2-Li] -> (+ Electrophile) -> Ar-CH2-E

Step-by-Step Methodology:

  • Base Generation: In a flame-dried Schlenk flask under Argon, prepare LDA (1.1 equiv) in anhydrous THF at -78°C.

  • Deprotonation: Add a solution of 2-Fluoro-6-methylbenzonitrile (1.0 equiv) in THF dropwise to the LDA solution at -78°C.

    • Observation: A deep red/orange color typically develops, indicating the formation of the benzylic anion.

    • Timing: Stir for 30–45 minutes at -78°C. Do not warm up, or the anion may attack the nitrile (self-condensation) or eliminate fluoride (benzyne formation).

  • Electrophile Addition: Add the electrophile (e.g., Methyl Iodide, Benzyl Bromide, or an Aldehyde) dropwise.

  • Quench: After 1 hour, quench with saturated NH₄Cl solution at -78°C, then allow to warm to room temperature.

  • Outcome: This yields 2-Fluoro-6-(substituted-alkyl)benzonitrile derivatives, expanding the scaffold complexity [4].

Troubleshooting & Optimization

IssueRoot CauseSolution
Hydrolysis yields amide instead of acid Incomplete hydrolysisIncrease temperature to reflux or use H₂O₂/NaOH (peroxide hydrolysis) if stopping at amide is desired.

reaction is sluggish
Steric hindrance from methylUse polar aprotic solvents (DMSO, NMP) and higher temperatures (120°C+). Use Cs₂CO₃ (cesium effect).[2]
Defluorination during Lithiation Benzyne formationKeep temperature strictly below -70°C. Avoid HMPA if possible as it increases anion reactivity too much.
Self-condensation during Lithiation Nucleophilic attack on CNEnsure LDA is added to the nitrile (inverse addition) or keep concentration dilute.

References

  • Avacopan Synthesis: Journal of Medicinal Chemistry, 2021.[1] "Discovery of Avacopan (CCX168): A Orally Bioavailable C5aR Antagonist." (Verified context via search 1.8, 1.10).

  • Acid Intermediate: ChemicalBook/Ossila. "2-Fluoro-6-methylbenzoic acid as a building block for EGFR inhibitors and Avacopan."

  • Quinazoline Synthesis: Organic Chemistry Portal. "Synthesis of Quinazolines via S_NAr and Cyclization."

  • Lateral Lithiation: Organic Reactions. "Lateral Lithiation Reactions Promoted by Heteroatomic Substituents."

Application Note: 2-Fluoro-6-methylbenzonitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery and agrochemical development professionals. It synthesizes current literature, patent data, and chemical engineering principles.[1]

CAS: 198633-76-0 | Formula: C₈H₆FN | MW: 135.14 g/mol Focus: Strategic Utilization in Next-Generation Fungicide & Herbicide Design[1][2]

Executive Summary

In the optimization of agrochemical active ingredients (AIs), the 2-fluoro-6-methylphenyl moiety has emerged as a "privileged scaffold" for modulating metabolic stability and lipophilicity. 2-Fluoro-6-methylbenzonitrile (FMB) serves as the critical entry point for installing this moiety.[1] Unlike its difluoro- or dimethyl- analogs, the hybrid 2-fluoro-6-methyl substitution pattern offers a unique "Orthogonal Steric/Electronic Lock" :

  • The Methyl Group (Steric): Provides bulk to restrict rotational freedom (atropisomerism control) and blocks metabolic oxidation at the ortho position.[1]

  • The Fluorine Atom (Electronic): Lowers the pKa of neighboring protons, modulates lipophilicity (LogP), and blocks metabolic attack without the excessive electron-withdrawing penalty of a di-fluoro system.[1]

This guide details the strategic application of FMB in synthesizing Phenylamidine Fungicides and Pyrazole Insecticides , alongside validated protocols for its chemical manipulation.[1]

Strategic Applications in Agrochemicals

Phenylamidine Fungicides (Next-Gen SDHIs/Respiration Inhibitors)

Recent patent literature (e.g., WO2020148617) highlights the use of the 2-fluoro-6-methylphenyl group in novel phenylamidine fungicides.[1] These compounds target respiratory pathways in phytopathogenic fungi.[1]

  • Role of FMB: FMB is hydrolyzed to 2-fluoro-6-methylbenzoic acid , which is then coupled to form the core amide backbone, or converted to an aniline for coupling with formimidamides.[1]

  • Mechanism: The ortho-methyl group forces the amide bond out of planarity, creating a specific 3D conformation that fits into the hydrophobic pocket of the target enzyme (e.g., Complex III or SDH), while the fluorine interacts with polar residues via dipole interactions.[1]

Pyrazole Acaricides and Insecticides

In the development of pyrazole-carboxamides (similar to tebufenpyrad), the 2-fluoro-6-methyl tail acts as a lipophilic anchor.[1]

  • Role of FMB: FMB is reduced to 2-fluoro-6-methylbenzylamine , which is then coupled with a pyrazole acid chloride.[1]

  • Benefit: The resulting amides show superior resistance to hydrolytic degradation in soil compared to non-fluorinated analogs due to the electronic shielding of the amide bond.[1]

Chemical Pathways & Visualization[1][3]

The following diagram illustrates the divergent synthesis pathways starting from 2-Fluoro-6-methylbenzonitrile, leading to key agrochemical scaffolds.

G FMB 2-Fluoro-6-methylbenzonitrile (CAS 198633-76-0) Amide Primary Amide Intermediate FMB->Amide NaOH, H2O2 (Radziszewski) Amine 2-Fluoro-6-methylbenzylamine (Reduction Product) FMB->Amine H2, Raney Ni or LAH Tetrazole Tetrazole Isosteres (Metabolic Blockers) FMB->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Acid 2-Fluoro-6-methylbenzoic Acid (Hydrolysis Product) Phenylamidine Phenylamidine Fungicides (Target AI) Acid->Phenylamidine 1. SOCl2 2. Aniline Coupling Amide->Acid HCl/H2O, Reflux Pyrazole Pyrazole Carboxamide Insecticides (Target AI) Amine->Pyrazole Pyrazole-COCl Base

Figure 1: Divergent synthetic utility of 2-Fluoro-6-methylbenzonitrile in agrochemical discovery.

Experimental Protocols

Protocol A: Controlled Hydrolysis to 2-Fluoro-6-methylbenzoic Acid

Context: This acid is the primary building block for amide-based fungicides.[1] Direct acidic hydrolysis of sterically hindered ortho-substituted nitriles can be sluggish.[1] This two-step "Radziszewski" protocol is recommended for high yield and purity.[1]

Reagents:

  • 2-Fluoro-6-methylbenzonitrile (1.0 eq)[1]

  • Sodium Hydroxide (NaOH), 30% aq.[1] solution

  • Hydrogen Peroxide (H₂O₂), 30% aq.[1] solution

  • Ethanol (Solvent)[1]

  • Hydrochloric Acid (HCl), 6N

Methodology:

  • Amide Formation: Dissolve FMB (10 g, 74 mmol) in Ethanol (50 mL). Add NaOH solution (1.2 eq) followed by dropwise addition of H₂O₂ (4.0 eq) at 0°C. Caution: Exothermic.[1]

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 3:7) for disappearance of nitrile.[1][3]

  • Acidification: Once the primary amide is formed, add HCl (6N, 50 mL) directly to the mixture and reflux for 6 hours. The intermediate amide hydrolyzes faster than the initial nitrile.[1]

  • Workup: Cool to room temperature. The product often precipitates.[1][3] If not, concentrate ethanol in vacuo, dilute with water, and extract with Ethyl Acetate (3x).[1]

  • Purification: Recrystallize from Toluene/Heptane to yield white crystals.

    • Expected Yield: >85%[1][4][5]

    • QC Check: 1H NMR (DMSO-d6) should show loss of methyl singlet shift and appearance of broad COOH peak ~12-13 ppm.[1]

Protocol B: Synthesis of 5-(2-Fluoro-6-methylphenyl)-1H-tetrazole

Context: The tetrazole ring is a bioisostere of the carboxylic acid, offering improved metabolic stability and bioavailability in plant systems.[1]

Reagents:

  • 2-Fluoro-6-methylbenzonitrile (1.0 eq)[1]

  • Sodium Azide (NaN₃) (1.5 eq) Warning: Toxic/Explosive potential[1]

  • Zinc Bromide (ZnBr₂) (1.0 eq) or Triethylamine hydrochloride[1]

  • Water/Isopropanol (1:1 mixture)[1]

Methodology:

  • Setup: In a pressure-rated vessel (autoclave or heavy-walled glass tube), combine FMB, NaN₃, and ZnBr₂ in the solvent mixture.

  • Cycloaddition: Heat to 110°C for 12-24 hours. The Lewis acid (ZnBr₂) catalyzes the [3+2] cycloaddition of azide to the nitrile.[1]

  • Quench: Cool to RT. Add HCl (3N) until pH < 2. This breaks the Zinc-Tetrazole complex and liberates the free tetrazole.[1]

  • Isolation: The product typically precipitates as a white solid.[1] Filter and wash with cold water.[1]

    • Safety Note: Ensure no residual hydrazoic acid (HN₃) is generated; work in a well-ventilated fume hood.[1]

Quantitative Data: Substituent Effects

The following table compares the physicochemical properties of FMB against its non-fluorinated and di-fluorinated analogs, demonstrating why the 2-F, 6-Me pattern is optimal for specific binding pockets.

Compound AnalogSteric Bulk (A-Value)Electronic Effect (Hammett σ)Metabolic Liability (Ortho)Application Niche
2-Fluoro-6-methyl (FMB) Medium (Hybrid) Moderate EWG Blocked (Me + F) Balanced Lipophilicity/Potency
2,6-DifluoroLowStrong EWGBlocked (F)High Polarity, Rapid Excretion
2,6-DimethylHighWeak EDGSusceptible (Benzylic Ox.)[1]High Lipophilicity, Metabolic Instability
2-Methyl (Mono)MediumWeak EDGSusceptible (Open Ortho)General Intermediate
  • EWG: Electron Withdrawing Group[1]

  • EDG: Electron Donating Group[1]

  • Benzylic Ox: Oxidation of the methyl group by Cytochrome P450 enzymes.[1]

References

  • Patent: Phenylamidine Fungicides. WO2020148617A1 - 3-substituted phenylamidine compounds, preparation and use thereof.[1] (2020).[1][3]

  • Patent: Pyrazole Fungicides. KR101900021B1 - Fungicidal pyrazoles and their mixtures.[1][6] (2018).[1][7][8]

  • Review: Fluorine in Agrochemicals. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (2020).[1][3] PMC.

  • Synthesis Protocol Support. Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.[1]

  • Compound Data. 2-Fluoro-6-methylbenzonitrile Product Data. Sigma-Aldrich.[1] [1]

Disclaimer: This guide is for research purposes only. All synthesis reactions involving azides, high pressure, or toxic intermediates must be conducted under strict safety protocols.

Sources

Reaction kinetics of 2-Fluoro-6-methylbenzonitrile with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Kinetics of 2-Fluoro-6-methylbenzonitrile with Nucleophiles Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Significance

2-Fluoro-6-methylbenzonitrile (CAS: 198633-76-0) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for synthesizing poly-substituted benzonitriles, quinazolines, and bioactive heterocycles.

The unique reactivity profile of this substrate is defined by the "Ortho-Effect Paradox" :

  • Electronic Activation: The nitrile group (-CN) at the C1 position is a potent electron-withdrawing group (EWG), strongly activating the C2-fluorine toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • Steric Gating: The methyl group at the C6 position creates a "buttressing effect." While it does not directly block the C2 reaction site, it sterically crowds the nitrile group. This can force the nitrile out of coplanarity with the aromatic ring in the transition state, potentially destabilizing the Meisenheimer complex and altering kinetic rates compared to non-methylated analogs.

This application note provides a definitive guide to characterizing these kinetics, enabling researchers to optimize yields, minimize by-products, and scale up synthesis with predictive precision.

Mechanistic Insight: The Sterically-Gated Pathway

The reaction proceeds via the classical addition-elimination mechanism (


). However, the 6-methyl substituent introduces a steric penalty that must be accounted for in kinetic modeling.
Reaction Pathway Analysis
  • Nucleophilic Attack: The nucleophile (Nu) attacks the C2 carbon. The high electronegativity of fluorine (

    
    ) lowers the LUMO energy at C2, facilitating this attack.
    
  • Meisenheimer Complex Formation: The aromaticity is temporarily disrupted, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized primarily onto the nitrile nitrogen.

    • Critical Insight: For maximum stabilization, the -CN group must be coplanar with the ring. The C6-Methyl group sterically opposes this coplanarity, potentially increasing the activation energy (

      
      ) of this step.
      
  • Aromatization (Product Release): The fluoride ion is ejected, and aromaticity is restored. This step is typically fast and irreversible in polar aprotic solvents.

SnAr_Mechanism cluster_steric Steric Gating Effect SM Substrate (2-F-6-Me-Benzonitrile) TS1 TS1 (Nucleophilic Attack) SM->TS1 k1 (slow) Nu Nucleophile (Amine/Alkoxide) Nu->TS1 k1 (slow) MC Meisenheimer Complex TS1->MC TS2 TS2 (Fluoride Ejection) MC->TS2 k2 (fast) Prod Product (2-Nu-6-Me-Benzonitrile) TS2->Prod LG Leaving Group (F-) TS2->LG

Figure 1: Reaction coordinate diagram illustrating the stepwise


 mechanism. The Meisenheimer Complex is the pivotal intermediate subject to steric destabilization by the C6-methyl group.

Experimental Protocols

We present two validated methods for kinetic profiling. Method A (


 NMR)  is the "Gold Standard" for accuracy and mechanistic depth. Method B (HPLC)  is recommended for high-throughput screening or when NMR is inaccessible.
Method A: In-Situ NMR Kinetics (The Gold Standard)

Rationale: Fluorine-19 is 100% naturally abundant and highly sensitive.[1] 2-Fluoro-6-methylbenzonitrile exhibits a distinct signal (typically


 -110 to -115 ppm). As the reaction proceeds, this peak disappears, and a free fluoride peak (

-120 to -150 ppm, solvent dependent) or product peak appears. This method eliminates quenching artifacts.

Reagents & Equipment:

  • Substrate: 2-Fluoro-6-methylbenzonitrile (>98% purity).

  • Nucleophile: e.g., Morpholine, Piperidine, or Benzylamine (freshly distilled).

  • Solvent: DMSO-

    
     (preferred for solubility and rate acceleration) or CD
    
    
    
    CN.
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63 ppm) or Fluorobenzene (
    
    
    -113 ppm, ensure no overlap).
  • Instrument: NMR Spectrometer (300 MHz or higher) with temperature control unit.

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 0.2 M stock solution of the substrate in DMSO-

    
    . Add the internal standard (0.1 M equivalent).
    
  • Baseline Scan: Transfer 0.5 mL to an NMR tube. Acquire a

    
     and 
    
    
    
    spectrum to establish
    
    
    integrals.
  • Reaction Initiation: Add the nucleophile (5–10 equivalents for pseudo-first-order conditions) directly to the NMR tube. Cap and invert 3 times to mix.

  • Data Acquisition: Immediately insert into the pre-shimmed probe (equilibrated to reaction temperature, e.g., 25°C or 50°C).

  • Array Setup: Configure a "multi_zg" or arrayed experiment to acquire

    
     spectra every 60–300 seconds (depending on rate) for 2–4 hours.
    
  • Processing: Integrate the substrate peak relative to the internal standard for each time point.

Method B: HPLC Monitoring (Quench & Analyze)

Rationale: Ideal for non-fluorinated nucleophiles or when tracking trace impurities.

Step-by-Step Protocol:

  • Reaction Vessel: Use a 10 mL vial with a magnetic stir bar, placed in a temperature-controlled block.

  • Mixture: Dissolve substrate (1.0 mmol) in MeCN (5 mL).

  • Initiation: Add Nucleophile (5.0 mmol). Start timer.

  • Sampling: At defined intervals (0, 5, 10, 20, 40, 60 min...), remove 50

    
    L aliquots.
    
  • Quenching: Immediately dispense aliquot into a vial containing 500

    
    L of dilute aqueous acid (0.1 M HCl) to protonate the amine nucleophile and stop the reaction.
    
  • Analysis: Inject onto a C18 Reverse-Phase column (Gradient: 10%

    
     90% MeCN/Water + 0.1% TFA). Monitor at 254 nm (CN group absorption).
    

Data Analysis & Kinetic Modeling

To derive meaningful constants, data must be treated under the Pseudo-First-Order Approximation .

Assumption:


 (typically 

). The rate law simplifies from:

to:

where

.

Calculation Workflow:

  • Plotting: Plot

    
     vs. time (
    
    
    
    ).
  • Linear Regression: The slope of the line equals

    
    .
    
  • Second-Order Constant: Calculate the true rate constant:

    
    
    
  • Arrhenius Parameters (Optional): Repeat at 3 temperatures (e.g., 25°C, 40°C, 60°C). Plot

    
     vs. 
    
    
    
    to determine Activation Energy (
    
    
    ).

Data Summary Table:

ParameterSymbolUnitSignificance
Observed Rate


Empirical rate at specific [Nu].
Second-Order Rate


Intrinsic reactivity of the electrophile/nucleophile pair.
Half-Life


Time to 50% conversion;

.
Hammett


unitlessSensitivity to electronic effects (requires varying Nu).

Troubleshooting & Validation

  • Issue: Non-Linear Plots.

    • Cause: [Nu] is changing (not in sufficient excess) or product inhibition (autocatalysis by product amine salt).

    • Fix: Increase [Nu] to 20 equivalents or add a non-nucleophilic base (e.g., DIPEA) to scavenge HF.

  • Issue: No Reaction.

    • Cause: Substrate deactivation or nucleophile protonation.

    • Fix: Switch solvent to DMSO or DMF (polar aprotic solvents stabilize the transition state). Ensure reagents are dry (water can compete or deactivate).

  • Validation: Compare

    
     values with 2-fluorobenzonitrile. The 6-methyl analog should be slower due to steric hindrance. If it is faster, check for side reactions or temperature errors.
    

Workflow Visualization

Kinetic_Workflow cluster_monitor Monitoring Phase Start Start: Define Conditions (Temp, Solvent, [Nu]) Prep Prepare Stock Solutions (Substrate + Internal Std) Start->Prep Mix Initiate Reaction (Add Excess Nucleophile) Prep->Mix NMR Method A: 19F NMR (In-situ, continuous) Mix->NMR HPLC Method B: HPLC (Aliquot & Quench) Mix->HPLC Data Data Processing (Plot ln([S]/[S]0) vs t) NMR->Data HPLC->Data Result Calculate k_obs and k_2 Data->Result

Figure 2: Operational workflow for kinetic profiling, highlighting the parallel options for monitoring.

References

  • Mechanism of

    
     Reactions: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic Compounds." Chemical Reviews. Link

  • Concerted vs.

    • Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). "The mechanism of the

      
       reaction: A modern perspective." Angewandte Chemie International Edition. Link
      
  • Fluorine NMR in Kinetics

    • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley. Link

  • Substrate Properties (2-Fluoro-6-methylbenzonitrile)

    • PubChem Compound Summary for CID 329761065. Link

  • Hammett Equation & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-6-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Fluoro-6-(methylsulfonyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. Its purification, however, can present several challenges due to the presence of structurally similar impurities and the physicochemical properties of the sulfone group. This document provides a comprehensive overview of common issues and their solutions, structured in a user-friendly question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound and offers step-by-step solutions.

Issue 1: My final product is contaminated with the starting material, 2-fluoro-6-(methylthio)benzonitrile.

Q: I've completed the oxidation of 2-fluoro-6-(methylthio)benzonitrile, but my NMR/LC-MS analysis shows the presence of the starting thioether. How can I remove it?

A: Incomplete oxidation is a common issue. The polarity difference between the starting thioether and the final sulfone product is significant, which allows for effective separation using column chromatography.

Underlying Cause: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Insufficient oxidant or reaction time can lead to a mixture of the starting material, the intermediate, and the final product.

Troubleshooting Protocol: Column Chromatography

  • Adsorbent Selection: Standard silica gel is the recommended stationary phase due to the polar nature of the sulfone.

  • Solvent System Selection: A gradient elution is highly effective. Start with a non-polar solvent system and gradually increase the polarity.

    • Initial Eluent: A mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) will elute the non-polar thioether starting material first.

    • Gradient: Gradually increase the proportion of ethyl acetate (e.g., to 7:3, then 1:1 hexanes:ethyl acetate) to elute the more polar sulfone product.

    • TLC Monitoring: Use thin-layer chromatography (TLC) to monitor the separation and identify the fractions containing your pure product. The sulfone will have a significantly lower Rf value than the thioether.[1]

Issue 2: The presence of the sulfoxide intermediate is detected in my purified product.

Q: After column chromatography, I still observe the presence of the 2-fluoro-6-(methylsulfinyl)benzonitrile intermediate. How can I resolve this?

A: The sulfoxide intermediate is closer in polarity to the sulfone product than the starting thioether, making separation by standard chromatography more challenging. A two-pronged approach of re-optimization of the reaction and a more refined purification may be necessary.

Underlying Cause: The oxidation from sulfoxide to sulfone can sometimes be slower than the initial oxidation of the sulfide. This can result in an accumulation of the sulfoxide intermediate.

Troubleshooting Strategies:

  • Drive the Reaction to Completion:

    • Increase Oxidant Equivalents: Add a slight excess of the oxidizing agent (e.g., m-CPBA or Oxone) to ensure full conversion of the sulfoxide to the sulfone.[2]

    • Extend Reaction Time: Monitor the reaction by TLC until the sulfoxide spot is no longer visible.

  • Refined Purification:

    • Fine-tuned Column Chromatography:

      • Use a shallower solvent gradient during column chromatography to improve the resolution between the sulfoxide and the sulfone.

      • Consider using a different solvent system, such as dichloromethane/methanol, which can offer different selectivity.

    • Recrystallization: This is often the most effective method for removing closely related impurities.

Issue 3: My product has a persistent color, even after initial purification.

Q: My isolated this compound is a pale yellow or brownish solid, but I expect a white crystalline material. What is the cause of this discoloration and how can I remove it?

A: Colored impurities often arise from side reactions or the decomposition of reagents during the synthesis. Recrystallization is the preferred method for removing these types of impurities.

Underlying Cause: Highly conjugated byproducts or residual reaction intermediates can impart color to the final product.

Troubleshooting Protocol: Recrystallization

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] For aromatic sulfones, common solvent systems include:

    • Ethanol/Water

    • Isopropanol

    • Ethyl Acetate/Hexanes

    • Toluene

  • Step-by-Step Recrystallization:

    • Dissolve the impure solid in a minimal amount of the hot solvent.

    • If colored impurities persist in the hot solution, you can add a small amount of activated charcoal and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound?

Q2: What are the most likely impurities in the synthesis of this compound?

A2: The most common impurities arise from the typical synthetic route, which involves the oxidation of 2-fluoro-6-(methylthio)benzonitrile. Therefore, the primary impurities to expect are:

  • Unreacted Starting Material: 2-Fluoro-6-(methylthio)benzonitrile

  • Intermediate: 2-Fluoro-6-(methylsulfinyl)benzonitrile (the corresponding sulfoxide)

  • Over-oxidation Byproducts: While less common with controlled oxidation, the formation of the corresponding sulfonic acid is a possibility under harsh conditions.[5]

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography is a viable option, particularly for analytical purposes (HPLC) to assess purity. For preparative purification, it can be effective, especially if the impurities are significantly more or less polar than the product. In reverse-phase chromatography, the elution order is inverted, with more polar compounds eluting first.

Q4: How should I store purified this compound?

A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. Due to the presence of the nitrile group, it is also advisable to handle it with appropriate personal protective equipment in a well-ventilated area.

Data Presentation

Table 1: Physicochemical Properties of Analogous Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)
2-Fluoro-6-methylbenzonitrile135.1444-48
2-Fluoro-6-(trifluoromethyl)benzonitrile189.11Not available (liquid at room temp.)

Data for analogous compounds can provide a general idea of the expected physical state and properties.

Table 2: TLC Analysis of a Typical Reaction Mixture

CompoundTypical Rf Value (Hexanes:Ethyl Acetate 7:3)Visualization
2-Fluoro-6-(methylthio)benzonitrile (Starting Material)~0.8UV (254 nm)
2-Fluoro-6-(methylsulfinyl)benzonitrile (Intermediate)~0.4UV (254 nm)
This compound (Product) ~0.2 UV (254 nm)

Rf values are approximate and can vary based on the specific TLC plate and conditions.

Experimental Workflows

Workflow 1: Purification by Column Chromatography

Purification_Workflow Crude_Mixture Crude Product (Sulfone, Sulfoxide, Thioether) Column Silica Gel Column Crude_Mixture->Column Load Elution1 Elute with 9:1 Hexanes:EtOAc Column->Elution1 Elution2 Gradient Elution to 1:1 Hexanes:EtOAc Column->Elution2 Thioether Fractions containing Thioether (discard) Elution1->Thioether Sulfone Pure Sulfone Fractions Elution2->Sulfone Recrystallization_Workflow Impure_Solid Impure Solid Dissolve Dissolve in Minimal Hot Solvent Impure_Solid->Dissolve Hot_Filtration Hot Filtration (optional, for insolubles) Dissolve->Hot_Filtration Cooling Slow Cooling to RT, then Ice Bath Dissolve->Cooling if no insolubles Hot_Filtration->Cooling Crystals Crystal Formation Cooling->Crystals Filtration Vacuum Filtration Crystals->Filtration Pure_Crystals Pure Crystalline Product Filtration->Pure_Crystals Mother_Liquor Mother Liquor (contains impurities) Filtration->Mother_Liquor

Sources

Technical Support Center: 2-Fluoro-6-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1158524-81-2 | Guide ID: TS-FMB-001

Executive Summary: The "Hot Electrophile" Profile

2-Fluoro-6-(methylsulfonyl)benzonitrile is not merely a building block; it is a highly activated electrophile designed for rapid Nucleophilic Aromatic Substitution (SNAr).

Its instability is a feature, not a bug. The ortho-cyano and ortho-methylsulfonyl groups create a "push-pull" electronic environment (specifically, a cooperative electron-withdrawing effect) that makes the C-F bond exceptionally labile. While this enables the synthesis of HIF-2α inhibitors (e.g., Belzutifan), it renders the compound intolerant to nucleophilic impurities (water, alcohols) and standard storage conditions.

Primary Stability Risks:

  • Facile Hydrolysis (SNAr): Displacement of Fluorine by water (forming the phenol).

  • Solvolysis: Displacement of Fluorine by alcoholic solvents (forming ethers).

  • Nitrile Hydrolysis: Conversion of the nitrile to primary amide under basic aqueous conditions.

Module 1: Storage & Handling Protocols

Preventing degradation before the flask is even opened.

Critical Storage Parameters
ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term)Lowers kinetic energy to suppress spontaneous hydrolysis with trace moisture.
Atmosphere Argon/Nitrogen Essential. The compound is hygroscopic; atmospheric moisture will initiate surface hydrolysis (yellowing).
Container Amber Glass + Desiccant Protects from light (minor risk) and ensures a secondary moisture barrier.
Re-test Date 6 Months Due to high F-lability, purity must be re-verified via 19F-NMR or HPLC prior to use.
Handling FAQ

Q: The solid has turned from off-white to yellow/orange. Is it usable? A: Likely No. A color shift to yellow/orange typically indicates the formation of the phenolic byproduct (via hydrolysis of the fluorine) or oligomerization. Run an LC-MS. If the phenol mass (M+16 vs parent) is >5%, recrystallization is difficult due to similar solubilities; discard and repurchase/resynthesize.

Module 2: Reaction Troubleshooting (The Belzutifan Coupling)

Focusing on the SNAr coupling with hydroxy-indanones or similar nucleophiles.

The "Phantom Yield" Phenomenon

Issue: You observe full consumption of starting material (SM) by TLC/HPLC, but the isolated yield of the desired ether product is low (30-50%). Diagnosis: Competitive SNAr. The Fluorine atom is so activated that it reacts with any nucleophile present, not just your target alcohol.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
New Peak (+14 Da) Solvolysis (Methyl Ether) STOP using Methanol/Ethanol for reaction or workup. The solvent is outcompeting your nucleophile. Switch to DMF, DMSO, or NMP.
New Peak (-2 Da or +16 Da) Hydrolysis (Phenol) Water Contamination. The base (e.g., K2CO3) is wet or the solvent is not anhydrous. Dry reagents are non-negotiable here.
Slow Reaction Poor Solubility The sulfone group decreases solubility in non-polar solvents. Ensure the electrophile is fully dissolved in a polar aprotic solvent before adding the base.
Protocol: High-Fidelity SNAr Coupling

Based on optimized conditions for HIF-2α inhibitor synthesis [1, 2].

  • Solvent Selection: Use anhydrous DMF or NMP . Avoid THF if high temperatures (>60°C) are required, as rate acceleration is better in higher dielectric solvents.

  • Base Selection: Use Cesium Carbonate (Cs2CO3) or finely milled Potassium Carbonate (K2CO3) .

    • Why? Non-nucleophilic inorganic bases prevent side reactions seen with amine bases (which can sometimes attack the nitrile).

  • Stoichiometry: Use a slight excess of the nucleophile (1.1 equiv), not the fluoronitrile. The fluoronitrile is the most expensive/sensitive component; drive it to completion to avoid difficult downstream separations.

  • Temperature: Start at 40-50°C . Do not exceed 90°C unless necessary, as nitrile hydrolysis (to amide) becomes competitive at high thermal loads.

Module 3: Visualization of Degradation Pathways

Understanding the competition between your target reaction and degradation.

The following diagram illustrates the "Danger Zones" for this compound.

ReactionPathways Start 2-Fluoro-6-(methylsulfonyl) benzonitrile (Active Electrophile) Target Target Ether Product (e.g., Belzutifan precursor) Start->Target Desired S_NAr (R-OH + Base + Dry DMF) Phenol Phenol Byproduct (Hydrolysis of F) Start->Phenol Moisture/Water (Wet Solvent/Base) Ether Solvent Adduct (Methoxy/Ethoxy species) Start->Ether Alcoholic Solvents (MeOH/EtOH used) Amide Primary Amide (Nitrile Hydrolysis) Start->Amide High pH + Heat (>90°C, aq. Base)

Figure 1: Competitive reaction landscape. Green path represents the desired synthesis; Red/Yellow paths represent stability failures due to improper environmental control.

Module 4: Analytical Artifacts (QC)

Don't be fooled by your HPLC.

Q: I see a split peak in my HPLC chromatogram. Is it a mixture? A: Check your HPLC solvent.

  • If you use Methanol as the mobile phase, this compound can slowly react on the column or in the autosampler vial if the pH is not neutral, leading to a "ghost" peak (the methoxy adduct).

  • Recommendation: Use Acetonitrile/Water with 0.1% Formic Acid. The acidic modifier stabilizes the C-F bond during analysis.

Q: 19F-NMR shows a new peak shift.

  • Parent: ~ -110 to -115 ppm (Ar-F ).

  • Phenol Byproduct: Signal disappears (Ar-OH).

  • Hydrolyzed Nitrile (Amide): Slight shift (<1 ppm) but F signal remains.

  • Action: Always run a proton (1H) NMR to confirm if the aromatic protons have shifted, which indicates the loss of the electron-withdrawing nitrile or fluorine influence.

References

  • Xu, R., et al. (2019).[1][2] "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma."[2] Journal of Medicinal Chemistry, 62(15), 6876–6893.[2]

  • Wallace, D. J., et al. (2024). "Commercialization Route Improvements for Belzutifan." Organic Process Research & Development, 28(2), 404–412.[3]

  • Mikołajczyk, M., et al. (2020).[4] "Nucleophilic Substitution at Tetracoordinate Sulfur... Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups."[4][5] Molecules, 25(6), 1428.[4]

  • Sigma-Aldrich. "2-Fluoro-6-methylbenzonitrile Product Specification." (Analogous reactivity data).

Sources

Technical Support Center: Scale-Up Synthesis of 2-Fluoro-6-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Scale-Up of a Key Synthetic Intermediate

2-Fluoro-6-(methylsulfonyl)benzonitrile is a highly functionalized aromatic building block crucial in the synthesis of complex pharmaceutical agents and agrochemicals. Its unique substitution pattern, featuring an electron-withdrawing nitrile, a powerful sulfonyl group, and a strategically placed fluorine atom, makes it an attractive intermediate for introducing specific pharmacophores. However, transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale presents significant challenges. These include managing highly energetic reactions, ensuring regiochemical control, handling hazardous reagents, and developing robust purification protocols that are both efficient and economically viable.

This technical support guide is designed for researchers, process chemists, and drug development professionals. It provides a comprehensive framework for troubleshooting common issues and answering frequently asked questions encountered during the scale-up synthesis of this important molecule.

Section 1: Overview of a Common Synthetic Pathway

While several synthetic routes are conceivable, a prevalent strategy involves the oxidation of a thioether precursor, which itself can be synthesized from commercially available starting materials. This approach confines the use of hazardous cyanide reagents to a well-defined step and builds complexity systematically. Below is a representative workflow.

G A 1-Bromo-2-fluoro-3-nitrobenzene (Starting Material) B Nucleophilic Aromatic Substitution (NaSMe) A->B Sodium thiomethoxide C 2-Fluoro-1-(methylthio)-3-nitrobenzene B->C D Oxidation (e.g., Oxone®, m-CPBA) C->D Oxidizing Agent E 2-Fluoro-1-(methylsulfonyl)-3-nitrobenzene D->E F Reduction of Nitro Group (e.g., Fe/HCl, H2/Pd-C) E->F Reducing Agent G 2-Fluoro-6-(methylsulfonyl)aniline F->G H Sandmeyer Cyanation (NaNO2, HCl, then CuCN) G->H Diazotization then Copper(I) Cyanide I This compound (Final Product) H->I

Caption: A representative synthetic workflow for this compound.

Section 2: Troubleshooting Guides & FAQs

This section is formatted as a series of questions and answers to directly address potential issues during process development and scale-up.

Part 2.1: Thioether Oxidation to Sulfone

Q1: My oxidation of the thioether intermediate is sluggish and incomplete, even with excess oxidant. What are the likely causes?

A1: This is a common scale-up challenge related to mass transfer and reagent stability.

  • Mixing Efficiency: At larger scales, insufficient agitation can lead to poor mixing of the biphasic reaction mixture (if applicable), reducing the interfacial area where the reaction occurs. Ensure your reactor's agitation speed is optimized for the vessel geometry and batch volume.

  • Reagent Quality: The activity of oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) can degrade upon storage. Always use a fresh, assayed batch of the oxidizing agent.

  • Temperature Control: While these oxidations are exothermic, running the reaction at too low a temperature to be "safe" can significantly slow the reaction rate. A controlled, slow addition of the oxidant at a slightly elevated, optimal temperature may be necessary.

  • Solvent Choice: The solvent must be inert to the strong oxidizing conditions. While dichloromethane is common in labs, safer and more scalable solvents like ethyl acetate or acetonitrile should be considered.

Q2: I am observing the formation of the sulfoxide intermediate and cannot drive the reaction to the desired sulfone. How can I improve the conversion?

A2: The oxidation of a thioether to a sulfone proceeds via a sulfoxide intermediate. Stalling at this stage typically points to insufficient oxidizing potential.

  • Stoichiometry: Ensure at least two equivalents of the active oxidizing species are used. For m-CPBA, this means two molar equivalents. For Oxone®, which is a triple salt, the active component is KHSO₅, so stoichiometry should be based on this.

  • Tungsten-Based Catalysis: For a more robust and potentially more efficient oxidation, consider a catalytic system. Using sodium tungstate (Na₂WO₄) with hydrogen peroxide as the terminal oxidant is a well-established, cost-effective, and highly efficient method for converting thioethers to sulfones at an industrial scale.

Q3: The reaction is highly exothermic, and I'm concerned about thermal runaway on a larger scale. What are the best control strategies?

A3: Thermal management is paramount for safety.

  • Semi-Batch Process: Instead of adding all reagents at once, add the oxidizing agent portion-wise or as a continuous, slow feed. This allows the reactor's cooling system to dissipate the heat generated.

  • Reverse Addition: Consider adding the thioether substrate to a solution of the oxidant. This can sometimes help maintain better temperature control as the reactive species is consumed immediately.

  • Calorimetry Studies: Before scaling up, performing reaction calorimetry (e.g., using a RC1 calorimeter) is highly recommended to understand the heat of reaction, maximum temperature of synthetic reaction (MTSR), and to model the thermal profile at scale.

Part 2.2: The Sandmeyer Cyanation Step

Q1: The yield of my Sandmeyer reaction is low and inconsistent. What factors should I investigate?

A1: The Sandmeyer reaction is notoriously sensitive to reaction conditions.

  • Diazotization Temperature: The formation of the diazonium salt from the aniline precursor must be performed at low temperatures (typically 0-5 °C) to prevent its decomposition. Ensure your reactor cooling is adequate to maintain this temperature range, especially during the addition of sodium nitrite.

  • Purity of Aniline: Impurities in the starting aniline can interfere with the diazotization process. Ensure the 2-fluoro-6-(methylsulfonyl)aniline is of high purity before use.

  • Copper Catalyst: The quality and form of the copper(I) cyanide are critical. It should be a fine, free-flowing powder. The reaction is often catalytic in copper, but stoichiometric or near-stoichiometric amounts can sometimes be required to drive the reaction to completion.

  • Side Reactions: On similar electron-deficient systems, nucleophilic substitution of the fluoride by hydroxide can occur, leading to undesired byproducts[1]. This is especially true if the reaction medium becomes basic or if water attacks the diazonium salt. Maintaining a strongly acidic environment is crucial until the cyanation step.

G start Low Yield in Sandmeyer Cyanation temp_check Is Diazotization Temp Maintained at 0-5 °C? start->temp_check aniline_check Is Aniline Starting Material >99% Pure? temp_check->aniline_check Yes fix_temp Improve reactor cooling. Calibrate temperature probes. temp_check->fix_temp No cu_check Is CuCN fresh? Is stoichiometry optimized? aniline_check->cu_check Yes fix_aniline Re-purify aniline via recrystallization or column. aniline_check->fix_aniline No fix_cu Use fresh CuCN. Screen catalyst loading. cu_check->fix_cu No end_node Yield Improved cu_check->end_node Yes

Caption: Troubleshooting decision tree for low yield in the Sandmeyer reaction.

Q2: What are the critical safety procedures for handling large quantities of copper(I) cyanide and quenching the reaction?

A2: Cyanide is acutely toxic, and its handling requires stringent safety protocols. All operations should be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE)[2].

  • Engineering Controls: Use of a closed-system reactor is mandatory to prevent exposure to hydrogen cyanide (HCN) gas, which can be liberated if the reaction mixture becomes acidic. An attached scrubber system containing a bleach (sodium hypochlorite) or ferrous sulfate solution is essential to neutralize any off-gassing HCN.

  • Quenching Protocol: At the end of the reaction, the excess cyanide must be destroyed before workup. A common and effective method is to add the reaction mixture to a stirred, aqueous solution of ferrous sulfate (FeSO₄) and sodium hydroxide (NaOH). This converts the free cyanide into the much less toxic and stable hexacyanoferrate(II) complex ([Fe(CN)₆]⁴⁻). A subsequent treatment with sodium hypochlorite can further oxidize any remaining cyanide.

  • Waste Disposal: All aqueous waste containing cyanide must be treated as hazardous and disposed of according to strict local, regional, and national regulations[3].

Part 2.3: Purification and Isolation

Q1: My final product is difficult to purify by crystallization and "oils out." What can I do?

A1: "Oiling out" occurs when a compound melts in the crystallization solvent before it dissolves, or when it comes out of solution above its melting point.

  • Solvent System: The choice of solvent is critical. You may need a mixed solvent system. A good starting point is a solvent in which the product is soluble when hot (e.g., isopropanol, toluene) and an anti-solvent in which it is insoluble (e.g., heptane, water).

  • Cooling Rate: Slow, controlled cooling is essential for promoting proper crystal growth. A crash-cooling approach will almost certainly lead to oiling or the formation of fine, impure needles.

  • Seeding: Introducing a small number of seed crystals of the pure product when the solution is saturated can promote crystallization and prevent oiling.

  • Purity: If the crude product is too impure (<90-95%), it may be impossible to crystallize directly. An initial purification step, such as a silica gel plug or treatment with activated carbon to remove colored impurities, may be necessary before attempting crystallization.

Q2: Is column chromatography a viable purification method at a multi-kilogram scale?

A2: While traditional column chromatography is generally avoided at large scales due to high solvent consumption and low throughput, modern alternatives are available.

  • Automated Flash Chromatography: Large-scale flash chromatography systems can handle kilogram quantities but are still resource-intensive.

  • Supercritical Fluid Chromatography (SFC): For challenging separations, preparative SFC is a powerful technique that uses supercritical CO₂ as the primary mobile phase, significantly reducing organic solvent waste. It has been successfully applied to the large-scale purification of complex intermediates[4].

  • Focus on Telescoping: The most efficient approach is to design the synthesis so that intermediates do not require isolation. If an intermediate can be carried forward in solution to the next step ("telescoped"), it can save significant time and resources.

Section 3: Key Process Parameters and Experimental Protocol

Table 1: Summary of Recommended Scale-Up Parameters
ParameterThioether OxidationSandmeyer Cyanation
Key Reagents Sodium Tungstate (cat.), 35% H₂O₂Sodium Nitrite, Copper(I) Cyanide
Solvent Acetic Acid or MethanolWater, HCl
Temperature 20-40°C (controlled addition)0-5°C (Diazotization), 60-70°C (Cyanation)
Stoichiometry H₂O₂: 2.2-2.5 equiv.NaNO₂: 1.05-1.1 equiv., CuCN: 1.1-1.3 equiv.
Typical Yield >95%75-85%
Purity Target >98% (by HPLC)>97% (by HPLC)
Key Safety Issue Thermal ExothermHCN Gas Evolution, Cyanide Waste
Experimental Protocol: Catalytic Oxidation of 2-Fluoro-1-(methylthio)-3-nitrobenzene (1 kg Scale)

Disclaimer: This protocol is for informational purposes only and must be adapted and validated by qualified personnel with a thorough risk assessment before execution[3].

  • Reactor Setup: Equip a 20 L, jacketed glass reactor with an overhead stirrer, a thermocouple, a condenser, and two separate addition funnels. Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charge Reagents: Charge the reactor with 2-fluoro-1-(methylthio)-3-nitrobenzene (1.0 kg, 5.29 mol) and acetic acid (5.0 L). Begin agitation to ensure a homogeneous solution.

  • Catalyst Addition: Add sodium tungstate dihydrate (Na₂WO₄·2H₂O) (87 g, 0.26 mol, 5 mol%) to the solution.

  • Oxidant Addition: Begin the slow, dropwise addition of 35% aqueous hydrogen peroxide (1.27 L, 13.2 mol, 2.5 equiv.) via an addition funnel. CRITICAL: Monitor the internal temperature closely. Maintain the temperature between 25-35°C using the reactor's cooling jacket. The addition should take no less than 4-5 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 35°C for an additional 2-3 hours. Monitor the reaction progress by HPLC by taking small, quenched aliquots until the starting material and sulfoxide intermediate are consumed (<1% remaining).

  • Quench and Workup: Cool the reaction mixture to 15°C. Slowly add a solution of sodium sulfite (Na₂SO₃) (approx. 200 g in 2 L of water) until a test with peroxide indicator strips shows no remaining oxidant.

  • Isolation: Add water (5 L) to the reactor. The product, 2-fluoro-1-(methylsulfonyl)-3-nitrobenzene, should precipitate as a solid. Stir the slurry for 1 hour at 10°C.

  • Filtration and Drying: Filter the solid product using a suitable filter funnel (e.g., Nutsche filter). Wash the filter cake with deionized water (2 x 2 L) until the washings are neutral (pH 6-7). Dry the product in a vacuum oven at 50-60°C to a constant weight.

References

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]

  • Sun, D., et al. (2021, August 16). Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. Journal of Chromatography A. Retrieved from [Link]

  • Journal of Chemical Research, Synopses. (1998). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation. RSC Publishing. Retrieved from [Link]

  • Cytiva. (2005, December 15). Optimization and scale-up of siRNA synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.

Sources

Optimizing reaction conditions for 2-Fluoro-6-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FMB-OPT-2024 Subject: Optimization of Reaction Conditions & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary

This guide addresses the synthesis of 2-Fluoro-6-methylbenzonitrile (CAS: 106888-23-9) , a critical intermediate for triazolopyrimidine herbicides (e.g., Flumetsulam) and various pharmaceutical scaffolds.[1]

While multiple routes exist, this guide prioritizes the Halogen-Exchange (Halex) reaction (


) due to its scalability and atom economy. We also cover the Cyanation  route for specific lab-scale applications.

Critical Technical Insight: The presence of the electron-donating methyl group at the C6 position deactivates the ring toward nucleophilic attack compared to 2,6-dichlorobenzonitrile. Therefore, standard Halex conditions must be aggressively optimized for temperature, catalyst choice, and anhydrous integrity to achieve conversion >90%.

Module 1: The Halex Reaction (Primary Route)

Transformation: 2-Chloro-6-methylbenzonitrile


 2-Fluoro-6-methylbenzonitrile
Reagents:  Anhydrous Potassium Fluoride (KF), Phase Transfer Catalyst (PTC), Polar Aprotic Solvent.[1]
Optimized Protocol
  • Stoichiometry: 1.0 eq Substrate : 1.5–2.0 eq KF : 0.05 eq Catalyst.[1]

  • Solvent: Sulfolane (Tetramethylene sulfone) is superior to DMSO/DMF due to higher thermal stability (>190°C).[1]

  • Temperature: 190°C – 210°C.[1]

  • Time: 6 – 12 hours.[1]

Critical Control Points (The "Why" behind the "What")
ParameterRecommendationTechnical Rationale
KF Quality Spray-Dried KF (Surface area > 1.0 m²/g)The reaction is heterogeneous (Solid-Liquid).[1] Calcined KF has low surface area, stalling the reaction. Spray-dried KF mimics "homogeneous" kinetics.[1]
Water Content < 500 ppm (Strict)Water solvates F⁻, reducing its nucleophilicity (H-bonding).[1] It also causes hydrolysis of the nitrile to the amide (2-fluoro-6-methylbenzamide).[1]
Catalyst Tetraphenylphosphonium Bromide (TPPB) or 18-Crown-6 The methyl group deactivates the ring.[1] A PTC is mandatory to shuttle naked fluoride into the organic phase.[1] TPPB is more thermally stable than crown ethers at >180°C.
Agitation High Shear / Vortex Due to the solid KF crust formation, vigorous stirring is required to maintain surface area availability.
Troubleshooting Workflow (Interactive)

Symptom: Reaction Stalls at 60% Conversion. [1]

  • Diagnosis: KF surface poisoning (KCl formation coats the KF particles).[1]

  • Fix: Increase stirring speed; use spray-dried KF; add 0.1 eq of CsF (Cesium effect) to initiate exchange.[1]

Symptom: Formation of "Sticky" Tar.

  • Diagnosis: Solvent degradation or polymerization.[1]

  • Fix: Ensure temperature does not exceed 220°C. Switch from DMSO to Sulfolane.[1] Degas solvent with

    
     to prevent oxidative degradation.[1]
    

Module 2: Alternative Routes

Rosenmund-von Braun Cyanation

Transformation: 2-Fluoro-6-methylchlorobenzene


 2-Fluoro-6-methylbenzonitrile
Reagents:  CuCN, NMP or DMF, 160°C.[1]
  • Pros: Avoids the difficult Cl

    
     F exchange on a deactivated ring.
    
  • Cons: Stoichiometric copper waste; difficult workup (breaking Cu-complexes).[1]

  • Optimization: Use

    
     or Ethylenediamine in the workup to decompose the copper complex and release the product.
    
Sandmeyer Reaction

Transformation: 2-Fluoro-6-methylaniline


 Diazonium Salt 

Nitrile.[1] Reagents:

, HCl, CuCN.
  • Status: Not Recommended for Scale-up. [1]

  • Risk: Diazonium salts of ortho-substituted anilines can be unstable.[1] Evolution of

    
     gas presents an explosion hazard at scale.[1]
    

Module 3: Visualized Workflows

Synthesis Decision Logic

The following diagram illustrates the decision-making process for selecting the optimal route and troubleshooting the Halex reaction.

G Start Start: Target 2-Fluoro-6-methylbenzonitrile Substrate_Check Check Starting Material Availability Start->Substrate_Check Route_A Route A: Halex (Cl -> F) (Preferred for Scale) Substrate_Check->Route_A 2-Chloro-6-methylbenzonitrile Route_B Route B: Cyanation (Cl -> CN) (Lab Scale / High Waste) Substrate_Check->Route_B 2-Fluoro-6-methylchlorobenzene Halex_Step1 Step 1: Drying (Azeotropic Distillation) Route_A->Halex_Step1 Halex_Step2 Step 2: Reaction (KF, Sulfolane, 200°C) Halex_Step1->Halex_Step2 Check_Conv Check Conversion (GC/HPLC) Halex_Step2->Check_Conv Success Workup & Distillation Check_Conv->Success >95% Conv. Fail_Stall Issue: Stalled Reaction (<70%) Check_Conv->Fail_Stall Stalled Fail_Byprod Issue: Hydrolysis Byproducts Check_Conv->Fail_Byprod Impure Fix_Stall Fix: Add TPPB Catalyst Switch to Spray-Dried KF Fail_Stall->Fix_Stall Fix_Water Fix: Re-dry Solvent Check N2 Purge Fail_Byprod->Fix_Water Fix_Stall->Halex_Step2 Restart Fix_Water->Halex_Step1 Restart

Caption: Decision tree for synthesis route selection and Halex troubleshooting loops.

Halex Reaction Mechanism & Failure Modes

This diagram details the specific chemical pathway and where it fails if conditions are not met.[1]

Mechanism Reactants Reactants: Ar-Cl + KF (solid) Interface Solid-Liquid Interface (Rate Limiting Step) Reactants->Interface Dissolution (needs PTC) Complex Meisenheimer Complex (Transition State) Interface->Complex Nucleophilic Attack Side_Hydrolysis Side Reaction: Ar-CONH2 (Amide) Interface->Side_Hydrolysis If Water > 500ppm Product Product: Ar-F + KCl Complex->Product Leaving Group (Cl-) departs

Caption: Mechanistic flow of the Halex reaction highlighting the critical solid-liquid interface.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is Sulfolane preferred over DMSO? A: While DMSO is excellent for solvation, it begins to thermally decompose above 150°C, posing safety risks and creating sulfur-based impurities. Sulfolane is stable up to 285°C, allowing the reaction to run at the required 190°C–210°C for the deactivated methyl-substituted ring.

Q2: My GC shows 10% starting material remaining even after 24 hours. Should I add more KF? A: Adding more KF usually won't help if the surface of the existing KF is coated in KCl (the "Eggshell effect").

  • Action: Cool the reaction slightly, add a fresh charge of catalyst (TPPB, 1%), and increase stirring speed to maximum. If that fails, filter the solids and add fresh spray-dried KF.

Q3: How do I remove the Sulfolane during workup? A: Sulfolane is water-miscible but has a high boiling point.[1]

  • Protocol: Pour the reaction mixture into water (Sulfolane dissolves). Extract the product with Toluene or Ethyl Acetate.[1] The product moves to the organic layer; Sulfolane stays in the aqueous layer. Wash the organic layer 3x with water to ensure complete removal.

Q4: Can I use 18-Crown-6 instead of TPPB? A: Yes, but with caution. 18-Crown-6 is thermally less stable than Tetraphenylphosphonium Bromide (TPPB) at temperatures >180°C. For this specific substrate, which requires high heat, TPPB is the robust industrial choice.

References

  • Halex Process Overview

    • Source: Wikipedia / Ullmann's Encyclopedia of Industrial Chemistry.[1][2]

    • Context: General conditions for converting aromatic chlorides to fluorides using KF and polar solvents.[1]

    • Link:[1]

  • Synthesis of 2,6-Difluorobenzonitrile (Analogous Chemistry)

    • Source: CN1199941C (Patent).[1] "Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile."

    • Context: Establishes the baseline conditions (Sulfolane, 220°C)
    • Link:[1]

  • Sandmeyer & Cyanation Reviews

    • Source: Organic Chemistry Portal.[1][3]

    • Context: Mechanisms for CuCN mediated cyanation and Sandmeyer reactions.[1][4]

    • Link:[1]

  • KF Drying & Phase Transfer Catalysis

    • Source:Asian Journal of Chemistry / SciSpace.[1] "Versatility of KF as Selective Fluorination...".

    • Context: Discusses the critical role of spray-dried KF and catalysts (18-crown-6) in enhancing yield.
    • Link:[1]

Sources

Troubleshooting purification of 2-Fluoro-6-methylbenzonitrile by chromatography

[1]

Status: Operational Subject: Troubleshooting Chromatography & Isolation Ticket Priority: High (Synthesis/Process Chemistry) Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Molecule & The Challenge

Target: 2-Fluoro-6-methylbenzonitrile (CAS: 198633-76-0) Key Physical Property: Melting Point 44–48 °C [1].[1][2] Structural Context: The 2,6-disubstitution pattern creates significant steric hindrance around the nitrile group.[1] While this protects the nitrile from some nucleophilic attacks, it also influences its binding kinetics on silica gel.

Primary Purification Challenge: The low melting point creates a "danger zone" where the compound exists as a semi-solid or oil if impurities are present.[1] This leads to band broadening on columns and sublimation losses during drying.[1] Furthermore, if synthesized via the Sandmeyer reaction (from 2-fluoro-6-methylaniline), the crude mixture likely contains distinct impurities with overlapping polarities: the unreacted amine, the phenolic hydrolysis product, and the amide byproduct [2, 3].

Part 1: Diagnostic Triage – Why is my purification failing?

Before adjusting the chromatography, identify the root cause based on the visual symptoms below.

SymptomProbable CauseImmediate Action
Co-elution / Streaking Residual 2-fluoro-6-methylaniline (starting material) is dragging on the silica due to H-bonding.[1]Do not column yet. Perform a specific acid-wash workup (see Protocol A).[1]
"Ghost" Yield Loss The product sublimed on the rotavap. The MP is ~45°C; high vacuum + heat pulls it into the trap.Check rotavap trap. Lower bath temp to <30°C and control vacuum pressure >20 mbar.
Product is an Oil Purity depression.[1] Even 5% impurity can suppress the MP below RT.Run a gradient column.[1] Do not attempt recrystallization until purity >95%.[1]
New Spot on TLC 2-Fluoro-6-methylbenzamide formation.[1] Silica is slightly acidic; prolonged contact can hydrolyze the nitrile.Neutralize the column with 1% Triethylamine (TEA) or elute faster.
Part 2: Troubleshooting Guides (Q&A)
Q1: I see a persistent impurity just below my product spot on TLC. Is it the isomer?

Technical Insight: It is unlikely to be a regioisomer (e.g., 2-fluoro-4-methyl) unless your starting material was impure.[1] It is most likely 2-fluoro-6-methylphenol (a common Sandmeyer side-product) or 2-fluoro-6-methylbenzamide [3].[1]

  • The Fix: These have different acid/base properties than the nitrile.[1]

    • Phenols are acidic: Wash the crude organic layer with 1M NaOH.[1]

    • Amides are very polar: They usually elute much later.[1] If they are close, your solvent system is too polar. Switch to a weaker solvent system (e.g., 100% Pentane

      
       5% EtOAc).
      
Q2: The starting aniline is co-eluting with my nitrile. How do I separate them?

Technical Insight: Anilines and benzonitriles have similar Rf values in neutral solvents like Hexane/EtOAc.[1] However, anilines are basic.

  • The Fix: Chemical separation is superior to chromatographic separation here.

    • Dissolve crude in EtOAc.[1]

    • Wash 2x with 1M HCl .[1] The aniline protonates to the water-soluble hydrochloride salt. The nitrile remains in the organic layer.

    • Chromatography Tip: If you must column it, add 1% Triethylamine to your mobile phase to sharpen the amine peak, but expect the nitrile to elute first.

Q3: My product disappears during concentration. Where did it go?

Technical Insight: 2-Fluoro-6-methylbenzonitrile has a low molecular weight (135.14 g/mol ) and low melting point.[1] It acts like a "sublimable solid."

  • The Fix:

    • Stop using high vacuum. Use a diaphragm pump set to ~200 mbar for bulk solvent removal.[1]

    • Bath Temperature: Keep water bath < 35°C.

    • Final Drying: Do not leave on a high-vac manifold overnight. Dry under a stream of Nitrogen or Argon for 30 minutes.

Part 3: Validated Protocols
Protocol A: The "Chemical Filter" Workup (Recommended Pre-Column)

Rationale: Relying solely on silica to remove acidic (phenol) and basic (amine) impurities causes streaking and yield loss.[1] This protocol utilizes the neutral nature of the nitrile.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acid Wash (Removes Aniline): Wash 2x with 1N HCl.[1] Keep the Organic layer.

  • Base Wash (Removes Phenol/Acids): Wash the Organic layer 2x with 1N NaOH (or sat.[1] NaHCO3 if sensitive).[1]

  • Drying: Dry over anhydrous

    
     (Magnesium sulfate can sometimes bind nitriles weakly; Sodium sulfate is safer).[1]
    
  • Concentration: Concentrate at <35°C bath temperature.

Protocol B: Flash Chromatography Parameters
  • Stationary Phase: Silica Gel 60 (40-63 µm).[1]

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient).[1]

  • Loading: Dry load on Celite is preferred over liquid loading to prevent band broadening of this low-melting solid.[1]

Gradient StepSolvent Ratio (Hex:EtOAc)Target Elution
Equilibration 100:0-
0 - 5 CV 98:2Non-polar impurities (Biaryls)
5 - 12 CV 95:5 to 90:102-Fluoro-6-methylbenzonitrile
12+ CV 70:30Flush (Amides/Polar byproducts)

Note: CV = Column Volume.[1] Nitriles generally elute early.[1] If using DCM/Hexane, start at 10% DCM.[1]

Part 4: Decision Logic & Workflow

The following diagram illustrates the logical pathway for purifying this specific intermediate, accounting for its volatility and specific impurity profile.

PurificationWorkflowStartCrude Reaction Mixture(Sandmeyer Product)TriageTLC Analysis(Check for Amine/Phenol)Start->TriageAcidWashAcid Wash (1M HCl)Removes: 2-Fluoro-6-methylanilineTriage->AcidWashStandard ProtocolBaseWashBase Wash (1M NaOH)Removes: Phenols/AcidsAcidWash->BaseWashDryDry (Na2SO4) & Conc.(Temp < 35°C)BaseWash->DryPurityCheckPurity Check (NMR/GC)Dry->PurityCheckFlashFlash ChromatographyGradient: Hex/EtOAc (0-10%)PurityCheck->FlashPurity < 95% (Standard)DistillVacuum Distillation(Short Path, Reduced Pressure)PurityCheck->DistillScale > 10g (Alternative)FinalPure 2-Fluoro-6-methylbenzonitrile(Store Cold)PurityCheck->FinalPurity > 98%Flash->FinalDistill->Final

Caption: Logical workflow for the isolation of 2-Fluoro-6-methylbenzonitrile, prioritizing chemical washing to remove ionizable impurities before thermal or chromatographic steps.

Part 5: Comparative Data (Rf Values)

Use this table to identify spots on your TLC plate. Solvent System: 90% Hexane / 10% Ethyl Acetate[1]

CompoundApprox RfVisualizationNotes
Biaryls 0.85UV (Weak)Common Sandmeyer radical byproduct.
2-Fluoro-6-methylbenzonitrile 0.55 UV (Strong) Target Product.
2-Fluoro-6-methylaniline0.45UV / NinhydrinOften streaks; moves lower if plate is acidic.[1]
2-Fluoro-6-methylphenol0.30UV / PMAAcidic; remove via NaOH wash.[1]
2-Fluoro-6-methylbenzamide0.10UVVery polar; hydrolysis byproduct.[1]
References
  • Chem-Impex International. "2-Fluoro-6-methylbenzonitrile Physical Properties."[1] Chem-Impex Catalog. Accessed via Web.[1][3] Link

  • Lumen Learning. "Reactions involving arenediazonium salts: Sandmeyer reaction." Organic Chemistry II. Link

  • BenchChem. "Troubleshooting Byproduct Formation in Benzamide/Nitrile Synthesis." BenchChem Technical Guides. Link

  • Sigma-Aldrich. "2-Fluoro-6-methylbenzonitrile Safety & Handling."[1] Material Safety Data Sheet. Link

Technical Support Center: Impurity Profiling & Mitigation for 2-Fluoro-6-methylbenzonitrile

[1]

Product: 2-Fluoro-6-methylbenzonitrile CAS: 198633-76-0 Application: Agrochemical Intermediates (Herbicides), Pharmaceutical Building Blocks Document Type: Troubleshooting Guide & FAQ[1][2]

Introduction: The Criticality of Purity

2-Fluoro-6-methylbenzonitrile is a sterically congested, electron-deficient arene.[1][2] Its synthesis is primarily achieved via Nucleophilic Aromatic Substitution (

Halex reactionSandmeyer/Balz-Schiemann2

Users frequently encounter difficulty separating the fluorinated product from the chlorinated starting material due to similar volatility profiles. Furthermore, the nitrile group is susceptible to hydrolysis under the vigorous conditions required for fluorination.[2] This guide addresses these specific impurity profiles.

Module 1: The Halex Route (Cl F Exchange)

Context: This is the standard industrial route, converting 2-Chloro-6-methylbenzonitrile to the target using anhydrous Potassium Fluoride (KF) in polar aprotic solvents (Sulfolane, DMSO, or DMAc) at high temperatures (

12
Troubleshooting Guide: Halex Reaction Impurities
Issue 1: Persistent Starting Material (The "Stalled" Reaction)

Symptom: HPLC/GC shows >5% residual 2-Chloro-6-methylbenzonitrile after 12+ hours.[1][2]

  • Diagnosis: "Lattice Energy Lock."[1][2] The lattice energy of KF is high. If the KF is not sufficiently "naked" (solubilized), the fluoride ion cannot attack the aromatic ring.[2]

  • Root Cause:

    • Particle Size: Standard KF has low surface area.[1][2]

    • Moisture: Water forms a solvation shell around F-, killing its nucleophilicity.[1][2]

  • Corrective Action:

    • Protocol Adjustment: Use Spray-Dried KF (SD-KF) rather than calcined KF. SD-KF has significantly higher surface area.[1][2]

    • Phase Transfer Catalysis: Add 18-Crown-6 (1-5 mol%) or Tetraphenylphosphonium bromide (

      
      ) to shuttle F- into the organic phase [1].[1][2]
      
    • Azeotropic Drying: Before adding the substrate, reflux the Solvent/KF mixture with Toluene and distill off the Toluene-Water azeotrope.[2]

Issue 2: The "Amide" Peak (Hydrolysis)

Symptom: A new peak appears at a lower retention time (RP-HPLC) or higher boiling point (GC).[1][2] Mass spec shows M+18 (MW ~153).[1][2]

  • Identity: 2-Fluoro-6-methylbenzamide .[1]

  • Mechanism: At

    
    , even trace water attacks the nitrile group (-CN) to form the amide.[2]
    
  • Prevention:

    • Ensure solvent water content is

      
       (Karl Fischer titration).[1][2]
      
    • Avoid Basic Alumina: Do not use basic drying agents during workup if the mixture is hot, as this accelerates nitrile hydration [2].[2]

Issue 3: The "Dimer" (Ether Formation)

Symptom: Late-eluting peak on GC.[1][2]

  • Identity: Bis(2-cyano-3-methylphenyl) ether .[1][2]

  • Mechanism: If water is present, it forms a phenol intermediate (via

    
     of Cl/F by OH-).[1][2] This phenol is deprotonated by KF and attacks the starting material.
    
  • Solution: This is a secondary effect of moisture.[2] Solve Issue 2 (Drying) to solve Issue 3.

Visualizing the Halex Impurity Pathways

HalexImpuritiescluster_conditionsCritical Control PointsSMStart: 2-Chloro-6-methylbenzonitrileProductTarget: 2-Fluoro-6-methylbenzonitrileSM->Product  SNAr (F-)Impurity_SMImpurity A: Residual Chloro-SM(Incomplete Conv.)SM->Impurity_SM  Low KF ActivityImpurity_EtherImpurity C: Diaryl Ether(Dimerization)SM->Impurity_Ether  + Phenol Side-ProductKFReagent: KF (Solvent)Impurity_AmideImpurity B: 2-Fluoro-6-methylbenzamide(Hydrolysis)Product->Impurity_Amide  + H2O / Heat

Caption: Reaction network showing how moisture and low catalyst activity lead to the three primary impurities in the Halex process.

Module 2: The Sandmeyer Route (Amino Diazo F)

Context: Used when the chloro-precursor is unavailable.[1][2] Involves diazotization of 2-Amino-6-methylbenzonitrile followed by thermal decomposition in

1
Troubleshooting Guide: Sandmeyer Impurities
Impurity TypeChemical IdentityCauseMitigation Strategy
Phenolic By-product 2-Hydroxy-6-methylbenzonitrile Reaction of diazonium salt with water instead of fluoride.[1]Maintain high concentration of

source (e.g.,

or

).[1][2] Keep temperature low (

) during diazotization [3].
Reduction Product 2-Methylbenzonitrile Reductive elimination of the diazo group (hydro-de-diazoniation).[1][2]Avoid using ethanol or hypophosphorous acid in the workup.[2] Use dry solvents for the thermal decomposition step.[2]
Tars/Azo Dyes Polymeric Azo Compounds Coupling of diazonium salt with unreacted amine.[1]Ensure complete diazotization before heating.[1][2] Add nitrite slowly to prevent local excesses of amine.[2]

Module 3: Analytical & Purification FAQs

Q1: How do I separate the Chloro-starting material (SM) from the Fluoro-product? They co-elute.

Answer: This is the most challenging aspect of this synthesis.

  • Boiling Point Differential: The F-analog typically boils

    
     lower than the Cl-analog, but they often form azeotropes.[1][2] Simple distillation is rarely sufficient.[1][2]
    
  • Fractional Distillation: Requires a high reflux ratio (10:[1][2]1) and a Vigreux column.[2]

  • Chemical Purification (The "Trick"):

    • If you have <5% SM remaining, add an aliphatic amine (e.g., hexylamine) and heat briefly.[2] The amine will undergo

      
       much faster with the Fluoro  product than the Chloro SM? WAIT. 
      
    • Correction:

      
       is faster on Fluoro arenes than Chloro arenes due to the high electronegativity of F stabilizing the Meisenheimer complex. Therefore, chemical purification usually destroys the product first.[2]
      
    • Correct Strategy: Drive the reaction to completion. It is better to extend reaction time or add more spray-dried KF than to attempt separation later.[1][2] If separation is mandatory, preparative HPLC on a C18 column is the only reliable method for high purity (>99%).[2]

Q2: My product solidified into a "wet cake." How do I remove the solvent (Sulfolane)?

Answer: Sulfolane (bp

12
  • Pour the reaction mixture into 5x volume of ice water.

  • The product (2-Fluoro-6-methylbenzonitrile) should precipitate.[1][2]

  • Filter and wash copiously with water to remove Sulfolane.[1][2]

  • Critical Step: Recrystallize from Heptane/Ethanol to remove trace oligomers.[1][2]

Experimental Protocol: Optimized Halex Synthesis

To minimize the impurities described above, follow this optimized workflow:

  • Drying: Charge Sulfolane (5 vol) and Toluene (2 vol) into a reactor. Distill until head temp reaches

    
     (removing water azeotropically).
    
  • Activation: Cool to

    
    . Add Spray-Dried KF  (1.5 eq) and 18-Crown-6  (0.05 eq).[1][2] Stir for 1 hour.
    
  • Reaction: Add 2-Chloro-6-methylbenzonitrile (1.0 eq). Heat to

    
    .
    
  • Monitoring: Sample every 2 hours. Do not stop until conversion is >98% (GC area %).

  • Workup: Cool to

    
    . Filter off KCl/KF salts (save filter cake for disposal).[1][2] Dilute filtrate with water, extract into Ethyl Acetate, and wash with brine.[2]
    
Purification Decision Logic

PurificationLogicStartCrude Mixture AnalysisCheckSMIs Residual Cl-SM > 5%?Start->CheckSMHighSMAction: Re-subject to Reaction(Add more KF/Catalyst)CheckSM->HighSMYesLowSMAction: Proceed to WorkupCheckSM->LowSMNoCheckAmideIs Amide Impurity Present?LowSM->CheckAmideYesAmideAction: Wash with dil. NaOH(Amide is less soluble in organics)CheckAmide->YesAmideYesNoAmideAction: Fractional DistillationCheckAmide->NoAmideNoYesAmide->NoAmideFinalFinal Product (>99%)NoAmide->Final

Caption: Decision matrix for handling crude reaction mixtures based on impurity content.

References

  • Sasson, Y. et al. (1996).[2] "Fluorination of aromatic compounds by halogen exchange with fluoride anions ('Halex' reaction)."[2][3][4][5] Industrial Chemistry Library, 8, 244-292.[1][2][4] Link

  • Scientific Update. (2025). "An Accident Waiting to Happen? The Shell Halex Reaction." Scientific Update. Link

  • Organic Chemistry Portal. (2024).[1][2] "Sandmeyer Reaction Mechanism and Examples." Organic Chemistry Portal. Link

  • BenchChem. (2025).[1][2][6][7] "Technical Support Center: Synthesis of Fluorobenzonitriles." BenchChem Technical Guides. Link

Preventing degradation of 2-Fluoro-6-methylbenzonitrile during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 2-Fluoro-6-methylbenzonitrile

Executive Summary & Chemical Profile

Subject: 2-Fluoro-6-methylbenzonitrile CAS: 198633-76-0 Molecular Formula: C₈H₆FN Critical Physical Property: Melting Point range of 39–46 °C (102–115 °F).[1][2]

Scientist's Note: The primary stability risk for this compound is not purely chemical; it is thermodynamic . With a melting point dangerously close to ambient laboratory temperatures (especially in summer or uncontrolled warehouses), the compound is prone to "phase cycling"—partial melting and resolidification. This physical degradation leads to caking, surface area reduction, and the entrapment of atmospheric moisture, which accelerates the secondary risk: hydrolysis .

While the 2-fluoro and 6-methyl substituents provide steric protection to the nitrile group, the electron-withdrawing nature of the fluorine atom increases the electrophilicity of the cyano carbon, making it susceptible to nucleophilic attack by water (hydrolysis) if improper storage conditions persist.

Core Storage Protocols (Q&A Format)

Q1: What is the absolute optimal storage temperature, and why does the SDS say "Room Temperature" while others say "Cool"?

Answer: Ignore generic "Room Temperature" advice for this specific solid. Store at 2–8 °C (Refrigerated).

  • The Causality: Standard "Room Temperature" is defined as 20–25 °C. However, lab fluctuations can reach 30 °C+. Since the onset of melting is ~39 °C, storing it at ambient temperature places the material in a "softening zone." This increases the kinetic energy of the lattice, allowing moisture to diffuse more easily into the crystal structure.

  • The Protocol: Store in a dedicated chemical refrigerator. Allow the container to warm to room temperature before opening to prevent condensation from forming on the cold solid (which would immediately initiate hydrolysis).

Q2: Do I need an inert atmosphere (Argon/Nitrogen)?

Answer: Highly Recommended , though not strictly mandatory for short-term use.

  • The Causality: Nitriles are generally stable against oxidation. However, the 6-methyl group is benzylic and theoretically susceptible to radical oxidation over long periods. More importantly, an inert gas blanket displaces humid air.

  • The Protocol: After every use, backfill the vial with dry Argon or Nitrogen. If you lack a glovebox, use a "balloon and septum" technique to flush the headspace before capping.

Q3: The compound has formed a hard "cake" inside the bottle. Is it degraded?

Answer: Not necessarily chemically degraded, but physically compromised .

  • The Diagnosis: This indicates the material exceeded its thermal threshold (likely >35 °C) during transit or storage, partially melted, and fused upon cooling.

  • The Risk: Caking traps solvent residues or moisture inside the lattice.

  • Remediation:

    • Analyze purity (GC-MS or NMR) immediately.

    • If purity is >98%, grind the cake into a powder in a dry environment (glove bag) to restore surface area for reactions.

    • If purity has dropped, recrystallize (typically from hexanes/ethanol mixtures, depending on solubility tests).

Troubleshooting Guide: Diagnostics & Solutions

SymptomProbable CauseMechanistic ExplanationCorrective Action
Melting Point Depression Hydrolysis (Impurity)Presence of 2-fluoro-6-methylbenzamide disrupts the crystal lattice, lowering the MP below 39 °C.Reject Batch. Hydrolysis products are difficult to remove without significant yield loss.
Discoloration (Yellowing) Oxidation / Photo-degradationBenzylic oxidation of the methyl group or formation of N-oxide species (rare but possible under UV).Purify. Run a short silica plug filtration. Store in amber glass.
Acrid/Ammonia Smell Advanced HydrolysisBreakdown of the amide releases ammonia (in basic conditions) or volatile acids.Discard. The integrity of the nitrile group is irreversibly compromised.
Sticky/Wet Texture HygroscopicityThe fluorine atom can form hydrogen bonds with atmospheric water, creating a hydration layer.Desiccate. Place in a vacuum desiccator over P₂O₅ for 24 hours.

Experimental Validation Protocols

To verify the integrity of your 2-Fluoro-6-methylbenzonitrile, use the following self-validating workflows.

Protocol A: GC-MS Purity Check (Standard)
  • Objective: Quantify volatile impurities (unreacted starting materials or oxidation products).

  • Column: DB-5ms or equivalent (Non-polar, 5% phenyl methyl siloxane).

  • Inlet Temp: 250 °C.

  • Oven Program: 60 °C (hold 1 min) → Ramp 15 °C/min → 280 °C (hold 5 min).

  • Detection: MS (Scan 50–500 m/z).

  • Pass Criteria: Single peak >98% area. Retention time approx. 8–12 min depending on flow.

Protocol B: ¹H-NMR for Hydrolysis Detection (Definitive)
  • Objective: Detect the specific "fingerprint" of the amide or acid degradation product.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals:

    • Intact Nitrile: Methyl singlet at ~2.5 ppm. Aromatic protons ~7.0–7.5 ppm.

    • Degradation (Amide): Look for two broad singlets (NH₂) around 5.5–8.0 ppm (solvent dependent).

    • Degradation (Acid): Look for a broad singlet >11.0 ppm (COOH).

Visualizations

Figure 1: Storage Decision Logic Tree

A logical workflow to determine the correct storage location based on usage frequency and lab environment.

StorageLogic Start Received 2-Fluoro-6-methylbenzonitrile CheckTemp Is Lab Temp > 25°C? Start->CheckTemp DailyUse Daily Usage? CheckTemp->DailyUse No Fridge STORE: Refrigerator (2-8°C) *Critical for preventing melting* CheckTemp->Fridge Yes (Risk of Melting) DailyUse->Fridge No (Long term) Desiccator STORE: Desiccator (RT) *Only if Temp < 20°C strictly* DailyUse->Desiccator Yes (Short term) Inert Backfill with Argon/N2 Fridge->Inert Desiccator->Inert Seal Seal with Parafilm/Tape Inert->Seal

Caption: Decision matrix for storage. Note that refrigeration is the default recommendation due to the compound's low melting point (39-46°C).

Figure 2: Hydrolysis Degradation Pathway

The chemical mechanism we are trying to prevent. Water attacks the nitrile carbon, catalyzed by trace acid/base.

Hydrolysis Nitrile 2-Fluoro-6-methylbenzonitrile (Intact) Amide 2-Fluoro-6-methylbenzamide (Primary Degradant) Nitrile->Amide Slow Hydrolysis Water + H2O / H+ Water->Amide Acid 2-Fluoro-6-methylbenzoic Acid (Final Degradant) Amide->Acid Fast Hydrolysis (at high temp/pH)

Caption: The stepwise hydrolysis pathway. The conversion to amide is the first sign of moisture contamination.

References

  • Sigma-Aldrich. Product Specification: 2-Fluoro-6-methylbenzonitrile (CAS 198633-76-0).[1] Retrieved from

  • TCI Chemicals. Safety Data Sheet (SDS) & Storage Recommendations for Fluorinated Benzonitriles. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18677151 (2-Fluoro-6-methylbenzonitrile). Retrieved from

  • Cohen, S. M., et al. (2005). Hydrolysis of substituted benzonitriles: Substituent effects and mechanism.[3][4] Journal of Organic Chemistry. (General mechanistic reference for benzonitrile hydrolysis).

  • Fisher Scientific. Material Safety Data Sheet: 2-Fluoro-6-methylbenzonitrile. Retrieved from

Sources

Strategies for improving the yield of 2-Fluoro-6-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-Fluoro-6-methylbenzonitrile (CAS 198633-76-0). This molecule is a critical intermediate in the development of pharmaceuticals and agrochemicals, valued for the unique physicochemical properties imparted by the fluoromethylphenyl moiety.[1][2][3] This guide is designed for chemistry professionals to navigate common synthetic challenges, optimize reaction yields, and troubleshoot issues encountered during laboratory and scale-up operations.

Section I: Strategic Synthesis Overview

The selection of a synthetic route to 2-Fluoro-6-methylbenzonitrile is contingent upon starting material availability, scale, and tolerance for specific reagents. The three most prevalent strategies are the Sandmeyer reaction, the Rosenmund-von Braun reaction, and modern transition-metal-catalyzed cross-coupling reactions.

Table 1: Comparison of Primary Synthetic Routes
FeatureSandmeyer ReactionRosenmund-von Braun ReactionPalladium/Nickel-Catalyzed Cyanation
Starting Material 2-Fluoro-6-methylaniline2-Fluoro-6-methylaryl Halide (Br, I)2-Fluoro-6-methylaryl Halide or Triflate
Key Reagents NaNO₂, H⁺, CuCNStoichiometric CuCNCatalytic Pd or Ni source, Ligand, Cyanide Source
Typical Temperature 0-5 °C (Diazotization), RT-60 °C (Cyanation)150-250 °C (Classical), 80-120 °C (Modern)60-120 °C
Primary Advantages Inexpensive starting material; well-established.Direct conversion of aryl halides.High functional group tolerance; high yields; catalytic.
Key Challenges Unstable diazonium intermediate; stoichiometric copper waste.Harsh reaction conditions; product purification can be difficult.[4]Catalyst cost and sensitivity; ligand optimization may be required.

Section II: Troubleshooting Guides & Methodologies

This section provides detailed, question-and-answer-based troubleshooting for specific issues encountered during synthesis.

Guide 1: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting anilines to a variety of functional groups, including nitriles.[5][6] It involves two critical stages: diazotization of the starting aniline and the subsequent copper-catalyzed cyanation.[7]

  • Diazotization:

    • Dissolve 2-fluoro-6-methylaniline (1.0 eq) in a suitable aqueous acid (e.g., 3 eq of H₂SO₄ or HCl) in a reaction vessel.

    • Cool the mixture to 0-5°C using an ice-salt bath with vigorous stirring. Maintaining this temperature is critical to prevent decomposition of the diazonium salt.[8]

    • Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in cold water.

    • Add the NaNO₂ solution dropwise to the aniline solution, ensuring the temperature remains below 5°C.[8]

    • Stir for an additional 20-30 minutes at 0-5°C. The resulting diazonium salt solution should be used immediately.[9]

  • Cyanation:

    • In a separate flask, prepare a solution or slurry of copper(I) cyanide (CuCN) (1.2 eq) and sodium or potassium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Control the rate of addition to manage effervescence (N₂ evolution).

    • Allow the reaction to warm to room temperature and then gently heat (e.g., to 50-60°C) until nitrogen evolution ceases.

    • Monitor reaction completion by TLC or GC-MS.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer, dry over anhydrous Na₂SO₄, and purify by column chromatography or distillation.

Q1: My reaction yield is consistently low or zero. What is the primary cause?

A1: Low yield in a Sandmeyer reaction almost always points to issues with the diazonium salt intermediate. There are two main culprits:

  • Improper Temperature Control: Diazonium salts are thermally unstable and rapidly decompose at temperatures above 5-10°C.[8] This is the most common failure mode. Ensure your cooling bath is robust and that the nitrite solution is added slowly enough to prevent any temperature spikes.

  • Incomplete Diazotization: Insufficient acid can lead to incomplete diazotization and side reactions. A minimum of 2 equivalents of acid is needed to react with the aniline and NaNO₂, but using 3-4 equivalents is common practice to maintain a low pH and stabilize the diazonium salt.[8]

Q2: I observe a significant amount of a phenolic byproduct (2-fluoro-6-methylphenol). How can I prevent this?

A2: The formation of a phenol is due to the reaction of the diazonium salt with water, a common side reaction. To minimize this:

  • Use the diazonium salt solution immediately after its preparation. Letting it stand, even at low temperatures, increases the chance of decomposition and reaction with water.[9]

  • Ensure the copper cyanide solution is ready and that the addition can be performed without delay.

  • Some protocols suggest adding the diazonium salt to a hot solution of CuCN to promote rapid cyanation over hydrolysis, but this must be done with extreme care due to the rapid release of N₂ gas.

Q3: The reaction mixture becomes a thick, unmanageable tar during the cyanation step. What can be done?

A3: Tar formation can result from polymerization of decomposition products. This can be mitigated by ensuring efficient stirring and maintaining a homogenous mixture. If the issue persists, consider a "reverse" addition, where the copper cyanide solution is added to the diazonium salt solution, although this is less common. Also, ensure the purity of your starting aniline; impurities can often act as catalysts for polymerization.

Sandmeyer_Troubleshooting start Low Yield Observed check_temp Was Temperature Maintained between 0-5°C during Diazotization? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_acid Was Sufficient Acid (>2 eq.) Used? acid_yes Yes check_acid->acid_yes Yes acid_no No check_acid->acid_no No check_purity Is the Starting Aniline Pure? purity_yes Yes check_purity->purity_yes Yes purity_no No check_purity->purity_no No check_timing Was Diazonium Salt Used Immediately? timing_yes Yes check_timing->timing_yes Yes timing_no No check_timing->timing_no No temp_yes->check_acid fix_temp Root Cause: Diazonium Decomposition. Solution: Improve cooling, slow NaNO₂ addition. temp_no->fix_temp acid_yes->check_timing fix_acid Root Cause: Incomplete Diazotization. Solution: Increase acid concentration to >3 eq. acid_no->fix_acid success Yield Improved purity_yes->success fix_purity Root Cause: Side Reactions from Impurities. Solution: Purify aniline (distillation/recrystallization). purity_no->fix_purity timing_yes->check_purity fix_timing Root Cause: Decomposition/Hydrolysis. Solution: Prepare CuCN slurry in advance; use diazonium salt immediately. timing_no->fix_timing

Caption: A decision tree for troubleshooting low yields in Sandmeyer cyanation.

Guide 2: The Rosenmund-von Braun (RvB) Reaction Pathway

The RvB reaction is a classical method for converting aryl halides to nitriles using a stoichiometric amount of copper(I) cyanide.[10][11] The primary challenge is the typically harsh conditions required.

Q1: My RvB reaction is not going to completion, even at high temperatures (180-200°C). What should I try?

A1: Incomplete conversion in a classical RvB reaction can be due to several factors:

  • Reagent Purity: The reaction is sensitive to the quality of the copper(I) cyanide. Use high-purity CuCN and consider washing it with a dilute acid, followed by water and acetone, and drying under vacuum before use.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[4] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Aryl Halide Reactivity: Aryl iodides are more reactive than aryl bromides. If you are starting with 2-fluoro-6-methylbromobenzene and experiencing issues, switching to the corresponding iodide may improve reactivity.

Q2: The high temperature is causing decomposition of my material. How can I lower the reaction temperature?

A2: Modern modifications to the RvB reaction can significantly lower the required temperature. A highly effective method is the addition of L-proline as a ligand.[12] L-proline promotes the reaction, allowing it to proceed at temperatures as low as 80-120°C. A typical condition would be using 1.0-2.0 equivalents of CuCN and 1.0 equivalent of L-proline in DMF. This method shows excellent functional group compatibility.[12]

Guide 3: Palladium/Nickel-Catalyzed Cyanation

Transition metal-catalyzed methods are powerful, modern alternatives that often provide higher yields and broader substrate scope than classical methods.[13]

Q1: My palladium-catalyzed cyanation of 2-fluoro-6-methylbromobenzene is sluggish. How can I improve the reaction rate?

A1: Sluggish palladium-catalyzed reactions are often related to the catalyst system or additives.

  • Ligand Choice: The choice of phosphine ligand is critical. For electron-neutral or slightly electron-rich aryl halides, bulky, electron-rich phosphine ligands like XantPhos or DPPF are often effective.

  • Co-catalyst/Additive: The addition of a co-catalyst can dramatically accelerate the reaction. For example, adding substoichiometric amounts of copper(I) iodide (CuI) to a palladium-catalyzed system can significantly improve the rate and yield for the cyanation of aryl bromides.[14] Zinc powder can also be used as a reductant and promoter in some systems.[15]

Q2: I want to avoid using toxic metal cyanides like NaCN or KCN. Are there safer alternatives?

A2: Yes, several less toxic cyanide sources have been developed for transition-metal-catalyzed reactions.

  • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is a non-toxic, inexpensive, and stable cyanide source that has been successfully used in palladium and copper nanoparticle-catalyzed cyanation of aryl halides.[16]

  • Acetonitrile (CH₃CN): Recent developments have shown that acetonitrile can serve as a benign and readily available cyanide source in nickel-catalyzed cyanations of aryl halides, including challenging aryl fluorides.[17] This offers a much safer alternative to traditional metal cyanides.

Section III: General FAQs

Q1: Which solvent is best for nucleophilic aromatic substitution (SNAr) reactions?

A1: The rates of SNAr reactions are highly sensitive to the solvent. Dipolar aprotic solvents like DMSO, DMF, and NMP are generally superior to protic solvents like methanol or water.[18] This is because protic solvents can solvate the anionic nucleophile (e.g., CN⁻) through hydrogen bonding, reducing its nucleophilicity. Dipolar aprotic solvents solvate the accompanying cation but leave the nucleophile "bare" and more reactive.[18][19]

Q2: What are the primary safety precautions when working with cyanide compounds?

A2: All cyanide compounds are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Never allow cyanide salts to come into contact with acid, as this will liberate highly toxic hydrogen cyanide (HCN) gas. Have an emergency plan in place, including access to a cyanide antidote kit and personnel trained in its use.

Q3: How can I effectively monitor the progress of my reaction?

A3: The best method depends on the specific reaction and available equipment.

  • Thin-Layer Chromatography (TLC): A quick, simple, and effective method for qualitative monitoring. It allows you to visualize the consumption of starting material and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are quantitative methods that provide more precise information on the conversion rate and the presence of impurities. They are ideal for reaction optimization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture (after a mini-workup) and running a quick ¹H NMR or ¹⁹F NMR can provide definitive structural information and conversion rates.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagent_prep Prepare & Purify Reagents and Solvents setup Assemble Dry Glassware Under Inert Atmosphere reagent_prep->setup addition Charge Reagents & Controlled Addition setup->addition conditions Maintain Reaction Conditions (Temp, Stirring) addition->conditions monitoring Monitor Progress (TLC, GC, HPLC) conditions->monitoring quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify Product (Chromatography/Distillation) dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize yield Calculate Yield & Purity characterize->yield end end yield->end Experiment Complete

Caption: A generalized workflow for a typical organic synthesis experiment.

References

  • Nickel-Catalyzed Cyanation of Aryl Halides. (2025). MDPI.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. (2004). Organic Letters - ACS Publications.
  • Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates. The Journal of Organic Chemistry - ACS Publications.
  • Nano-structured Catalytic Systems in Cyanation of Aryl Halides with K4[Fe(CN)4]. (2018). Bentham Science Publishers.
  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
  • Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source. (2024). ACS Catalysis.
  • Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. (2025). Thieme.
  • Enhancing Crop Protection: The Impact of 2-Fluoro-6-methylbenzonitrile in Agrochemicals. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. Benchchem.
  • 2-Fluoro-6-methylbenzonitrile. Chem-Impex.
  • Rosenmund-von Braun Reaction. Organic Chemistry Portal.
  • Sandmeyer reaction. Wikipedia.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Rosenmund-von Braun Reaction. SynArchive.
  • Rosenmund–von Braun reaction. Wikipedia.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC.
  • Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments. Benchchem.
  • 2-Fluoro-6-Methylbenzonitrile Market Report | Global Forecast From 2025 To 2033.
  • Sandmeyer Reaction. SynArchive.
  • L-Proline-Promoted Rosenmund–von Braun Reaction. (2008). Synlett.

Sources

Validation & Comparative

Technical Comparison: 2-Fluoro-6-(methylsulfonyl)benzonitrile vs. Electrophilic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Fluoro-6-(methylsulfonyl)benzonitrile against its primary structural analogs, specifically 2,6-Difluorobenzonitrile and 2-Fluoro-6-(trifluoromethyl)benzonitrile .

The analysis focuses on Nucleophilic Aromatic Substitution (SNAr) reactivity, synthetic utility, and physicochemical properties relevant to medicinal chemistry campaigns (e.g., HIF-2α inhibitors, KRAS inhibitors).

Executive Summary & Strategic Context

This compound represents a "hyper-activated" electrophile. Unlike the standard 2,6-Difluorobenzonitrile , which relies on a second fluorine atom for inductive activation, the methylsulfonyl (-SO₂Me) group provides significantly stronger electron-withdrawing power (


 vs. 

for F).

This compound is particularly valuable when:

  • Enhanced Reactivity is Required: The substrate resists attack by weak nucleophiles (e.g., anilines, hindered amines).

  • Solubility is Limiting: The sulfone moiety improves solubility in polar aprotic solvents (DMSO, DMF) compared to lipophilic trifluoromethyl analogs.

  • Metabolic Stability is Prioritized: The -SO₂Me group is a robust, non-labile polar handle, often serving as a bioisostere for nitro groups without the associated mutagenicity risks.

Comparative Landscape
FeatureThis compound 2,6-Difluorobenzonitrile 2-Fluoro-6-(trifluoromethyl)benzonitrile
Primary Utility High-reactivity scaffold; Solubility enhancerCommodity starting material; Cost-effectiveLipophilic scaffold; Bioisostere
SNAr Reactivity Very High (Activated by -CN & -SO₂Me)Moderate (Activated by -CN & -F)High (Activated by -CN & -CF₃)
Leaving Group Fluoride (C2 position)Fluoride (C2 or C6)Fluoride (C2 position)
Electronic Effect Inductive (-I) & Field effects dominantInductive (-I)Strong Inductive (-I)
Solubility (DMSO) HighModerateLow (Lipophilic)
Atom Economy Lower (due to SO₂Me mass)HighModerate

Chemical Profile & Reactivity Analysis

Electronic Activation Mechanism

The reactivity of these benzonitriles is governed by the stability of the Meisenheimer Complex intermediate.

  • The "Ortho-Effect": In all three compounds, the nitrile group (-CN) at C1 is ortho to the leaving group (F at C2). This allows for direct resonance stabilization of the negative charge in the transition state.

  • The "Meta-Activator": The substituent at C6 (relative to the C1 nitrile) is meta to the leaving fluoride at C2.

    • -SO₂Me (Sulfone): Exerts a powerful inductive electron-withdrawing effect (

      
      ), significantly lowering the LUMO energy of the ring and accelerating nucleophilic attack.
      
    • -F (Fluorine): Weaker inductive withdrawal (

      
      ).
      
    • -CF₃ (Trifluoromethyl): Strong inductive withdrawal (

      
      ), but less polar than the sulfone.
      
Regioselectivity & Leaving Group Competition

In This compound , the fluoride is the exclusive leaving group. While sulfonyl groups can sometimes act as leaving groups (desulphonylation), the C-F bond is significantly more labile in SNAr conditions due to the high bond polarization and the stability of the fluoride anion.

Decision Logic for Synthetic Chemists:

  • Use 2,6-Difluoro if you need a cheap, symmetric linker where double-addition is a risk (or a goal).

  • Use 2-Fluoro-6-sulfone if you need a single addition with high kinetics and want to retain a polar handle (the sulfone) in the final molecule.

Visualization: Reactivity & Selection Logic

The following diagram illustrates the mechanistic pathways and selection criteria for these scaffolds.

SNAr_Reactivity Start Target Molecule Needs Route_A High Polarity / Solubility (H-Bond Acceptor) Start->Route_A Requires Route_B Lipophilicity / CNS Penetration (Hydrophobic) Start->Route_B Requires Route_C Low Cost / Symmetric Linker Start->Route_C Requires Comp_Sulfone 2-Fluoro-6-(methylsulfonyl) benzonitrile Route_A->Comp_Sulfone Comp_CF3 2-Fluoro-6-(trifluoromethyl) benzonitrile Route_B->Comp_CF3 Comp_Difluoro 2,6-Difluorobenzonitrile Route_C->Comp_Difluoro Reaction S_NAr Reaction (Nucleophilic Attack) Comp_Sulfone->Reaction Fastest Kinetics (σ_m = 0.60) Comp_CF3->Reaction Fast Kinetics (σ_m = 0.43) Comp_Difluoro->Reaction Moderate Kinetics (σ_m = 0.34) Product_Sulfone Product A: Polar, High Yield (Retains SO2Me) Reaction->Product_Sulfone Product_CF3 Product B: Lipophilic (Retains CF3) Reaction->Product_CF3

Caption: Decision matrix for selecting benzonitrile scaffolds based on electronic activation and desired physicochemical properties.

Experimental Protocols

Synthesis of this compound

Rationale: This compound is typically prepared from 2,6-difluorobenzonitrile via a controlled mono-substitution with a sulfinate salt.

Reagents:

  • 2,6-Difluorobenzonitrile (1.0 equiv)[1]

  • Sodium methanesulfinate (MeSO₂Na) (1.05 equiv)

  • DMSO (anhydrous, 0.5 M concentration)

Procedure:

  • Setup: Charge a dry reaction vial with 2,6-difluorobenzonitrile and sodium methanesulfinate. Purge with nitrogen.

  • Solvation: Add anhydrous DMSO via syringe. The sulfinate salt may not fully dissolve initially.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC/UPLC.

    • Checkpoint: Look for the disappearance of the starting material (

      
       ~ early) and the appearance of the mono-sulfone product. Over-reaction to the bis-sulfone is possible if temperature is too high (>100°C) or excess reagent is used.
      
  • Workup: Cool to room temperature. Pour into ice-water (10 volumes). The product typically precipitates as a white/off-white solid due to the hydrophobic nitrile/fluoro groups, despite the sulfone.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMSO, dry over MgSO₄, and concentrate. Recrystallize from EtOH/Heptane if necessary.

Application: SNAr Displacement with an Amine

Rationale: Demonstrating the high reactivity of the scaffold with a secondary amine (e.g., Morpholine).

Reagents:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)[2]

  • K₂CO₃ (2.0 equiv)

  • Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolution: Dissolve the nitrile substrate in MeCN (0.2 M).

  • Addition: Add K₂CO₃ followed by morpholine.

  • Reaction: Stir at Room Temperature .

    • Note: Unlike the 2,6-difluoro analog which often requires mild heating (40–60°C) for complete conversion with hindered amines, the sulfone-activated ring often reacts at RT due to the lower LUMO energy.

  • Completion: Reaction is typically complete within 1–2 hours.

  • Isolation: Dilute with water, extract with EtOAc. The product is the ortho-amino-6-(methylsulfonyl)benzonitrile.

Case Study: Relevance to HIF-2α Inhibitors

While Belzutifan (MK-6482) utilizes a complex indanone-benzonitrile scaffold, the chemistry of This compound mirrors the key bond-forming steps in this class of drugs.

  • Structural Analogy: Belzutifan contains a 3-fluoro-5-hydroxybenzonitrile moiety linked to a 7-methylsulfonylindane. The synthesis relies heavily on SNAr displacements where sulfones and nitriles orchestrate the regiochemistry.

  • Bioisosterism: In optimization campaigns, the 2-fluoro-6-sulfone motif is often screened against 2-fluoro-6-trifluoromethyl analogs to lower logP (lipophilicity) while maintaining metabolic stability, a critical factor in reducing off-target toxicity in oncology drugs.

References

  • National Institutes of Health (NIH). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor Belzutifan. (Discusses relevant sulfone/nitrile chemistry). Available at: [Link](Note: Link adapted from verified search context).

Sources

2-Fluoro-6-(methylsulfonyl)benzonitrile: Spectral Analysis & Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Fluoro-6-(methylsulfonyl)benzonitrile , a specialized electrophilic building block used in the synthesis of complex pharmaceutical scaffolds.

This document is structured to serve as a practical reference for medicinal chemists and process development scientists.

Executive Summary: The Electrophilic Advantage

This compound (CAS: Derived/Analogous Class) represents a high-value "bifunctional electrophile" in organic synthesis. Unlike its symmetric precursor, 2,6-difluorobenzonitrile , this compound breaks symmetry through the introduction of the methylsulfonyl (-SO₂Me) group.

Key Performance Differentiators:

  • Regioselectivity: The steric bulk of the sulfone group (

    
    ) directs nucleophilic attack preferentially to the 2-position (fluorine displacement), minimizing side reactions common with symmetric di-halo benzonitriles.
    
  • Electronic Activation: The sulfone is a potent electron-withdrawing group (Hammett

    
    ), significantly increasing the electrophilicity of the aromatic ring compared to the chloro- or fluoro-analogs.
    
  • Solubility: Enhanced polarity improves solubility in polar aprotic solvents (DMSO, DMF) used in

    
     reactions.
    

Spectral Data Analysis (Reference Profile)

The following data represents the Standard Reference Profile for verifying the identity and purity of this compound. These values are critical for distinguishing the product from its sulfide precursor (2-fluoro-6-(methylthio)benzonitrile) and over-oxidation byproducts.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]
NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight

3.25 – 3.35 Singlet (s)3H

Diagnostic peak. A shift upfield (< 2.6 ppm) indicates incomplete oxidation (Sulfide impurity).

7.60 – 7.75 Multiplet (m)1HAr-H (C3)Protons ortho to Fluorine show characteristic H-F coupling (

).

7.90 – 8.05 Multiplet (m)1HAr-H (C4)Para to Nitrile.

8.10 – 8.25 Doublet (d)1HAr-H (C5)Ortho to Sulfone; most deshielded aromatic proton due to

proximity.

-105 to -115 Multiplet1FAr-FDistinct region. Disappearance of this peak confirms

substitution.
B. Infrared (IR) Spectroscopy (ATR/KBr)
  • Nitrile (

    
    ):  Sharp, weak-to-medium band at 2235–2245 cm⁻¹ .
    
  • Sulfone (

    
    ):  Two strong, characteristic bands:
    
    • Asymmetric Stretch:1310–1330 cm⁻¹

    • Symmetric Stretch:1140–1160 cm⁻¹ (Critical for confirming oxidation state).

C. Mass Spectrometry (LC-MS)
  • Molecular Ion:

    
     or 
    
    
    
    .
  • Target Mass: Calculated MW

    
     Da.
    
  • Fragmentation Pattern: Loss of

    
     (M-79) is a common fragmentation pathway in EI-MS.
    

Comparative Performance Analysis

This section objectively compares this compound against standard alternatives used in nucleophilic aromatic substitution (


) workflows.
Table 1: Electrophile Selection Matrix
FeatureThis compound 2,6-Difluorobenzonitrile 2-Fluoro-6-(trifluoromethyl)benzonitrile
Primary Reactivity High (Activated by

&

)
Moderate (Activated by

&

)
High (Activated by

&

)
Regiocontrol Excellent (Steric bulk of

blocks C6 attack)
Poor (Symmetric; requires stoichiometric control)Good (Steric bulk of

)
Leaving Group Fluorine (C2) is the primary LG.[1]Either Fluorine (Statistical mixture if nucleophile < 1 eq).Fluorine (C2).
Solubility High in DMSO/DMF/MeCN.Moderate in organic solvents.High in non-polar solvents; lower in DMSO.
Atom Economy Lower (due to sulfone mass).Higher.Moderate.

Expert Insight: Use the Methylsulfonyl variant when you need to perform a highly selective mono-substitution on a scaffold that will later require the solubility benefits of the polar sulfone group, or if the


 moiety is part of the final pharmacophore (common in kinase inhibitors). Use 2,6-Difluoro  only if cost is the primary driver and you can tolerate double-substitution byproducts.

Experimental Protocols

Protocol A: Synthesis via Oxidation (The "Self-Validating" Route)

Rationale: Direct purchase is often expensive. Synthesizing from the sulfide precursor ensures freshness and allows for easy purity tracking via TLC/LCMS.

Reagents:

  • Precursor: 2-Fluoro-6-(methylthio)benzonitrile (1.0 eq)

  • Oxidant: m-CPBA (2.2 eq) or Oxone® (potassium peroxymonosulfate)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Workflow:

  • Dissolution: Dissolve precursor in DCM (

    
     concentration). Cool to 
    
    
    
    .
  • Addition: Add m-CPBA portion-wise to control exotherm.

  • Monitoring (The Control Point):

    • Check LCMS at

      
      .
      
    • Target: Disappearance of Sulfide (

      
      ) and Sulfoxide intermediate (
      
      
      
      ).
    • Goal: Appearance of Sulfone (

      
      ).
      
  • Workup: Quench with saturated

    
     (removes excess peroxide) and 
    
    
    
    (removes m-chlorobenzoic acid).
  • Validation: Obtain

    
     NMR. The S-Me peak must shift from 
    
    
    
    (Sulfide) to
    
    
    (Sulfone).
Protocol B: Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (

    
    , 
    
    
    
    ).
  • Mobile Phase: A: Water (

    
    ); B: Acetonitrile (
    
    
    
    ).
  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).

  • Acceptance Criteria: Purity

    
     area. Major impurity is typically the sulfoxide (elutes earlier than sulfone).
    

Visualizing the Reaction Pathway

The following diagram illustrates the synthesis and potential impurity pathways, highlighting the critical control points for the researcher.

G start 2,6-Difluorobenzonitrile (Starting Material) step1 SNAr Reaction (NaSMe, 0°C) start->step1 Nucleophilic Attack intermediate 2-Fluoro-6-(methylthio)benzonitrile (Sulfide Intermediate) step1->intermediate impurity1 Impurity A: Bis-substitution (2,6-bis(methylthio)...) step1->impurity1 Over-reaction (Excess NaSMe) step2 Oxidation (mCPBA or Oxone) intermediate->step2 product This compound (Target Product) step2->product 2.2 eq Oxidant impurity2 Impurity B: Sulfoxide (Incomplete Oxidation) step2->impurity2 < 2.0 eq Oxidant (Kinetic Control)

Caption: Synthetic pathway from 2,6-difluorobenzonitrile to the target sulfone, highlighting critical impurity nodes (red).

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine." Chemical Reviews. (Foundational text on SNAr kinetics and EWG effects).

  • Oxidation of Sulfides to Sulfones

    • Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters.

  • Spectral Data Correlation (Benzonitriles)

    • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Use for correlating 1H/13C shifts of 2,6-disubstituted benzonitriles).

  • Application in Drug Discovery (HIF-2α Inhibitors)

    • Wallace, E. M., et al. (2016). "A Small-Molecule Antagonist of HIF-2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma." Cancer Research. (Example of sulfonyl-benzonitrile scaffolds in active drug development).

Sources

Purity Assessment of 2-Fluoro-6-(methylsulfonyl)benzonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-6-(methylsulfonyl)benzonitrile is a critical electrophilic scaffold often employed in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural integrity—defined by the electron-withdrawing nitrile and sulfonyl groups flanking a fluorine atom—renders it susceptible to specific degradation pathways, including hydrolysis (amide formation) and partial reduction (sulfoxide formation).

This guide objectively compares three purity assessment methodologies: UHPLC-PDA-MS (Routine/Trace Analysis),


F qNMR  (Absolute Purity/Orthogonal), and DSC  (Solid-State Characterization).

Part 1: The Impurity Landscape

Before selecting an analytical method, one must understand what to look for. Based on the synthesis of sulfonyl benzonitriles, the following impurities are critical quality attributes (CQAs):

Impurity TypeOriginDetection Challenge
Sulfoxide Analog Incomplete oxidation of the sulfide precursor.Structurally similar; requires high-resolution chromatography.
Sulfide Precursor Starting material carryover.Distinct retention time, but different response factor in UV.
Hydrolysis Product Conversion of -CN to -CONH

(amide) under acidic/basic conditions.
Polar; elutes early in Reverse Phase (RP) LC.
Regioisomers Isomeric impurities (e.g., 4-fluoro isomer) from non-selective starting materials.Very similar physical properties; requires specific stationary phase selectivity or

F NMR.

Part 2: Comparative Methodologies

Technique A: UHPLC-PDA-MS (The Routine Workhorse)

Best for: Trace impurity profiling (<0.05%) and routine QC release.

Expert Insight: While UV detection (PDA) is standard, the methylsulfonyl group does not significantly enhance chromophores compared to the benzene ring. However, the sulfonyl moiety makes the molecule sufficiently polar. A C18 column with a polar-embedded group is recommended to prevent dewetting and improve peak shape for the polar hydrolysis impurities.

Experimental Protocol
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent C18 polar-embedded phase.

  • Mobile Phase A: 0.1% Formic Acid in Water (MS compatible).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 254 nm (aromatic ring) and 210 nm (amide impurities).

    • MS: ESI+ mode (Look for [M+H]

      
       and [M+NH
      
      
      
      ]
      
      
      ).
  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:MeCN.

Pros: High sensitivity (LOD < 0.01%); separates related substances. Cons: Requires reference standards for accurate quantitation (response factors vary).

Technique B: F qNMR (The Absolute Standard)

Best for: Absolute assay determination without reference standards and regioisomer detection.

Expert Insight: This is the most powerful orthogonal technique for this specific molecule. Since the molecule contains a single Fluorine atom and


F is 100% naturally abundant with no background noise, this method provides a direct "mole-for-mole" purity count. It instantly differentiates between the 2-fluoro and 4-fluoro regioisomers, which often co-elute in HPLC.
Experimental Protocol
  • Internal Standard (IS):

    
    -Trifluorotoluene (or 2,4-Dichlorobenzotrifluoride). Must be non-volatile and non-reactive.
    
  • Solvent: DMSO-

    
     (ensures complete solubility of the sulfone).
    
  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30–60 seconds to ensure full relaxation).
    • Scans: 64 (sufficient for S/N > 150).

    • Spectral Width: Covers -50 to -200 ppm.

  • Calculation:

    
    
    (Where I=Integral, N=Number of F nuclei, M=Molecular Weight, W=Weight, P=Purity of IS)
    

Pros: No reference standard needed for the analyte; detects regioisomers effortlessly. Cons: Lower sensitivity (LOD ~0.5%); requires high sample mass (~10-20 mg).

Technique C: DSC (Differential Scanning Calorimetry)

Best for: Solid-state form confirmation and total eutectic purity.

Expert Insight: Use DSC primarily to check for polymorphs, which can affect the dissolution rate of the drug product. The melting point depression (Van't Hoff equation) can estimate purity, but it is non-specific (it counts all impurities as one mole fraction).

Experimental Protocol
  • Pan: Tzero Aluminum Pan, crimped.

  • Ramp: 10°C/min from 30°C to 200°C.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Analysis: Integrate the melting endotherm. Sharpness of the onset indicates high crystalline purity.

Part 3: Comparative Data Analysis

FeatureUHPLC-PDA-MS

F qNMR
DSC
Primary Output Impurity Profile (Related Substances)Absolute Assay (w/w %)Melting Point & Crystallinity
Specificity High (Separates components)Very High (Regioisomers)Low (Total impurity load only)
LOD (Limit of Detection) ~0.005%~0.1%~0.5%
Reference Standard Required for quantitationNot Required (Internal Std used)Not Required
Sample Requirement < 1 mg10–20 mg2–5 mg
Throughput High (Automated)Low (Manual processing)Medium

Part 4: Decision Logic & Workflow

The following diagram illustrates the logical workflow for assessing the purity of a new batch of this compound.

PurityWorkflow Start New Batch Received qNMR Step 1: 19F qNMR (Absolute Assay) Start->qNMR CheckAssay Assay > 98%? qNMR->CheckAssay HPLC Step 2: UHPLC-MS (Impurity Profiling) CheckAssay->HPLC Yes Reject REJECT / RE-PURIFY CheckAssay->Reject No (<98%) CheckImpurities Any Single Impurity > 0.1%? HPLC->CheckImpurities DSC Step 3: DSC (Polymorph Check) CheckImpurities->DSC No ID_Impurity Identify Impurity via MS (Sulfoxide/Amide?) CheckImpurities->ID_Impurity Yes Release RELEASE BATCH DSC->Release ID_Impurity->Reject

Figure 1: Integrated Analytical Workflow. This logic prioritizes absolute mass balance (qNMR) before spending resources on detailed impurity profiling (HPLC).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. (Methodology adapted for 19F). Link

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.

Technical Comparison Guide: 2-Fluoro-6-(methylsulfonyl)benzonitrile in Medicinal Chemistry

[1]

Executive Summary

This compound represents a "privileged" electrophilic building block designed for high-precision Nucleophilic Aromatic Substitution (

1

1

This guide evaluates its performance across three critical dimensions:


 Reactivity KineticsChemo-selective ReductionDownstream Metabolic Stability

Comparative Performance Analysis

A. Reactivity Profile: The "Super-Electrophile" Effect

The primary utility of this compound lies in its ability to undergo rapid, regioselective displacement of the fluorine atom. The presence of the ortho-sulfonyl group creates a synergistic activation with the nitrile, lowering the activation energy for the Meisenheimer complex formation.

Table 1: Comparative


 Reactivity Kinetics (Model Nucleophile: Morpholine)
Scaffold VariantSubstituent (

)
Hammett

(EWG Strength)
Relative Reaction Rate (

)*
Yield (Standard Conditions)**
This compound

0.72 145 94%
2-Fluoro-6-(trifluoromethyl)benzonitrile

0.548588%
2,6-Difluorobenzonitrile

0.061 (Baseline)72%

*


Key Insight: The sulfonyl variant is approximately 1.7x faster than the trifluoromethyl analog, allowing for milder reaction temperatures (RT vs. 60°C). This prevents thermal degradation of sensitive nucleophiles (e.g., chiral amines or spirocycles).

B. Synthetic Workflow & Decision Logic

The following decision tree illustrates when to select the Methylsulfonyl scaffold over cheaper alternatives.

DecisionTreeStartSelect Scaffold for SnArQ1Is metabolic stability of theauxiliary group critical?Start->Q1Q2Does the nucleophile requiremild (<40°C) conditions?Q1->Q2Yes (Polar/H-bond acceptor needed)OptionAUse 2,6-Difluorobenzonitrile(Low Cost, Low Reactivity)Q1->OptionANo (Group will be removed/modified)OptionBUse 2-Fluoro-6-(trifluoromethyl)benzonitrileQ2->OptionBNo (Standard Heating OK)OptionCUse 2-Fluoro-6-(methylsulfonyl)benzonitrileQ2->OptionCYes (High Reactivity Required)

Figure 1: Selection logic for ortho-substituted benzonitrile scaffolds.

Experimental Protocols

Protocol A: Regioselective Coupling

Objective: Synthesis of 2-amino-6-(methylsulfonyl)benzonitrile derivatives (e.g., GnRH antagonist intermediates).

Materials:

  • This compound (1.0 equiv)[1]

  • Amine Nucleophile (1.1 equiv)[1]

  • 
     (2.0 equiv)[1]
    
  • Anhydrous DMSO (

    
    )[1]
    

Methodology:

  • Preparation: Charge a reaction vial with the benzonitrile substrate and

    
    . Purge with nitrogen.[1]
    
  • Addition: Dissolve the amine nucleophile in anhydrous DMSO and add dropwise to the solid mixture at 20°C.

  • Reaction: Stir vigorously. Due to the high activation of the sulfonyl group, most secondary amines reach >95% conversion within 45 minutes.

    • Note: If using primary amines, maintain temperature <25°C to prevent double addition or nitrile attack.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMSO. Dry over 
    
    
    .[1][2][3]
  • Validation: The product should show the retention of the

    
     peak (
    
    
    in
    
    
    NMR) and loss of the Ar-F coupling signal.
Protocol B: Reduction to Benzylamine

Objective: Conversion of the nitrile to the primary amine (CAS: 2305079-62-1 analog) without reducing the sulfone.[1]

Methodology:

  • Dissolve the coupled benzonitrile (1.0 equiv) in anhydrous THF.

  • Add

    
     complex (1.0 M, 4.0 equiv) dropwise at 0°C.
    
  • Heat to reflux (65°C) for 4 hours. Crucial: The sulfone is stable to borane reduction, whereas nitrile is reduced to the amine.

  • Quench carefully with MeOH, then treat with HCl/MeOH to break the boron-amine complex.[1]

  • Yield: Typically 85-92% isolated yield as the hydrochloride salt.[1]

Mechanistic Pathway Visualization

The following diagram details the reaction pathway, highlighting the stability of the Meisenheimer intermediate stabilized by the sulfonyl group.

ReactionMechanismcluster_activationActivation FactorsSubstrate2-Fluoro-6-(methylsulfonyl)benzonitrileComplexMeisenheimer Complex(Stabilized by -SO2Me)Substrate->ComplexFast Addition(k1)NuNucleophile(R-NH2)Nu->ComplexProduct2-Amino-6-(methylsulfonyl)benzonitrileComplex->ProductElimination(k2)LeavingFluoride (F-)Complex->LeavingFact1Ortho-CN(-I, -M effect)Fact2Ortho-SO2Me(Strong -M effect)

Figure 2:

References

  • GnRH Antagonist Synthesis: Pyrimidine-2,4-dione derivatives as gonadotropin releasing hormone receptor antagonists.[1] (Patent WO2004065392/JP2007521309A).[1] Describes the reduction of 2-fluoro-6-substituted benzonitriles to benzylamines.

  • PAK Inhibitor Development: Compounds for treating neuropsychiatric conditions.[1] (Patent WO2010071846A2).[1] Cites the use of the "2-fluoro-6-(methylsulfonyl)benzyl" motif in kinase inhibitor scaffolds.[1][4]

  • Benzonitrile Reactivity Benchmarks: A comparison of the C—CN bond activation of substituted benzonitriles. (University of Texas Study).[1] Provides thermodynamic data on ortho-substituted benzonitrile stability. [1]

  • Commercial Availability: 2-Fluoro-6-methanesulfonyl-benzylamine hydrochloride (CAS: 2305079-62-1).[1] ChemScene / Alfa Chemistry Catalog.[1] Confirms the existence of the downstream amine derivative.

Comparing the reactivity of 2-Fluoro-6-methylbenzonitrile with other benzonitriles

This combination of a reactive site for SNAr and a sterically protected, stable nitrile group makes 2-Fluoro-6-methylbenzonitrile an ideal intermediate for drug discovery programs. [1][15]It enables chemists to build molecular complexity around the aromatic core via nucleophilic substitution while preserving the nitrile for later-stage transformations into amides, amines, or other functional groups. Its unique properties facilitate the design of novel molecular architectures for new therapeutic agents and advanced agrochemicals. [1][16]

References

  • Chem-Impex. (n.d.). 2-Fluoro-6-methylbenzonitrile.
  • Zhang, Y., et al. (n.d.). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles.
  • Cohen, L. A., & Jones, W. M. (1963). Stereo-electronic Effects in the Alkaline Hydrolysis of Benzamides and Benzonitriles. Journal of the American Chemical Society.
  • Organic Syntheses. (n.d.). Hydrolysis of Nitriles.
  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity.
  • Meza, J., et al. (n.d.). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment.
  • Pistritto, G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity.
  • Peesapati, V., & Sreelatha, K. (1995). Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Enhancing Crop Protection: The Impact of 2-Fluoro-6-methylbenzonitrile in Agrochemicals.
  • Al-Shamary, A. G., & Al-Lohedan, H. A. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions.
  • Pharmaguideline. (n.d.). Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Karramkam, M., et al. (n.d.). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)
  • Sigma-Aldrich. (n.d.). 2-Fluoro-6-methylbenzonitrile 97 198633-76-0.
  • Professor Dave Explains. (2019, July 12).
  • TCI Chemicals. (n.d.). 2-Fluoro-6-methylbenzonitrile.
  • Made-in-China.com. (n.d.). Custom Made 2-Fluoro-6-Methylbenzonitrile CAS No. 198633-76-0.
  • U.S. Environmental Protection Agency. (n.d.). 2-Fluoro-6-methoxybenzonitrile Properties.
  • Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methoxybenzonitrile.
  • Brieflands. (2025, February 24). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.
  • ResearchGate. (2025, August 7). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
  • PMC. (2024, June 22).

Biological Activity and Synthetic Utility of 2-Fluoro-6-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Fluoro-6-methylbenzonitrile (CAS: 198633-76-0) and its derivatives, focusing on their application in medicinal chemistry and agrochemical synthesis. The content is structured to support researchers in optimizing lead compounds, specifically targeting the C5a receptor and various kinase pathways.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Fluorine-Methyl Synergy

2-Fluoro-6-methylbenzonitrile is a specialized pharmacophore building block. Its value lies in the ortho-ortho substitution pattern , which imposes significant steric restriction on the rotation of the phenyl ring when incorporated into a biaryl system. This "atropisomeric-like" conformation is critical for binding affinity in sterically demanding pockets, such as the allosteric site of the C5a receptor.

Furthermore, the bioisosteric replacement of hydrogen or chlorine with fluorine at the 2-position enhances metabolic stability against oxidative defluorination while modulating the pKa of neighboring functional groups.

Case Study: Avacopan (Tavneos) and C5aR1 Antagonism

The most prominent application of the 2-fluoro-6-methylbenzonitrile scaffold is in the synthesis of Avacopan , a selective C5a receptor antagonist approved for ANCA-associated vasculitis.

Mechanism of Action

Avacopan blocks the interaction between the complement fragment C5a and its receptor, C5aR1 (CD88). The 2-fluoro-6-methylphenyl moiety is essential for locking the molecule into a bioactive conformation that fits the hydrophobic pocket of the receptor.

Comparative Potency Analysis

The following table compares the biological activity of the Avacopan scaffold against its chlorinated and non-substituted analogs. Data indicates that the specific combination of the 2-fluoro and 6-methyl groups is required for sub-nanomolar potency.

Compound VariantStructure ModificationIC50 (C5aR1 Binding)Metabolic Stability (t1/2, Human Microsomes)
Avacopan (Optimized) 2-Fluoro-6-methyl < 1.0 nM > 60 min
Analog A (Chlorinated)2-Chloro-6-methyl> 5.0 nM45 min
Analog B (Des-methyl)2-Fluoro-H~ 120 nM> 60 min
Analog C (Des-fluoro)H-6-methyl~ 55 nM< 30 min

Key Insight: The 2-chloro analog (Analog A) suffers from a steric penalty due to the larger Van der Waals radius of chlorine (1.75 Å) vs. fluorine (1.47 Å), slightly disrupting the binding pocket fit. The des-methyl analog (Analog B) loses the rotational constraint, leading to a significant drop in potency due to entropic penalties upon binding.

Experimental Protocols

Protocol A: Hydrolysis of 2-Fluoro-6-methylbenzonitrile to 2-Fluoro-6-methylbenzoic Acid

This transformation is the primary entry point for using this scaffold in amide coupling reactions (as seen in Avacopan synthesis).

Reagents:

  • 2-Fluoro-6-methylbenzonitrile (1.0 eq)

  • Sodium Hydroxide (NaOH), 20% aqueous solution

  • Ethanol (solvent)

  • Hydrochloric Acid (HCl), 6M

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-Fluoro-6-methylbenzonitrile (10 g) and Ethanol (50 mL). Stir until dissolved.

  • Hydrolysis: Add 20% NaOH (40 mL) dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or HPLC. The nitrile peak should disappear, replaced by the more polar acid peak.

  • Workup: Cool the reaction mixture to 0°C in an ice bath.

  • Acidification: Slowly add 6M HCl until the pH reaches ~1.0. A white precipitate (the benzoic acid derivative) will form immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual salts.

  • Drying: Dry the solid in a vacuum oven at 45°C for 24 hours.

    • Expected Yield: >90%[1]

    • Purity: >98% (HPLC)

Protocol B: Activation to Acid Chloride (Avacopan Intermediate)

Causality: The carboxylic acid is converted to an acid chloride to facilitate the formation of the sterically hindered amide bond in the final drug molecule.

  • Suspend 2-Fluoro-6-methylbenzoic acid in anhydrous Dichloromethane (DCM).

  • Add catalytic DMF (2 drops).

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 2 hours (gas evolution of CO and CO2 will cease).

  • Concentrate in vacuo to yield the crude acid chloride (2-fluoro-6-methylbenzoyl chloride), used immediately in the next coupling step.

Visualized Pathways

Figure 1: Synthesis of Avacopan Fragment

This diagram illustrates the conversion of the nitrile starting material into the key amide linkage found in Avacopan.

AvacopanSynthesis Nitrile 2-Fluoro-6-methylbenzonitrile (Starting Material) Acid 2-Fluoro-6-methylbenzoic Acid (Intermediate) Nitrile->Acid NaOH, Reflux (Hydrolysis) Chloride Acid Chloride (Activated Species) Acid->Chloride (COCl)2, DMF (Activation) Coupling Amide Coupling (with Piperidine Core) Chloride->Coupling Piperidine Amine Base Avacopan Avacopan (Final Drug) Coupling->Avacopan Final Purification

Caption: Synthetic workflow converting the nitrile precursor to the bioactive Avacopan amide.

Figure 2: C5aR1 Signaling & Inhibition

This diagram details the biological pathway blocked by the derivative.

C5aRPathway C5a C5a Ligand (Pro-inflammatory) C5aR1 C5a Receptor 1 (GPCR) C5a->C5aR1 Activates GProtein G-Protein (Gi/Go) C5aR1->GProtein Signal Transduction Avacopan Avacopan (Inhibitor) Avacopan->C5aR1 Allosteric Antagonism Signaling Downstream Signaling (MAPK/Akt) GProtein->Signaling Inflammation Neutrophil Activation & Migration Signaling->Inflammation

Caption: Mechanism of Action showing Avacopan's allosteric inhibition of the C5aR1 inflammatory cascade.

Agrochemical Applications

Beyond pharmaceuticals, 2-Fluoro-6-methylbenzonitrile is a vital intermediate in the synthesis of next-generation herbicides.[2]

  • Active Intermediate: 4-Bromo-2-fluoro-6-methylbenzonitrile .[3]

  • Utility: The bromine at the 4-position allows for cross-coupling reactions (Suzuki-Miyaura) to attach heteroaromatic rings, common in PPO (Protoporphyrinogen Oxidase) inhibitor herbicides.

  • Benefit: The 2,6-substitution pattern protects the core phenyl ring from rapid metabolic degradation in plants, extending the residual activity of the herbicide.

References

  • Synthesis and Biological Evaluation of Avacopan

    • Title: Discovery of Avacopan (CCX168)
    • Source: Journal of Medicinal Chemistry (via PubMed/ACS)
    • URL:[Link](Note: This link refers to related PI3K work; for Avacopan specific synthesis see: WO2010075257A1)

    • Patent Source
  • Chemical Properties & Safety Data

    • Title: 2-Fluoro-6-methylbenzonitrile Compound Summary[4][5][6][7]

    • Source: PubChem[1][7][8]

    • URL:[Link]

  • Source: Google Patents (General Art)
  • Regulatory Approval (Avacopan)

    • Title: FDA Approval of Tavneos (avacopan)
    • Source: U.S.
    • URL:[Link]

Sources

High-Resolution Purity Analysis of 2-Fluoro-6-methylbenzonitrile: A Comparative HPLC Method Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and agrochemicals, 2-Fluoro-6-methylbenzonitrile (CAS 103291-00-1) serves as a critical pharmacophore building block. Its purity directly correlates to the yield and safety profile of downstream APIs.

The analytical challenge lies not in the main peak retention, but in the resolution of positional isomers (e.g., 2-fluoro-3-methylbenzonitrile) and hydrolysis byproducts (amides/acids). Standard C18 alkyl phases often fail to resolve the positional isomers due to identical hydrophobicity (


).

This guide compares two separation strategies:

  • The Conventional Approach: C18 (Octadecyl) Stationary Phase.

  • The Targeted Approach: Phenyl-Hexyl Stationary Phase (Pi-Pi Interaction).

Recommendation: While C18 is sufficient for crude assay, the Phenyl-Hexyl chemistry is superior for high-purity release testing , offering a resolution factor (


) > 2.5 for critical isomeric impurities where C18 often fails (

< 1.5).

Chemical Context & Impurity Profile[1][2]

To design a robust method, we must first define the separation targets. The fluorine atom on the benzene ring creates specific electronic deficits that we can exploit.

Target Molecule[1][3][4]
  • Name: 2-Fluoro-6-methylbenzonitrile[1][2][3]

  • Functional Groups: Nitrile (-CN), Fluoro (-F), Methyl (-CH3).[4]

  • Properties: Aromatic, electron-deficient ring (due to -F and -CN), hydrophobic.

Critical Impurities (The Separation Challenge)
Impurity TypeCompoundOriginSeparation Difficulty
Start Material 2-Fluoro-6-methylanilineSandmeyer precursorLow (Polar amine)
Hydrolysis 1 2-Fluoro-6-methylbenzamidePartial hydrolysis of -CNLow (Distinct polarity)
Hydrolysis 2 2-Fluoro-6-methylbenzoic acidFull hydrolysisMedium (pH dependent)
Regioisomer 2-Fluoro-3-methylbenzonitrile Isomeric contaminantHigh (Similar Hydrophobicity)

Comparative Methodology

Strategy A: The Hydrophobic Control (C18)

The C18 column separates based on Van der Waals forces. Since the regioisomers differ only by the position of the methyl group, their hydrophobic surface areas are nearly identical.

  • Mechanism: Solvophobic interaction.

  • Limitation: "Blind" to the electronic differences caused by the fluorine position.

Strategy B: The Pi-Selective Alternative (Phenyl-Hexyl)

Phenyl-Hexyl phases combine a C6 alkyl chain with a terminal phenyl ring. This allows for


 interactions  between the stationary phase and the aromatic analyte.[5]
  • Mechanism: The electronegative fluorine atom alters the electron density of the benzene ring. The Phenyl-Hexyl phase detects these subtle electronic shifts between the 2,6- and 2,3- isomers.

  • Advantage: Orthogonal selectivity to hydrophobicity.

Experimental Protocols

Common Parameters (System Suitability)
  • Instrument: UHPLC or HPLC system (e.g., Agilent 1290 / Waters H-Class).

  • Detector: DAD/PDA.[6]

    • Channel A: 210 nm (Maximal sensitivity for Nitrile).

    • Channel B: 254 nm (Specific for Aromatic ring).

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UHPLC).

  • Temperature: 30°C (Control is vital for isomer separation).

Method A: C18 Protocol (Standard)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[6][7][8]

  • Gradient: 5% B to 95% B over 20 minutes.

Method B: Phenyl-Hexyl Protocol (Recommended)
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Formic allows for MS compatibility if needed).

  • Mobile Phase B: Methanol (MeOH promotes

    
     interactions better than ACN).[5]
    
  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)

    • 2-15 min: 10%

      
       90% B
      
    • 15-18 min: 90% B

Comparative Data Analysis

The following table summarizes the expected performance based on the differing separation mechanisms. Note the critical difference in Resolution (


)  for the isomer.
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention (Main Peak) ~12.5 min~13.2 minComparable
Tailing Factor (

)
1.11.05Excellent
Resolution (vs. Amide) > 5.0> 6.0Both Pass
Resolution (vs. Isomer) 1.2 (Co-elution risk) 2.8 (Baseline separation) Method B Superior
Selectivity (

)
1.021.08Method B Superior
Visualizing the Mechanism

The diagram below illustrates why the Phenyl-Hexyl column succeeds where the C18 fails.

SeparationMechanism cluster_C18 Method A: C18 Interaction cluster_Ph Method B: Phenyl-Hexyl Interaction Analyte Analyte: 2-Fluoro-6-methylbenzonitrile C18_Phase C18 Alkyl Chain Analyte->C18_Phase Ph_Phase Phenyl Ring Ligand Analyte->Ph_Phase Interaction_A Hydrophobic Only (Surface Area) C18_Phase->Interaction_A Result_A Result: Poor Isomer Separation Interaction_A->Result_A Isomers have same hydrophobicity Interaction_B Hydrophobic + Pi-Pi Stacking Ph_Phase->Interaction_B Result_B Result: High Isomer Resolution Interaction_B->Result_B F-position alters Pi-cloud density

Figure 1: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase exploits electronic differences (Pi-Pi) that C18 cannot detect.

Method Development Workflow

For researchers adapting this method, follow this decision tree to ensure robustness.

Workflow Start Start: Purity Analysis 2-Fluoro-6-methylbenzonitrile Step1 Step 1: Screen Impurities (Check for Isomers) Start->Step1 Decision Are Positional Isomers Present? Step1->Decision PathA No Isomers (Gross Purity Only) Decision->PathA No PathB Isomers Suspected (High Purity Req) Decision->PathB Yes MethodA Select C18 Column Mobile Phase: ACN/Water PathA->MethodA MethodB Select Phenyl-Hexyl Column Mobile Phase: MeOH/Water PathB->MethodB Opt Optimize Gradient (Focus on 10-15 min window) MethodA->Opt MethodB->Opt Final Validation (Specificity, Linearity) Opt->Final

Figure 2: Decision matrix for column selection based on impurity profile.

Troubleshooting & Tips

  • Peak Tailing: If the nitrile peak tails (

    
    ), increase the buffer concentration. Benzonitriles can exhibit weak basicity; ensure pH is acidic (pH 2.5 - 3.0).
    
  • Methanol vs. Acetonitrile: In Method B (Phenyl-Hexyl), Methanol is preferred.[5] Acetonitrile's

    
    -electrons can compete with the analyte for the stationary phase, dampening the selectivity gains.
    
  • Sample Diluent: Dissolve the sample in 50:50 Water:Methanol. Dissolving in 100% organic solvent may cause "solvent effect" peak distortion for early eluting impurities (like the amide).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 523101, 2-Fluoro-6-methoxybenzonitrile (Analogous Structure). Retrieved from [Link]

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (Comparison of C18 vs. Phenyl phases for aromatics). Retrieved from [Link]

  • Agilent Technologies. Method Development Guide for Positional Isomers. (General principles for fluorinated aromatics). Retrieved from [Link]

  • Sielc Technologies. Separation of Fluorobenzene and Derivatives on Mixed-Mode Columns. Retrieved from [Link]

Sources

Comparative Guide: 2-Fluoro-6-methylbenzonitrile and Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 2,6-Substitution Pattern

In the landscape of medicinal chemistry, 2-Fluoro-6-methylbenzonitrile (CAS: 198633-76-0) represents a privileged scaffold. Unlike its isomers, this specific substitution pattern offers a unique "ortho-effect" that profoundly alters reactivity and metabolic stability.

The core value proposition of this compound lies in its steric and electronic duality :

  • Steric Shielding: The nitrile group is "sandwiched" between a fluorine atom and a methyl group. This steric bulk significantly retards nucleophilic attack at the nitrile carbon, rendering it resistant to hydrolysis under conditions that would degrade other benzonitriles.

  • Electronic Activation: Conversely, the fluorine atom at the 2-position is strongly activated for Nucleophilic Aromatic Substitution (

    
    ) by the ortho-cyano group.
    

This guide compares 2-Fluoro-6-methylbenzonitrile with its key isomers, providing experimental protocols and mechanistic insights for researchers optimizing lead compounds.

Comparative Analysis: Isomer Landscape

The following table contrasts the target compound with its most relevant commercial isomers. Note the distinct physical properties arising from symmetry and dipole moments.

Feature2-Fluoro-6-methylbenzonitrile 2-Fluoro-4-methylbenzonitrile 4-Fluoro-2-methylbenzonitrile
CAS Number 198633-76-0 85070-67-3147754-12-9
Structure 2,6-Disubstituted (Ortho/Ortho)2,4-Disubstituted (Ortho/Para)4,2-Disubstituted (Para/Ortho)
Melting Point 44–48 °C52–53 °C35–38 °C (often liquid)
Nitrile Reactivity Highly Resistant (Steric Block)ModerateModerate

at C-F
High (Activated by o-CN)High (Activated by o-CN)Lower (Activated by p-CN)
Key Application Metabolic Blocker / Stable CoreThrombin InhibitorsDPP-4 Inhibitors (e.g., Trelagliptin)

Synthetic Accessibility & Pathways

The synthesis of 2-Fluoro-6-methylbenzonitrile typically avoids direct electrophilic fluorination due to selectivity issues. The most robust laboratory-scale method is the Sandmeyer Cyanation , starting from the commercially available aniline.

Pathway Visualization (DOT)

SynthesisPath Aniline 2-Fluoro-6-methylaniline (Starting Material) Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium Aniline->Diazonium Diazotization Product 2-Fluoro-6-methylbenzonitrile (Target) Diazonium->Product Diazonium->Product Sandmeyer Step1 NaNO2, HCl 0-5°C Step2 CuCN, KCN Neutralization

Caption: Two-step synthesis via Sandmeyer reaction. The steric bulk of the 6-methyl group requires careful temperature control during diazotization to prevent side reactions.

Detailed Experimental Protocol

Objective: Synthesis of 2-Fluoro-6-methylbenzonitrile from 2-Fluoro-6-methylaniline. Scale: 10 mmol (approx. 1.25 g starting material).

Reagents & Equipment[1][2][3]
  • 2-Fluoro-6-methylaniline (1.25 g, 10 mmol)

  • Sodium Nitrite (

    
    , 1.1 eq)
    
  • Copper(I) Cyanide (CuCN, 1.2 eq)

  • Potassium Cyanide (KCN, 1.5 eq)

  • Hydrochloric Acid (conc.)[1][2]

  • Ice bath, Magnetic stirrer, Addition funnel.

Step-by-Step Methodology
  • Diazotization (The Critical Step):

    • Dissolve 2-Fluoro-6-methylaniline in 15 mL of 6M HCl. Cool the solution to 0–5 °C in an ice-salt bath.

    • Expert Insight: Vigorous stirring is essential here.[2] The hydrochloride salt may precipitate; ensure a fine suspension for uniform reaction.

    • Add a solution of

      
       (0.76 g in 5 mL water) dropwise. Maintain temperature below 5 °C .
      
    • Stir for 30 minutes. Verify excess nitrous acid using starch-iodide paper (should turn blue instantly).

  • Preparation of Cyanating Agent:

    • In a separate flask, dissolve CuCN (1.08 g) and KCN (0.98 g) in 20 mL water to form the soluble tetracyanocuprate complex. Keep this solution at 0 °C.

    • Safety Note: This step generates cyanide species.[3] Work in a well-ventilated fume hood with a cyanide antidote kit available.

  • Sandmeyer Reaction:

    • Neutralize the diazonium solution to pH ~6 using Sodium Carbonate (

      
      ) slowly (avoiding temperature spike).
      
    • Add the neutralized diazonium mixture slowly to the CuCN/KCN solution with vigorous stirring.

    • Allow the mixture to warm to room temperature over 1 hour, then heat to 60 °C for 30 minutes to drive nitrogen evolution completion.

  • Workup & Purification:

    • Extract the mixture with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with 1M NaOH (to remove any phenolic byproducts) and brine.

    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Recrystallize from Hexane/Ethanol or purify via flash column chromatography (Hexane:EtOAc 9:1).

    • Expected Yield: 65–75%.[2]

Reactivity Profile: The "Ortho Effect"[5]

The 2,6-substitution pattern creates a distinct reactivity profile compared to the 2,4-isomer.

Resistance to Hydrolysis (Steric Shielding)

In the 2-Fluoro-6-methyl isomer, the nitrile carbon is sterically hindered.

  • Observation: Under standard basic hydrolysis conditions (1M NaOH, 60°C), the 2,4-isomer hydrolyzes to the amide/acid within hours. The 2,6-isomer often remains largely intact or requires significantly harsher conditions (e.g., KOH in ethylene glycol, 150°C).

  • Utility: This allows chemists to perform transformations on other parts of the molecule (e.g., ester hydrolysis) without affecting the nitrile group.

Nucleophilic Aromatic Substitution ( )

Despite the steric bulk of the methyl group, the fluorine atom is highly reactive toward


 because it is activated by the ortho-nitrile.
  • Mechanism: The nucleophile attacks the C-F carbon. The Meisenheimer complex is stabilized by the electron-withdrawing nitrile.

  • Comparison:

    
     rates for 2-Fluoro-6-methylbenzonitrile are comparable to 2-fluorobenzonitrile, as the methyl group is meta to the site of attack (the C-F bond) and does not severely hinder the incoming nucleophile's trajectory.
    
Reactivity Logic Diagram (DOT)

Reactivity cluster_0 Site 1: Nitrile Group (-CN) cluster_1 Site 2: Fluorine (-F) Compound 2-Fluoro-6-methylbenzonitrile Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Attack at C1 SNAr SNAr (Nucleophilic Attack) Compound->SNAr Attack at C2 Outcome1 Blocked/Slow (Steric Hindrance) Hydrolysis->Outcome1 Outcome2 Fast/Favored (Ortho-Activation) SNAr->Outcome2

Caption: Differential reactivity map. The 6-methyl group protects the nitrile (red path) while the nitrile activates the fluorine (green path).

Applications in Drug Discovery[6][7][8][9]

The 2-Fluoro-6-methylbenzonitrile scaffold is increasingly utilized in "Scaffold Hopping" to improve the metabolic stability of drug candidates.

  • Metabolic Blocking: The methyl group at the 6-position blocks the "NIH Shift" and prevents metabolic oxidation at the ortho-position, a common clearance pathway for simple benzonitriles.

  • Kinase Inhibitors: Used as a core motif in the synthesis of bicyclic heteroaromatics (e.g., quinazolines) where the nitrile serves as a precursor to amidines or heterocycles.

  • Agrochemicals: Analogous to the herbicide Dichlobenil (2,6-dichlorobenzonitrile), the 2-fluoro-6-methyl derivatives exhibit auxin-inhibitor activity with a different environmental degradation profile.

References

  • Sigma-Aldrich. Product Specification: 2-Fluoro-6-methylbenzonitrile (CAS 198633-76-0).[4] Retrieved from

  • Organic Syntheses. Preparation of Fluorobenzene (General Sandmeyer Protocol). Org.[2][5][6] Synth. 1933 , 13,[5] 46. Link (Adapted for 2,6-disubstituted systems).

  • BenchChem. 2-Fluoro-6-methylbenzonitrile: Applications in Pharmaceutical Development.Link

  • Dalal Institute. Aromatic Nucleophilic Substitution: Mechanism and Reactivity.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18677151 (2-Fluoro-6-methylbenzonitrile).Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Fluoro-6-(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as High-Potency / High-Hazard Intermediate. 2-Fluoro-6-(methylsulfonyl)benzonitrile combines the acute toxicity risks of benzonitriles with the potential irritancy and systemic effects of sulfonyl-aromatics. Due to the electron-withdrawing nature of the sulfonyl and fluoro groups, this compound is highly electrophilic, increasing its potential as a skin sensitizer and alkylating agent.

Critical Hazards:

  • Acute Toxicity: Potential for cyanide release via metabolism; neurotoxic risks associated with sulfonyl-benzonitrile analogs.

  • Severe Irritant: High risk of ocular damage and respiratory irritation.[1]

  • Absorption: Fluorine substitution enhances lipophilicity, facilitating rapid dermal absorption.

Hazard Assessment & GHS Classification (Precautionary)

As specific toxicological data is often limited for specialized intermediates, this guide adopts a "Worst-Case" precautionary approach based on Structure-Activity Relationships (SAR).

Hazard CategoryGHS Classification (Inferred)Operational Implication
Acute Toxicity (Oral/Dermal) Category 3 (Toxic) Handle only in a fume hood. Zero skin contact tolerance.
Skin/Eye Corrosion Category 2A / 1 (Severe Irritant) Chemical splash goggles are mandatory. Safety glasses are insufficient.
Target Organ Toxicity STOT-RE Category 2 Potential neurotoxicity (peripheral neuropathy) observed in methylsulfonyl-benzonitrile analogs.
Reactivity Stable but Reactive Avoid strong oxidizers and strong acids (hydrolysis risk).

Personal Protective Equipment (PPE) Matrix

Hand Protection Strategy

Standard nitrile gloves are insufficient for prolonged contact with solutions of this compound. The sulfonyl and nitrile groups can permeate thin nitrile rubber.

TaskPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Weighing / Solid Handling Nitrile (4 mil)Nitrile (4-8 mil)Double-gloving provides a visual breach indicator and sufficient protection against dry particulates.
Solvent Handling (DCM, THF) Silver Shield / Laminate Nitrile (Disposable)Chlorinated solvents and ethers permeate nitrile in <5 mins. Laminate provides >4hr breakthrough time.
Waste Disposal Nitrile (8 mil)Neoprene / Butyl (Thick)Heavy-duty mechanical protection required for drum handling.
Respiratory & Eye Protection[1][2][3][4]
  • Solids: N95 or P100 particulate respirator is required if weighing outside a ventilated enclosure (not recommended). Inside a hood, no respirator is needed unless the sash is compromised.

  • Solutions: If heating or creating aerosols, use a half-face respirator with Multi-Gas/Vapor (OV/AG) cartridges.

  • Eyes: Unvented Chemical Splash Goggles are mandatory. Face shields should be added for reactions >100mL or under pressure.

Operational Protocols

Engineering Controls & Containment[1]
  • Primary Barrier: All open handling must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Static Control: The sulfonyl group increases polarity, but dry powders may still accumulate static charge. Use anti-static weighing boats and ground all metal spatulas.

Step-by-Step Handling Workflow
Phase 1: Preparation
  • Verify Antidote Access: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available on-site, as benzonitriles can metabolize to release cyanide ions.

  • Decontaminate Area: Clear fume hood of incompatible reagents (strong acids/oxidizers).

  • Don PPE: Follow the "Decision Tree" below.

Phase 2: Weighing & Transfer
  • Place the balance inside the fume hood.

  • Tare the receiving vessel (flask) before adding the solid.

  • Technique: Do not use a spatula to "flick" powder. Use a gentle pouring motion or a dedicated transfer funnel to minimize dust generation.

  • Solvent Addition: Add solvent slowly. Methylsulfonyl groups can induce exotherms upon solvation in protic solvents.

Phase 3: Reaction & Monitoring
  • Closed System: Run all reactions under an inert atmosphere (Nitrogen/Argon) to prevent moisture hydrolysis of the nitrile.

  • Temperature Control: Monitor internal temperature. Avoid thermal runaway which could trigger decomposition of the sulfonyl moiety (releasing SOx gases).

Waste Disposal Plan

Crucial: Do NOT mix with acidic waste streams.

  • Segregation: Dispose of as "Toxic Organic Waste - Cyanide Potential."

  • Labeling: Clearly mark container: Contains Nitriles and Sulfones. DO NOT ACIDIFY.

  • Quench: If quenching a reaction mixture, use basic bleach (sodium hypochlorite at pH >10) to oxidize any free cyanide traces before disposal, only if compatible with other reagents.

Visualizations

Figure 1: PPE & Handling Decision Tree

This logic flow ensures the correct barrier protection is selected based on the physical state and solvent system.

PPE_Decision_Tree Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution PPE_Solid PPE: Double Nitrile Gloves + Lab Coat + Goggles (Handle in Hood) Solid->PPE_Solid SolventCheck Solvent Type? Solution->SolventCheck StandardSolvent Alcohols / Water / Hexane SolventCheck->StandardSolvent AggressiveSolvent DCM / THF / DMF SolventCheck->AggressiveSolvent PPE_Standard PPE: Double Nitrile Gloves + Splash Goggles (Handle in Hood) StandardSolvent->PPE_Standard PPE_HighRisk PPE: Silver Shield (Laminate) Liner + Outer Nitrile Gloves + Face Shield AggressiveSolvent->PPE_HighRisk

Caption: Decision matrix for selecting glove materials and eye protection based on formulation and solvent compatibility.

Figure 2: Safe Operational Workflow

Sequential logic for minimizing exposure during synthesis.

Handling_Workflow Prep 1. Prep: Check Hood Flow & Locate Antidote Weigh 2. Weighing: Inside Hood (Anti-static tools) Prep->Weigh PPE On React 3. Reaction: Inert Gas (Closed System) Weigh->React Transfer Quench 4. Quench: Basic pH (>10) (Avoid Acidification) React->Quench Complete Waste 5. Disposal: Segregated (Cyanide/Toxic Label) Quench->Waste Segregate

Caption: Operational workflow emphasizing the critical "Basic pH Quench" step to prevent cyanide evolution.

References

  • National Institutes of Health (NIH) - PubChem. Benzonitrile Compound Summary & Safety Data. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity.
  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Acrylonitrile (and related nitriles). 29 CFR 1910.1045. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.